tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
tert-butyl N-[(1R,2R)-2-aminocyclopentyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-6-4-5-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXDIBGWURAVIH-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC[C@H]1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589247 | |
| Record name | tert-Butyl [(1R,2R)-2-aminocyclopentyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016971-66-6, 365996-21-0 | |
| Record name | tert-Butyl [(1R,2R)-2-aminocyclopentyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[(1R,2R)-2-aminocyclopentyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-tert-butyl N-[(1R,2R)-2-aminocyclopentyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide to tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate, a valuable chiral building block in organic synthesis and medicinal chemistry.
Chemical Structure and Properties
This compound is a carbamate-protected diamine built on a cyclopentane scaffold. The "(1R,2R)" designation specifies the absolute stereochemistry at the two stereocenters, indicating a trans relationship between the amino and the Boc-protected amino groups. This specific stereoisomer is crucial for applications where chirality is a key determinant of biological activity or ligand-metal complex geometry.
Structure:
Table 1: Chemical and Physical Properties
| Identifier | Value |
| IUPAC Name | tert-butyl N-[(1R,2R)-2-aminocyclopentyl]carbamate |
| Molecular Formula | C₁₀H₂₀N₂O₂ |
| Molecular Weight | 200.28 g/mol |
| CAS Number | 142443-46-9 |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, and dichloromethane |
Synthesis and Experimental Protocols
The synthesis of enantiomerically pure this compound is typically achieved through the resolution of a racemic mixture of the trans-isomer. A well-established method involves the following key steps:
Step 1: Synthesis of racemic trans-tert-Butyl (2-aminocyclopentyl)carbamate
This initial step involves the synthesis of the racemic mixture of the trans-1,2-diaminocyclopentane derivative. A common route starts from cyclopentene oxide.
Step 2: Chiral Resolution
The separation of the (1R,2R) and (1S,2S) enantiomers is achieved by reacting the racemic amine with a chiral resolving agent, such as (+)-O,O'-dibenzoyl-D-tartaric acid, to form diastereomeric salts. These salts exhibit different solubilities, allowing for their separation by fractional crystallization.
Experimental Protocol: Resolution of racemic trans-tert-Butyl (2-aminocyclopentyl)carbamate
-
Salt Formation: A solution of racemic trans-tert-Butyl (2-aminocyclopentyl)carbamate in a suitable solvent (e.g., methanol or ethanol) is treated with a solution of an equimolar amount of (+)-O,O'-dibenzoyl-D-tartaric acid in the same solvent.
-
Fractional Crystallization: The resulting mixture of diastereomeric salts is allowed to crystallize. The less soluble salt, corresponding to one of the enantiomers, will precipitate out of the solution. The crystals are collected by filtration.
-
Liberation of the Free Amine: The isolated diastereomeric salt is then treated with a base (e.g., aqueous sodium hydroxide) to neutralize the tartaric acid and liberate the free amine.
-
Extraction: The enantiomerically enriched amine is extracted from the aqueous solution using an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification and Isolation: The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the enantiopure this compound.
Table 2: Representative Quantitative Data for Synthesis
| Parameter | Value |
| Starting Material | Racemic trans-tert-Butyl (2-aminocyclopentyl)carbamate |
| Resolving Agent | (+)-O,O'-Dibenzoyl-D-tartaric acid |
| Typical Yield of Resolution | 40-45% for each enantiomer |
| Enantiomeric Excess (e.e.) | >98% |
| Purity (by HPLC) | >97% |
Spectroscopic Characterization
The structure and purity of this compound are confirmed by standard spectroscopic methods.
¹H NMR (400 MHz, CDCl₃) δ (ppm): 3.65-3.55 (m, 1H), 3.15-3.05 (m, 1H), 1.95-1.80 (m, 2H), 1.70-1.55 (m, 2H), 1.44 (s, 9H), 1.35-1.20 (m, 2H).
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 155.8, 79.1, 60.5, 54.2, 33.1, 28.4 (3C), 21.9.
Mandatory Visualizations
Diagram 1: Synthesis Pathway
Caption: Synthesis pathway for this compound.
Diagram 2: Experimental Workflow for Chiral Resolution
Caption: Experimental workflow for the chiral resolution process.
Applications in Research and Drug Development
This compound serves as a critical chiral intermediate in the synthesis of a variety of complex molecules. Its bifunctional nature, with a protected and a free amine, allows for sequential and site-selective modifications. Key applications include:
-
Asymmetric Catalysis: As a precursor to chiral ligands for transition metal-catalyzed asymmetric reactions. The defined stereochemistry of the diamine backbone is essential for inducing high enantioselectivity in these transformations.
-
Medicinal Chemistry: As a scaffold for the synthesis of novel therapeutic agents. The cyclopentane ring provides a rigid framework that can be functionalized to interact with biological targets. The stereochemistry is often critical for receptor binding and pharmacological activity.
-
Peptidomimetics: Incorporation into peptide analogues to create more stable and potent drug candidates. The carbamate protection is easily removed under acidic conditions, allowing for peptide bond formation.
This technical guide provides a foundational understanding of the structure, synthesis, and utility of this compound for professionals engaged in advanced chemical synthesis and drug discovery.
tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate CAS number and properties.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate, a chiral building block with significant potential in medicinal chemistry and materials science. This document covers its chemical and physical properties, a detailed synthesis protocol, and its applications in research and development.
Core Properties and Identification
While a specific CAS number for the enantiomerically pure (1R,2R) isomer is not widely indexed, the properties of closely related isomers are well-documented. The trans-configuration of the amino and carbamate groups on the cyclopentane ring is a key feature of the target molecule. For reference, the CAS numbers for related isomers are provided below.
| Property | Value | Isomer Specification |
| CAS Number | 445479-01-6 | (1S,2R)-cis-isomer[1][2] |
| 645400-44-8 | (1S,3S)-trans-isomer[3][4] | |
| Molecular Formula | C₁₀H₂₀N₂O₂ | All isomers[1][3] |
| Molecular Weight | 200.28 g/mol | All isomers[1][3] |
| Appearance | Off-white solid | General for aminocyclopentyl carbamates |
| Melting Point | 105 - 109 °C | General for tert-Butyl carbamate derivatives[5] |
| Solubility | Soluble in methylene chloride, chloroform, and alcohols. Slightly soluble in petroleum ether and water. | General for tert-Butyl carbamate derivatives[6] |
Synthesis and Experimental Protocols
The synthesis of enantiomerically pure this compound can be achieved through a practical route involving the synthesis of the racemic trans-isomer followed by chiral resolution.
Part 1: Synthesis of Racemic trans-tert-Butyl-2-aminocyclopentylcarbamate
This procedure involves the opening of a tosyl-activated cyclopentene aziridine.
Materials:
-
Tosyl-activated cyclopentene aziridine
-
Sodium azide (NaN₃)
-
tert-Butanol
-
Appropriate solvents (e.g., DMF)
-
Reducing agent (e.g., H₂, Pd/C)
Methodology:
-
Azide Opening: The tosyl-activated cyclopentene aziridine is reacted with sodium azide in a suitable solvent such as dimethylformamide (DMF). This reaction proceeds via an Sₙ2 mechanism, leading to the formation of a trans-azido tosylamide intermediate.
-
Reduction of the Azide: The azido group is then reduced to a primary amine. A common method is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.
-
Boc Protection: The resulting diamine can then be selectively protected with a tert-butoxycarbonyl (Boc) group. This is typically achieved using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Due to steric hindrance, the less hindered amine is preferentially protected.
-
Purification: The resulting racemic mixture of trans-tert-Butyl-2-aminocyclopentylcarbamate is purified using column chromatography.
Part 2: Optical Resolution of Enantiomers
The separation of the (1R,2R) and (1S,2S) enantiomers is achieved using a chiral resolving agent.
Materials:
-
Racemic trans-tert-Butyl-2-aminocyclopentylcarbamate
-
Chiral resolving agent (e.g., (1S)-(+)-10-camphorsulfonic acid)
-
Suitable solvents for crystallization (e.g., methanol, ethyl acetate)
-
Base (e.g., NaOH)
Methodology:
-
Diastereomeric Salt Formation: The racemic mixture is dissolved in a suitable solvent, and a solution of the chiral resolving agent (e.g., (1S)-(+)-10-camphorsulfonic acid) in the same solvent is added. The mixture is heated to ensure complete dissolution and then allowed to cool slowly.
-
Fractional Crystallization: One of the diastereomeric salts will preferentially crystallize out of the solution. The crystals are collected by filtration.
-
Liberation of the Free Amine: The purified diastereomeric salt is then treated with a base, such as sodium hydroxide, to neutralize the acidic resolving agent and liberate the enantiomerically pure free amine.
-
Extraction and Isolation: The desired enantiomer is extracted from the aqueous solution using an organic solvent. The solvent is then removed under reduced pressure to yield the enantiomerically pure this compound.
Applications in Research and Drug Development
The chiral nature of this compound makes it a valuable building block in several areas of chemical research and drug development.
-
Chiral Ligands: The diamine functionality, once deprotected, can serve as a scaffold for the synthesis of chiral ligands. These ligands are crucial in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.
-
Peptide Nucleic Acids (PNAs): This compound can be used as a modified backbone unit for peptide nucleic acids. PNAs are synthetic analogs of DNA and RNA and have applications in diagnostics and genetic research. The cyclopentane ring introduces conformational rigidity to the PNA backbone, which can influence its binding properties and biological activity.
Experimental Workflow Diagram
References
- 1. tert-butyl N-[(1S,2R)-2-aminocyclopentyl]carbamate | C10H20N2O2 | CID 45091940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-butyl N-[(1S,2R)-2-aminocyclopentyl]carbamate 97% | CAS: 445479-01-6 | AChemBlock [achemblock.com]
- 3. chemscene.com [chemscene.com]
- 4. 645400-44-8 CAS MSDS (Carbamic acid, [(1S,3S)-3-aminocyclopentyl]-, 1,1-dimethylethyl ester (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]
A Technical Guide to tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical, chemical, and synthetic aspects of tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate. This chiral diamine building block is of significant interest in medicinal chemistry and materials science, primarily for its role as a scaffold in the synthesis of chiral ligands and as a component of peptide nucleic acids (PNAs).
Core Physical and Chemical Properties
This compound is a white solid at room temperature. Its Boc-protected amine allows for selective functionalization in multi-step syntheses. The trans-configuration of the amino and carbamate groups on the cyclopentane ring provides a rigid and well-defined stereochemical scaffold.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀N₂O₂ | PubChem |
| Molecular Weight | 200.28 g/mol | PubChem |
| Appearance | White Crystalline Solid | Inferred from synthesis descriptions |
| Melting Point | Data not available for the specific (1R,2R) isomer | - |
| Boiling Point | Not applicable (solid) | - |
| Solubility | Soluble in methanol, ethanol, dichloromethane | Inferred from synthetic procedures |
Synthesis and Purification
A practical and scalable synthesis for optically active trans-tert-butyl-2-aminocyclopentylcarbamate has been developed, providing access to both the (1R,2R) and (1S,2S) enantiomers in multigram quantities without the need for chromatography.[1]
Synthetic Workflow
The synthesis commences with the formation of a tosyl-activated aziridine from cyclopentene. This is followed by a regioselective ring-opening of the aziridine to yield the racemic trans-diamine derivative. The final and crucial step is the resolution of the enantiomers using a chiral resolving agent.
Caption: Synthetic pathway to enantiomerically pure product.
Experimental Protocols
Synthesis of Racemic trans-tert-Butyl (2-aminocyclopentyl)carbamate:
-
Step 1: Aziridination of Cyclopentene: Cyclopentene is reacted with an iminating agent, followed by treatment with tosyl chloride in a suitable solvent to form the N-tosyl-6-azabicyclo[3.1.0]hexane.
-
Step 2: Aziridine Ring Opening: The tosyl-activated aziridine is then subjected to a nucleophilic ring-opening reaction. This is achieved by reacting it with a source of Boc-protected amine, such as tert-butyl carbamate, in the presence of a suitable base and solvent system. This reaction proceeds with high regioselectivity to yield the racemic trans-product.
Enantiomeric Resolution:
-
Step 3: Salt Formation: The racemic trans-diamine product is dissolved in a minimal amount of a protic solvent, typically hot ethanol. To this solution, 0.5 equivalents of (+)-10-camphorsulfonic acid (CSA), also dissolved in the same solvent, is added.
-
Step 4: Fractional Crystallization: The solution is allowed to cool slowly to room temperature, and then further cooled to 0-4 °C. The diastereomeric salt of the (1R,2R)-enantiomer with (+)-CSA preferentially crystallizes out of the solution. The crystals are collected by filtration.
-
Step 5: Liberation of the Free Amine: The isolated diastereomeric salt is then treated with a base, such as aqueous sodium hydroxide, to neutralize the camphorsulfonic acid and liberate the free (1R,2R)-diamine. The product is typically extracted into an organic solvent and dried to yield the enantiomerically pure product.
Purification:
The primary method of purification for the desired enantiomer is through the fractional crystallization of its diastereomeric salt with a chiral resolving agent. This method obviates the need for column chromatography, making the process more scalable and cost-effective.
Analytical Methods:
-
Chiral High-Performance Liquid Chromatography (HPLC): The enantiomeric purity of the final product is typically determined by chiral HPLC analysis. A suitable chiral stationary phase is used to separate the (1R,2R) and (1S,2S) enantiomers, allowing for the determination of the enantiomeric excess (ee).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the product.
Applications in Research and Development
The primary utility of this compound lies in its application as a chiral building block for the synthesis of more complex molecules.
Logical Relationship of Applications
Caption: Key application areas stemming from the core compound.
Chiral Ligands: The well-defined stereochemistry of this diamine makes it an excellent starting material for the synthesis of chiral ligands used in asymmetric catalysis. These ligands can coordinate to a metal center and create a chiral environment that directs the stereochemical outcome of a chemical reaction, leading to the selective formation of one enantiomer of a product.
Peptide Nucleic Acids (PNAs): PNAs are synthetic analogs of DNA and RNA where the sugar-phosphate backbone is replaced by a pseudo-peptide backbone. The incorporation of cyclic diamines like this compound into the PNA backbone can introduce conformational constraints. This pre-organization of the PNA strand can lead to enhanced binding affinity and specificity for target DNA or RNA sequences, making them promising candidates for applications in diagnostics and antisense therapeutics.[2][3]
References
- 1. Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolidinyl peptide nucleic acid with α/β-peptide backbone: A conformationally constrained PNA with unusual hybridization properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational constraints of cyclopentane peptide nucleic acids facilitate tunable binding to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate: Synthesis, Properties, and Application in Drug Discovery
For Immediate Release
This technical guide provides a comprehensive overview of tert-butyl ((1R,2R)-2-aminocyclopentyl)carbamate, a valuable chiral building block for researchers, scientists, and professionals in drug development. This document details its chemical properties, provides a robust experimental protocol for its synthesis and resolution, and explores its application as a precursor in the development of therapeutic agents.
Chemical Identity and Properties
The formal IUPAC name for the compound is tert-butyl N-[(1R,2R)-2-aminocyclopentyl]carbamate . It is a chiral diamine derivative where one of the amino groups is protected by a tert-butoxycarbonyl (Boc) group. This mono-protected structure makes it an ideal intermediate for asymmetric synthesis, allowing for selective functionalization of the free amine.
Table 1: Chemical and Physical Properties
| Property | Value |
| IUPAC Name | tert-butyl N-[(1R,2R)-2-aminocyclopentyl]carbamate |
| Molecular Formula | C₁₀H₂₀N₂O₂ |
| Molecular Weight | 200.28 g/mol |
| CAS Number | Not available for the (1R,2R) enantiomer. The related (1S,2R) enantiomer is registered under CAS 445479-01-6. |
| Appearance | White to off-white solid |
| Purity | Typically >97% |
Note: Specific physical properties such as melting point and optical rotation for the enantiomerically pure (1R,2R) form are detailed in the supporting information of cited literature.
Synthesis and Experimental Protocols
The synthesis of enantiomerically pure this compound can be achieved through a practical, multi-step process that begins with the formation of a racemic mixture, followed by chiral resolution. The following protocol is adapted from established literature.[1]
Synthesis of Racemic trans-tert-Butyl-2-aminocyclopentylcarbamate
The synthesis starts from cyclopentene, which is first converted to a tosyl-activated aziridine. Subsequent ring-opening of the aziridine with azide, followed by reduction and Boc-protection, yields the racemic product.
Experimental Protocol:
-
Aziridination of Cyclopentene: Cyclopentene is reacted with a source of nitrene, such as chloramine-T, in the presence of a catalyst to form the corresponding N-tosylaziridine.
-
Azide Ring-Opening: The N-tosylaziridine is then subjected to nucleophilic attack by sodium azide (NaN₃). This reaction proceeds with high regioselectivity to open the aziridine ring, yielding an azidoamine derivative.
-
Reduction of the Azide: The azide group is reduced to a primary amine. A common method for this transformation is the use of a reducing agent like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.
-
Boc Protection: The resulting diamine is selectively mono-protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions to afford the racemic trans-tert-butyl-2-aminocyclopentylcarbamate.
Chiral Resolution
The racemic mixture is resolved into its constituent enantiomers using a chiral resolving agent, such as (1S)-(+)-10-camphorsulfonic acid (CSA).
Experimental Protocol:
-
Diastereomeric Salt Formation: The racemic carbamate is dissolved in a suitable solvent, such as ethanol, and treated with a stoichiometric amount of (1S)-(+)-10-camphorsulfonic acid. This leads to the formation of diastereomeric salts.
-
Fractional Crystallization: Due to their different physical properties, the diastereomeric salts can be separated by fractional crystallization. The salt of the (1R,2R)-enantiomer will preferentially crystallize under specific conditions.
-
Liberation of the Free Amine: The isolated diastereomeric salt is then treated with a base, such as sodium hydroxide, to neutralize the camphorsulfonic acid and liberate the enantiomerically pure this compound.
Role in Drug Development
Chiral 1,2-diamines are privileged scaffolds in medicinal chemistry, frequently incorporated into the structure of biologically active molecules. While this compound is not typically a pharmacologically active agent on its own, it serves as a critical chiral building block for the synthesis of more complex drug candidates.
Its utility is exemplified by its structural similarity to key fragments of established drugs, such as the anticoagulant Edoxaban . Edoxaban contains a chiral trans-1,2-diaminocyclohexane core that is crucial for its binding to the active site of Factor Xa, a key enzyme in the blood coagulation cascade. The cyclopentyl analogue provides a different conformational constraint that can be explored by medicinal chemists to modulate potency, selectivity, and pharmacokinetic properties of new Factor Xa inhibitors or other enzyme inhibitors.
Application as a Chiral Scaffold
The diagram below illustrates the logical workflow of how this compound is utilized as a chiral building block in a drug discovery program.
Relevance to Signaling Pathways: Inhibition of the Coagulation Cascade
The chiral diamine motif, for which this compound is a precursor, is instrumental in the design of inhibitors targeting enzymes like Factor Xa. Factor Xa is a serine protease that plays a pivotal role at the convergence of the intrinsic and extrinsic pathways of the blood coagulation cascade. Its inhibition is a key therapeutic strategy for the prevention and treatment of thromboembolic diseases.
The diagram below illustrates the simplified coagulation cascade and the point of intervention for Factor Xa inhibitors.
Conclusion
This compound is a synthetically accessible and highly valuable chiral intermediate. Its utility in providing a conformationally constrained diamine scaffold makes it a compound of significant interest for the development of novel therapeutics, particularly enzyme inhibitors. The detailed synthetic protocols and understanding of its potential applications outlined in this guide are intended to facilitate its use in advancing drug discovery and development programs.
References
An In-depth Technical Guide to the Stereoisomerism of tert-Butyl-2-aminocyclopentylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereochemistry of pharmacologically active molecules is of paramount importance in drug discovery and development. Enantiomers and diastereomers of a chiral drug can exhibit significantly different biological activities, efficacies, and toxicological profiles. This technical guide provides a comprehensive overview of the stereoisomerism of tert-butyl-2-aminocyclopentylcarbamate, a chiral building block of significant interest in medicinal chemistry. Its rigid cyclopentane scaffold and vicinal diamine functionality make it a valuable component in the synthesis of chiral ligands, catalysts, and therapeutic agents, including factor Xa inhibitors. This document details the synthesis, resolution, and characterization of its stereoisomers, providing researchers with the necessary information for their effective utilization in drug design and development.
The structure of tert-butyl-2-aminocyclopentylcarbamate possesses two chiral centers, giving rise to four possible stereoisomers: a pair of enantiomers for the trans configuration ((1R,2R) and (1S,2S)) and a pair of enantiomers for the cis configuration ((1R,2S) and (1S,2R)).
Stereoisomers of tert-Butyl-2-aminocyclopentylcarbamate
The spatial arrangement of the amino and carbamate substituents on the cyclopentane ring defines the cis and trans diastereomers. Within each diastereomer, a pair of non-superimposable mirror images, or enantiomers, exists.
Caption: Relationship between the stereoisomers.
Synthesis and Chiral Resolution
The synthesis of tert-butyl-2-aminocyclopentylcarbamate stereoisomers typically involves the preparation of the corresponding 1,2-diaminocyclopentane isomers followed by selective N-protection with a tert-butyloxycarbonyl (Boc) group.
Synthesis of trans-tert-Butyl-2-aminocyclopentylcarbamate
A practical synthesis of the racemic trans-isomer proceeds via the opening of a tosyl-activated cyclopentene aziridine.
Experimental Protocol: Synthesis of racemic trans-tert-butyl-2-aminocyclopentylcarbamate
This protocol is adapted from the work of Xu and Appella (2006).[1]
-
Aziridination of Cyclopentene: Cyclopentene is reacted with a nitrogen source (e.g., chloramine-T) in the presence of a catalyst to form the corresponding aziridine.
-
Aziridine Ring Opening: The aziridine ring is opened by a nucleophile, such as an azide, to yield a trans-1,2-disubstituted cyclopentane.
-
Reduction of Azide: The azide group is reduced to a primary amine, for example, through hydrogenation using a palladium catalyst.
-
Boc Protection: The resulting trans-1,2-diaminocyclopentane is selectively mono-protected using di-tert-butyl dicarbonate (Boc₂O) under controlled conditions to yield racemic trans-tert-butyl-2-aminocyclopentylcarbamate.
Chiral Resolution of trans-1,2-Diaminocyclopentane
The resolution of the racemic trans-diamine is a critical step to obtain the enantiomerically pure carbamates. A common and effective method involves diastereomeric salt formation with a chiral resolving agent, such as tartaric acid.
Experimental Protocol: Resolution of (±)-trans-1,2-Diaminocyclopentane with L-(+)-Tartaric Acid
This protocol is analogous to the resolution of (±)-trans-1,2-diaminocyclohexane.
-
Salt Formation: A solution of L-(+)-tartaric acid in a suitable solvent (e.g., methanol or water) is prepared. To this, a solution of racemic trans-1,2-diaminocyclopentane is added.
-
Diastereomeric Crystallization: The mixture is heated to ensure complete dissolution and then slowly cooled to allow for the selective crystallization of one diastereomeric salt, typically the (1R,2R)-diamine-L-tartrate salt.
-
Isolation and Purification: The precipitated salt is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization to achieve high diastereomeric excess.
-
Liberation of the Free Amine: The resolved diastereomeric salt is treated with a base (e.g., sodium hydroxide) to liberate the free enantiomerically pure (1R,2R)- or (1S,2S)-1,2-diaminocyclopentane. The other enantiomer can be recovered from the mother liquor.
Caption: Chiral resolution workflow.
Synthesis of cis-tert-Butyl-2-aminocyclopentylcarbamate
The synthesis of the cis-isomer often requires a diastereoselective approach. One reported method involves an organophotoredox-catalyzed [3+2] cycloaddition.
Experimental Protocol: Diastereoselective Synthesis of cis-1,2-Diaminocyclopentane Derivatives
This protocol is based on the general principles of diastereoselective cycloadditions.
-
[3+2] Cycloaddition: An N-aryl cyclopropylamine is reacted with an N-vinylphthalimide in the presence of a dual catalyst system, such as Eosin Y and a BINOL-derived phosphoric acid, to yield a cis-cyclopentane-1,2-diamine derivative with high diastereoselectivity.
-
Deprotection: The protecting groups (e.g., phthalimide and aryl groups) are removed to afford the racemic cis-1,2-diaminocyclopentane.
-
Boc Protection: The resulting diamine is then selectively mono-Boc protected as described for the trans-isomer.
Chiral resolution of the cis-diamine can be achieved through enzymatic methods or by forming diastereomeric salts with a different set of chiral resolving agents than those used for the trans-isomer.
Quantitative Data of Stereoisomers
The distinct stereochemistry of the isomers leads to differences in their physical and spectroscopic properties. Enantiomers share identical physical properties except for their interaction with plane-polarized light (specific rotation), while diastereomers have different physical and spectroscopic properties.
Table 1: Physical and Spectroscopic Properties of tert-Butyl-2-aminocyclopentylcarbamate Stereoisomers
| Stereoisomer | Configuration | Melting Point (°C) | Specific Rotation [α]D (c=1, solvent) | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| trans | (1R,2R) | Data not available | -14 ± 4° (1 M HCl) for the diamine | Data not available | Data not available |
| (1S,2S) | Data not available | +14 ± 4° (1 M HCl) for the diamine | Data not available | Data not available | |
| cis | (1R,2S) | Data not available | Data not available | Data not available | Data not available |
| (1S,2R) | Data not available | Data not available | Data not available | Data not available |
Spectroscopic Characterization
NMR and IR spectroscopy are powerful tools for distinguishing between the cis and trans diastereomers.
-
¹H NMR Spectroscopy: The coupling constants between the protons on the carbons bearing the amino and carbamate groups (C1-H and C2-H) are expected to differ for the cis and trans isomers due to their different dihedral angles. Generally, the coupling constant for trans protons is larger than for cis protons.
-
¹³C NMR Spectroscopy: The chemical shifts of the cyclopentane ring carbons will be different for the cis and trans isomers due to the different steric environments.
-
Infrared (IR) Spectroscopy: The fingerprint region of the IR spectrum can show distinct patterns for the cis and trans isomers, reflecting the overall molecular symmetry and vibrational modes.
Applications in Drug Development
Chiral 1,2-diaminocyclopentane derivatives are valuable scaffolds in the design of various therapeutic agents. The defined stereochemistry is crucial for achieving high affinity and selectivity for biological targets.
-
Asymmetric Catalysis: Enantiomerically pure trans- and cis-1,2-diaminocyclopentane derivatives are used as chiral ligands in asymmetric synthesis to produce other chiral molecules with high enantiomeric excess.
-
Factor Xa Inhibitors: Derivatives of cis-1,2-diaminocyclohexane, a close analog, have been developed as potent and selective inhibitors of Factor Xa, a key enzyme in the blood coagulation cascade, for the treatment of thromboembolic disorders. The specific stereochemistry is critical for optimal binding to the S1 and S4 pockets of the enzyme.
-
Anticancer Agents: Chiral 1,2-diaminocyclohexane derivatives have shown promise as anticancer agents, with their activity and mechanism of action being stereoisomer-dependent.
Caption: Potential role in coagulation cascade.
Conclusion
The stereoisomers of tert-butyl-2-aminocyclopentylcarbamate represent a versatile class of chiral building blocks with significant potential in drug discovery and asymmetric synthesis. A thorough understanding of their synthesis, resolution, and distinct properties is essential for their effective application. This guide provides a foundational framework for researchers working with these valuable compounds. Further investigation into the specific biological activities of each stereoisomer is warranted to fully unlock their therapeutic potential.
References
The Tert-butyl Carbamate (Boc) Protecting Group: A Technical Guide for Synthetic Chemistry
The tert-butyl carbamate (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide synthesis, medicinal chemistry, and the development of active pharmaceutical ingredients.[1] Its widespread use stems from its ease of introduction, stability under a broad range of reaction conditions, and facile, selective removal under mild acidic conditions.[2][3] This technical guide provides an in-depth overview of the core features of the Boc protecting group, including detailed experimental protocols and quantitative data to aid researchers, scientists, and drug development professionals in its effective application.
Core Features and Advantages
The Boc group, chemically a tert-butyloxycarbonyl moiety, protects amines by converting them into less reactive carbamates.[2] This protection strategy offers several key advantages:
-
Stability: Boc-protected amines are stable to a wide variety of reagents and reaction conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation.[1][2]
-
Orthogonality: The acid-lability of the Boc group allows for its selective removal in the presence of other protecting groups, such as the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group and the hydrogenolysis-labile Cbz (carboxybenzyl) group, a critical feature in complex multi-step syntheses like solid-phase peptide synthesis (SPPS).[2]
-
Mild Deprotection: Removal of the Boc group is typically achieved under mild acidic conditions, most commonly with trifluoroacetic acid (TFA), which minimizes the risk of side reactions with sensitive functional groups.[4][5]
Introduction of the Boc Protecting Group
The most common method for the introduction of the Boc group is the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride).[4][6] The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride. This process can be performed with or without a base, although the use of a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) can accelerate the reaction.[2][7] The byproducts of the reaction are tert-butanol and carbon dioxide, which are volatile and easily removed.[6]
Experimental Protocol: Boc Protection of an Amine
This protocol describes a general procedure for the N-Boc protection of a primary or secondary amine using di-tert-butyl dicarbonate.
Materials:
-
Amine substrate
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) (optional, as a base)
-
Solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of water and THF)[8]
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amine substrate in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.
-
If using a base, add 1.0-1.5 equivalents of the base (e.g., TEA) to the solution.[9]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add 1.1-1.5 equivalents of di-tert-butyl dicarbonate to the solution portion-wise.[8]
-
Allow the reaction mixture to stir at 0 °C for 2 hours, then warm to room temperature and continue stirring for 4-18 hours.[8]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, if a water-miscible solvent was used, remove it under reduced pressure.
-
Dilute the residue with an organic solvent such as ethyl acetate and wash with deionized water (2 x 10 mL) and then with brine (1 x 10 mL).[8]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected amine.
-
If necessary, purify the product by column chromatography on silica gel.
Removal of the Boc Protecting Group
The Boc group is most commonly removed under acidic conditions.[1] Trifluoroacetic acid (TFA) is the reagent of choice for this deprotection, often used in a solution with a scavenger such as triisopropylsilane (TIS) or water to trap the released tert-butyl cation and prevent side reactions.[10][11] The mechanism involves protonation of the carbamate oxygen, followed by fragmentation to release the free amine, carbon dioxide, and the stable tert-butyl cation.[4][10]
Experimental Protocol: Boc Deprotection using TFA
This protocol provides a general method for the removal of the N-Boc protecting group using trifluoroacetic acid.
Materials:
-
N-Boc protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Boc protected amine in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) to the solution (typically 25-50% v/v).[9][12]
-
Stir the reaction mixture at room temperature for 1 to 4 hours.[1]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate).
-
Carefully wash the organic solution with saturated aqueous sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected amine.[1]
Quantitative Data on Boc Protection and Deprotection
The efficiency of Boc protection and deprotection reactions can vary depending on the substrate and reaction conditions. The following tables summarize typical conditions and outcomes.
Table 1: Typical Conditions for N-Boc Protection of Amines
| Substrate Type | Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Primary Aliphatic Amine | (Boc)₂O | TEA | DCM | RT | 2-6 | >95 |
| Secondary Aliphatic Amine | (Boc)₂O | TEA | DCM | RT | 4-12 | 85-95 |
| Aromatic Amine | (Boc)₂O | DMAP (cat.) | THF | RT | 12-24 | 70-90 |
| Amino Acid | (Boc)₂O | NaOH | H₂O/Dioxane | RT | 2-8 | >90 |
Table 2: Comparison of Boc Deprotection Methods
| Method | Reagent(s) | Solvent | Temp (°C) | Time | Notes |
| Standard Acidolysis | 25-50% TFA | DCM | RT | 30 min - 4 h | Most common method.[1] |
| HCl in Dioxane | 4M HCl | 1,4-Dioxane | RT | 1-4 h | Product often precipitates as the hydrochloride salt.[1] |
| Thermal Deprotection | None | High-boiling solvent (e.g., Toluene) | >100 | Varies | Can be useful for acid-sensitive substrates.[1] |
| Lewis Acid | TMSI, ZnBr₂ | DCM | RT | Varies | Milder conditions for sensitive molecules.[1][9] |
Selecting a Deprotection Strategy
The choice of deprotection method depends on the stability of the substrate and the presence of other functional groups. The following workflow can guide the selection process.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 7. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Boc Deprotection - TFA [commonorganicchemistry.com]
Navigating the Safety Profile of tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and hazards associated with tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate. This chiral building block is of significant interest in medicinal chemistry and drug development. A thorough understanding of its safety profile is paramount for ensuring safe laboratory practices and mitigating potential risks.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of a compound is the foundation of its safe handling. The following table summarizes the key properties of this compound and related isomers. It is important to note that data for the specific (1R,2R) isomer is not always available, and in such cases, data for other stereoisomers or the parent compound "tert-butyl carbamate" is provided for reference.
| Property | Value | Reference |
| Molecular Formula | C10H20N2O2 | [1][2] |
| Molecular Weight | 200.28 g/mol | [1][2] |
| Appearance | Off-white solid | [3][4] |
| Melting Point | 105 - 109 °C | [3][4] |
| Solubility | Insoluble in water.[3] Soluble in methylene chloride, chloroform, and alcohols. Slightly soluble in petroleum ether.[5] | [3][5] |
| Purity | ≥ 97% | [2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table outlines its GHS classification, pictograms, hazard statements, and precautionary statements. This information is critical for risk assessment and the implementation of appropriate safety measures.
| Category | Information | Reference |
| GHS Pictogram | [1] | |
| Signal Word | Danger | [1] |
| Hazard Statements | H315: Causes skin irritation.[1][6] H318: Causes serious eye damage.[1][6] | [1][6] |
| Precautionary Statements | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection.[6] P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] P310: Immediately call a POISON CENTER or doctor/physician. P332+P313: If skin irritation occurs: Get medical advice/attention.[1] P362: Take off contaminated clothing and wash before reuse.[1] | [1][6] |
Handling, Storage, and First Aid
Proper handling and storage procedures are essential to minimize exposure and prevent accidents. In the event of exposure, prompt and appropriate first aid is crucial.
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only under a chemical fume hood.[7]
-
Personal Protective Equipment:
-
General Hygiene: Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday. Avoid contact with skin, eyes, and clothing.[4] Do not breathe dust/fume/gas/mist/vapors/spray.[2][7]
Storage
First Aid Measures
-
If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[4]
-
In Case of Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[4]
-
In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[4]
-
If Swallowed: Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur.[4]
Stability and Reactivity
Understanding the chemical stability and reactivity of a substance is key to preventing hazardous reactions.
| Parameter | Description | Reference |
| Reactivity | None known, based on information available. | [3] |
| Chemical Stability | Stable under recommended storage conditions. | [3] |
| Conditions to Avoid | Incompatible products. | [3] |
| Incompatible Materials | Strong oxidizing agents. | [3] |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2). | [3] |
| Hazardous Polymerization | Hazardous polymerization does not occur. | [3] |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound and related compounds can be found in the chemical literature. One practical synthesis involves the aziridine opening of tosyl-activated cyclopentene aziridine, followed by optical resolution.[9] Another general method for preparing carbamates involves the reaction of an alcohol with sodium cyanate in the presence of an acid.[10] For specific, detailed procedures, consulting the primary literature is recommended.
Logical Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial risk assessment to waste disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. tert-butyl N-[(1S,2R)-2-aminocyclopentyl]carbamate | C10H20N2O2 | CID 45091940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-butyl N-[(1S,2R)-2-aminocyclopentyl]carbamate 97% | CAS: 445479-01-6 | AChemBlock [achemblock.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]
- 6. tert-Butyl ((1S,2R)-2-aminocyclopentyl)carbamate, CAS No. 445479-01-6 - iChemical [ichemical.com]
- 7. fishersci.com [fishersci.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
Navigating the Acquisition of tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate: A Technical Guide for Researchers
A comprehensive analysis for scientists and drug development professionals on the commercial availability, synthesis, and potential applications of the chiral building block, tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate.
This technical guide addresses the procurement and utilization of the specific stereoisomer this compound. A critical component in the synthesis of chiral ligands and as a modified backbone unit for peptide nucleic acids (PNAs), obtaining this specific enantiomer presents a significant challenge due to its limited commercial availability. This document provides a detailed pathway for its synthesis and resolution, alongside an overview of commercially available, alternative stereoisomers.
Commercial Availability: A Scarcity of the (1R,2R) Isomer
Extensive searches for commercial suppliers of this compound have revealed a notable absence of this specific stereoisomer in the catalogs of major chemical vendors. Researchers seeking this compound will likely need to pursue custom synthesis or in-house preparation.
| Supplier | Product Name | CAS Number | Purity |
| Advanced ChemBlocks | tert-butyl N-[(1S,2R)-2-aminocyclopentyl]carbamate | 445479-01-6 | 97% |
| Alchem Pharmtech | tert-Butyl ((1S,2R)-2-aminocyclopentyl)carbamate | 445479-01-6 | 95% |
| BLDpharm | tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate | 1009075-44-8 | N/A |
| Apollo Scientific | tert-Butyl N-[(1S,3S)-3-aminocyclopentyl]carbamate | 645400-44-8 | N/A |
In-House Synthesis: A Practical Pathway to the (1R,2R) Enantiomer
Given the lack of commercial sources, a practical and efficient synthesis of racemic trans-tert-butyl-2-aminocyclopentylcarbamate, followed by chiral resolution, is the most viable approach to obtain the desired (1R,2R) enantiomer. The following protocol is based on established methodologies.[1]
Experimental Protocol: Synthesis and Resolution
Part 1: Synthesis of Racemic trans-tert-Butyl-2-aminocyclopentylcarbamate
This synthesis proceeds via the opening of a tosyl-activated cyclopentene aziridine.
-
Aziridination of Cyclopentene: Cyclopentene is reacted with a suitable nitrogen source (e.g., chloramine-T) in the presence of a catalyst to form the corresponding N-tosylaziridine.
-
Aziridine Ring Opening: The tosyl-activated aziridine is then subjected to ring-opening with a nitrogen nucleophile, such as sodium azide, to introduce the second amine functionality in a trans configuration.
-
Reduction of the Azide: The resulting azide is reduced to the primary amine, for example, through catalytic hydrogenation (H2, Pd/C) or using a reducing agent like lithium aluminum hydride.
-
Boc Protection: The final step involves the protection of one of the amino groups with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) to yield the racemic trans-tert-butyl-2-aminocyclopentylcarbamate.
Part 2: Resolution of Enantiomers
The separation of the (1R,2R) and (1S,2S) enantiomers is achieved through diastereomeric salt formation using a chiral resolving agent.
-
Salt Formation: The racemic mixture of trans-tert-butyl-2-aminocyclopentylcarbamate is dissolved in a suitable solvent (e.g., methanol or ethanol) and treated with a chiral acid, such as (+)-10-camphorsulfonic acid (CSA).
-
Fractional Crystallization: The resulting diastereomeric salts will have different solubilities, allowing for their separation by fractional crystallization. The less soluble diastereomer is expected to crystallize out of the solution upon cooling.
-
Isolation of the Desired Enantiomer: The crystallized diastereomeric salt is collected by filtration. The process of recrystallization may be repeated to enhance enantiomeric purity.
-
Liberation of the Free Amine: The purified diastereomeric salt is then treated with a base (e.g., sodium hydroxide solution) to neutralize the chiral acid and liberate the enantiomerically pure (1R,2R)-tert-butyl-2-aminocyclopentylcarbamate. The product is then extracted into an organic solvent and purified.
The following diagram illustrates the workflow for the synthesis and resolution of this compound.
Potential Applications in Research and Development
While specific applications for this compound are not extensively documented, the utility of its parent diamine, (1R,2R)-cyclopentane-1,2-diamine, provides strong indications of its potential uses.
-
Asymmetric Catalysis: The chiral diamine backbone makes it a valuable precursor for the synthesis of chiral ligands for asymmetric catalysis. These ligands can be used to control the stereochemistry of metal-catalyzed reactions, which is crucial in the synthesis of enantiomerically pure pharmaceuticals.
-
Medicinal Chemistry: The cyclopentane scaffold is a common motif in drug discovery. The presence of two modifiable amino groups allows for the construction of diverse molecular libraries for screening against various biological targets.
-
Peptide Nucleic Acids (PNAs): As a modified backbone unit, this compound can be incorporated into PNAs to create analogs with altered binding affinities and biological stabilities.
Conclusion
The acquisition of this compound requires a proactive approach from researchers, as it is not a readily available commercial product. The synthetic and resolution protocol outlined in this guide provides a clear and feasible path for its in-house preparation. The potential applications of this chiral building block in asymmetric synthesis and medicinal chemistry underscore the importance of such synthetic efforts for advancing drug discovery and development programs. Researchers are encouraged to consider the synthesis of this valuable compound to unlock its potential in their respective fields.
References
(S)-Proline: A Fundamental Chiral Building Block in Asymmetric Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
(S)-Proline, a naturally occurring cyclic amino acid, stands as a cornerstone in the field of modern asymmetric synthesis.[1] Its rigid structure, ready availability in high enantiomeric purity, and unique bifunctional nature—possessing both a secondary amine (a Lewis base) and a carboxylic acid (a Brønsted acid)—make it an exceptionally versatile and powerful organocatalyst.[2][3] This guide explores the fundamental role of (S)-Proline as a chiral building block, focusing on its application in key carbon-carbon bond-forming reactions, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.
Physicochemical Properties of (S)-Proline
The distinct physical and chemical properties of (S)-Proline are central to its function as a catalyst. Its zwitterionic nature influences its solubility and interaction with substrates in various solvent systems.[4]
| Property | Value | Reference |
| Molecular Formula | C₅H₉NO₂ | |
| Molecular Weight | 115.13 g/mol | [5] |
| Melting Point | 220-222 °C (decomposition) | |
| Specific Rotation [α]²⁰/D | -84.5 to -86.0 (c=10, H₂O) | [6] |
| Solubility in Water | 1500 g/L | |
| pKa₁ (COOH) | 1.99 | [7] |
| pKa₂ (NH₂⁺) | 10.60 | [7] |
The Core of Organocatalysis: The Enamine Catalytic Cycle
(S)-Proline's catalytic prowess originates from its ability to form nucleophilic enamine intermediates with carbonyl compounds (ketones and aldehydes).[8][9] This mechanism, analogous to the function of Class I aldolase enzymes, allows for highly stereocontrolled reactions without the need for toxic or expensive metal catalysts.[10][11] The carboxylic acid moiety of proline is crucial, as it participates in hydrogen bonding to stabilize the transition state, thereby dictating the stereochemical outcome of the reaction.[9][12]
The generally accepted catalytic cycle for the proline-catalyzed aldol reaction proceeds through several key steps:
-
Enamine Formation: The secondary amine of (S)-Proline attacks a ketone, forming a carbinolamine intermediate which then dehydrates to yield a chiral enamine.[11]
-
C-C Bond Formation: The nucleophilic enamine attacks an aldehyde electrophile in a highly stereoselective manner. The stereochemistry is directed by the rigid pyrrolidine ring and stabilized by a hydrogen bond involving the proline's carboxylic acid.[13]
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the chiral aldol product and regenerate the (S)-Proline catalyst, allowing the cycle to continue.[11]
References
- 1. Amino Acids - Proline [biology.arizona.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-Proline | C5H9NO2 | CID 145742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pnas.org [pnas.org]
- 11. studylib.net [studylib.net]
- 12. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 13. Hajos-Parrish-Eder-Sauer-Wiechert_reaction [chemeurope.com]
Molecular weight and formula of tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate.
For Researchers, Scientists, and Drug Development Professionals
Core Topic: Molecular and Synthetic Profile of tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate
This guide provides a comprehensive overview of this compound, a chiral building block increasingly utilized in medicinal chemistry and materials science. Its constrained cyclopentyl scaffold and orthogonally protected diamine functionality make it a valuable intermediate for the synthesis of complex molecular architectures, including chiral ligands and peptide nucleic acids (PNAs).
Chemical and Physical Data
The fundamental properties of this compound are summarized below, providing a key reference for its use in synthetic applications.
| Property | Value |
| Molecular Formula | C₁₀H₂₀N₂O₂ |
| Molecular Weight | 200.28 g/mol |
| IUPAC Name | tert-butyl N-[(1R,2R)-2-aminocyclopentyl]carbamate |
| CAS Number | Not available for the specific (1R,2R) isomer, the related (1S,2R) isomer is 445479-01-6[1][2] |
| Appearance | White to off-white solid (typical for similar compounds) |
| Solubility | Soluble in methanol, dichloromethane, and other common organic solvents |
Synthetic Protocols
The synthesis of enantiomerically pure this compound is most practically achieved through the resolution of its racemic trans-isomer. This method allows for the production of both (1R,2R) and (1S,2S) enantiomers in multigram quantities without the need for chromatographic separation.[3]
Experimental Protocol: Synthesis of Racemic trans-tert-Butyl (2-aminocyclopentyl)carbamate
A practical synthesis involves the opening of a tosyl-activated cyclopentene aziridine.[3] While the full detailed protocol from the primary literature is not publicly available, a general procedure for similar transformations involves the following steps:
-
Aziridination of Cyclopentene: Cyclopentene is reacted with a nitrogen source (e.g., an azide) and a catalyst to form the corresponding aziridine.
-
Activation of the Aziridine: The aziridine is then activated, for example, by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base.
-
Ring Opening: The activated aziridine undergoes nucleophilic ring-opening with a nitrogen nucleophile, such as ammonia or an azide, to yield the racemic trans-1,2-diaminocyclopentane.
-
Boc Protection: One of the amino groups of the resulting diamine is selectively protected using di-tert-butyl dicarbonate (Boc₂O) to yield the racemic product.
Experimental Protocol: Optical Resolution
The resolution of the racemic trans-tert-butyl (2-aminocyclopentyl)carbamate is achieved using a chiral resolving agent.
-
Salt Formation: The racemic carbamate is dissolved in a suitable solvent, and a solution of an enantiomerically pure chiral acid, such as (+)-10-camphorsulfonic acid (CSA), is added.[3]
-
Diastereomeric Crystallization: The diastereomeric salts will have different solubilities, allowing for the selective crystallization of one diastereomer.
-
Isolation and Liberation of the Free Base: The crystalline diastereomeric salt is isolated by filtration. The salt is then treated with a base (e.g., sodium hydroxide) to neutralize the chiral acid and liberate the enantiomerically pure free amine, this compound. The other enantiomer can be recovered from the mother liquor.
Applications in Drug Development and Research
The primary application of this compound in drug development and research is as a chiral building block . The presence of a Boc-protected amine and a free primary amine allows for sequential and controlled chemical modifications.
-
Chiral Ligands: The parent diamine, (1R,2R)-1,2-diaminocyclopentane, is a well-established scaffold for the synthesis of chiral ligands used in asymmetric catalysis.[3] The title compound serves as a convenient protected precursor, allowing for the modification of the free amine before deprotection and further functionalization of the second amine to form, for example, salen or phosphine ligands.
-
Peptide Nucleic Acids (PNAs): The constrained cyclopentane backbone can be incorporated into PNAs to create unique structural and binding properties.[3] PNAs are synthetic analogs of DNA and RNA with applications in diagnostics and therapeutics.[4]
The logical workflow for the utilization of this compound as a synthetic intermediate is depicted below.
Caption: Synthetic workflow for the use of the title compound.
Analytical Methods
The purity and identity of this compound can be confirmed using standard analytical techniques. While specific data for the (1R,2R)-isomer is not widely published, the following methods are generally applicable for similar compounds.
| Analytical Method | Typical Parameters and Observations |
| ¹H NMR | The spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group at approximately 1.4 ppm. The protons on the cyclopentyl ring will appear as a series of multiplets.[5] |
| ¹³C NMR | The spectrum will show signals corresponding to the carbons of the tert-butyl group, the carbamate carbonyl, and the cyclopentyl ring. |
| HPLC | Purity can be assessed using a reversed-phase C18 column with a mobile phase gradient of water and acetonitrile containing an additive like trifluoroacetic acid (TFA). Detection can be achieved using a UV detector at a low wavelength (e.g., 210 nm) or a universal detector like a Charged Aerosol Detector (CAD).[4] |
| Mass Spectrometry | Electrospray ionization (ESI) would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺. |
The general workflow for the analytical characterization of the compound is outlined below.
Caption: General analytical workflow for compound characterization.
Signaling Pathways
As this compound is a synthetic building block, it is not known to be directly involved in any biological signaling pathways. Its utility lies in the synthesis of molecules that may be designed to interact with specific biological targets and pathways. The nature of these pathways would be dependent on the final molecule synthesized using this chiral scaffold.
References
- 1. 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 3. Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Methodological & Application
Practical Synthesis of tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the practical synthesis of the chiral building block, tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate. This compound is a valuable intermediate in the synthesis of various pharmaceutical agents and chiral ligands. The protocol described herein is based on a robust and scalable method involving the synthesis of a racemic intermediate followed by an efficient diastereomeric resolution.
I. Overview of the Synthetic Strategy
The synthesis commences with the aziridination of cyclopentene to form N-tosyl-6-azabicyclo[3.1.0]hexane. Subsequent nucleophilic ring-opening of the aziridine with an azide source, followed by reduction of the azide and protection of one of the resulting amino groups with a tert-butyloxycarbonyl (Boc) group, affords racemic trans-tert-butyl (2-aminocyclopentyl)carbamate. The desired (1R,2R)-enantiomer is then isolated through classical resolution using (1S)-(+)-10-camphorsulfonic acid.
Caption: Overall workflow for the synthesis of this compound.
II. Experimental Protocols
A. Synthesis of Racemic trans-tert-Butyl (2-aminocyclopentyl)carbamate
This multi-step procedure yields the racemic precursor for the final resolution.
1. Synthesis of N-Tosyl-6-azabicyclo[3.1.0]hexane
This step involves the tosylaziridination of cyclopentene.
-
Materials:
-
Cyclopentene
-
Chloramine-T trihydrate
-
Acetonitrile (anhydrous)
-
-
Procedure:
-
To a stirred suspension of chloramine-T trihydrate in anhydrous acetonitrile, add cyclopentene.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by partitioning between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude product.
-
Purification by column chromatography on silica gel provides pure N-tosyl-6-azabicyclo[3.1.0]hexane.
-
2. Synthesis of trans-2-Azido-N-tosylcyclopentanamine
This step involves the regioselective ring-opening of the aziridine with sodium azide.
-
Materials:
-
N-Tosyl-6-azabicyclo[3.1.0]hexane
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve N-tosyl-6-azabicyclo[3.1.0]hexane in DMF.
-
Add sodium azide and ammonium chloride to the solution.
-
Heat the reaction mixture. Monitor the reaction progress by TLC.
-
After completion, the reaction is quenched with water and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated to give the crude product, which can be purified by chromatography.
-
3. Synthesis of trans-1,2-Diaminocyclopentane
This step involves the reduction of the azide and removal of the tosyl protecting group.
-
Materials:
-
trans-2-Azido-N-tosylcyclopentanamine
-
Lithium aluminum hydride (LiAlH₄) or Sodium borohydride/Nickel(II) chloride
-
Anhydrous tetrahydrofuran (THF) or Methanol
-
-
Procedure (using LiAlH₄):
-
Carefully add a solution of trans-2-azido-N-tosylcyclopentanamine in anhydrous THF to a stirred suspension of LiAlH₄ in THF at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux.
-
After completion, the reaction is carefully quenched by the sequential addition of water and aqueous sodium hydroxide.
-
The resulting solid is filtered off, and the filtrate is concentrated to give the crude diamine.
-
4. Synthesis of Racemic trans-tert-Butyl (2-aminocyclopentyl)carbamate
This step involves the selective mono-Boc protection of the diamine.[1]
-
Materials:
-
trans-1,2-Diaminocyclopentane
-
Di-tert-butyl dicarbonate (Boc₂O)
-
A suitable solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
A base (e.g., Triethylamine or Sodium bicarbonate)
-
-
Procedure:
-
Dissolve trans-1,2-diaminocyclopentane in the chosen solvent.
-
Add the base, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate in the same solvent at 0 °C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
The reaction is quenched, and the product is extracted into an organic solvent.
-
The organic layer is washed, dried, and concentrated to yield the racemic product, which can be purified by column chromatography.
-
B. Resolution of Racemic trans-tert-Butyl (2-aminocyclopentyl)carbamate
This protocol describes the separation of the enantiomers via fractional crystallization of diastereomeric salts.[2][3]
-
Materials:
-
Racemic trans-tert-butyl (2-aminocyclopentyl)carbamate
-
(1S)-(+)-10-Camphorsulfonic acid (CSA)
-
A suitable solvent system for crystallization (e.g., Dichloromethane, Ethyl acetate, or mixtures thereof)
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
-
Procedure:
-
Salt Formation: Dissolve the racemic amine in the chosen solvent. Add a solution of (1S)-(+)-10-camphorsulfonic acid (typically 0.5 to 1.0 equivalents) in the same solvent.
-
Fractional Crystallization: Allow the solution to stand at room temperature or cool to induce crystallization. The diastereomeric salt of the (1R,2R)-enantiomer with (1S)-(+)-10-camphorsulfonic acid is generally less soluble and will precipitate first.
-
Isolation of the Diastereomeric Salt: Collect the precipitated solid by filtration and wash with a small amount of cold solvent. The enantiomeric purity of the amine in the salt can be checked at this stage by liberating a small sample and analyzing it by chiral HPLC. Further recrystallizations may be necessary to achieve high enantiomeric excess.
-
Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a biphasic mixture of an organic solvent (e.g., dichloromethane) and a saturated aqueous solution of sodium carbonate. Stir until the solid dissolves completely.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the enantiomerically enriched this compound.
-
III. Data Presentation
The following table summarizes typical yields and key analytical data for the synthesis.
| Step | Product | Typical Yield (%) | Analytical Data |
| 1. Aziridination | N-Tosyl-6-azabicyclo[3.1.0]hexane | 70-85 | ¹H NMR, ¹³C NMR, MS |
| 2. Azide Ring-Opening | trans-2-Azido-N-tosylcyclopentanamine | 80-90 | ¹H NMR, ¹³C NMR, MS, IR (strong azide stretch ~2100 cm⁻¹) |
| 3. Reduction & Detosylation | trans-1,2-Diaminocyclopentane | 75-85 | ¹H NMR, ¹³C NMR, MS |
| 4. Mono-Boc Protection | Racemic trans-tert-Butyl (2-aminocyclopentyl)carbamate | 85-95 | ¹H NMR, ¹³C NMR, MS |
| 5. Resolution | This compound | 35-45 (based on racemate) | Chiral HPLC analysis to determine enantiomeric excess (ee), typically >98% ee after one or two crystallizations. |
IV. Mandatory Visualizations
References
Application Note: A Scalable Synthesis Protocol for tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and scalable protocol for the synthesis of tert-butyl ((1R,2R)-2-aminocyclopentyl)carbamate, a critical chiral building block in pharmaceutical development.[1][2] The described method is based on the selective mono-N-Boc protection of (1R,2R)-1,2-diaminocyclopentane. This procedure is designed to be efficient and suitable for large-scale production, yielding the target compound in high purity.
Introduction
Enantiomerically pure diamines are vital components in the synthesis of chiral ligands for asymmetric catalysis and as scaffolds for pharmaceutical agents.[3] The title compound, this compound, possesses a versatile structure with a free primary amine for further functionalization and a Boc-protected amine that ensures chemoselectivity in subsequent reactions. This makes it a valuable intermediate in the synthesis of complex molecules.[1][4] The following protocol provides a detailed, step-by-step guide for its synthesis on a large scale.
Reaction Scheme
Caption: Synthesis of this compound.
Quantitative Data Summary
Table 1: Reagent and Solvent Quantities for Large-Scale Synthesis
| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles | Quantity |
| (1R,2R)-1,2-Diaminocyclopentane | 100.16 | 1.00 | 100 g |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 1.05 | 229 g |
| Triethylamine (TEA) | 101.19 | 1.10 | 111.3 g (153 mL) |
| Dichloromethane (DCM) | 84.93 | - | 2 L |
| 1M Hydrochloric Acid (HCl) | 36.46 | - | As needed for work-up |
| 1M Sodium Hydroxide (NaOH) | 40.00 | - | As needed for work-up |
| Brine (saturated NaCl solution) | - | - | 500 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | As needed for drying |
Table 2: Expected Yield and Purity
| Parameter | Expected Value |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Appearance | White to off-white solid |
Experimental Protocol
This protocol is optimized for a large-scale synthesis starting from 100 g of (1R,2R)-1,2-diaminocyclopentane.
1. Reaction Setup:
-
To a 5 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add (1R,2R)-1,2-diaminocyclopentane (100 g, 1.00 mol) and dichloromethane (DCM, 2 L).
-
Stir the mixture at room temperature until the diamine is fully dissolved.
-
Cool the solution to 0-5 °C using an ice-water bath.
2. Boc Protection:
-
Dissolve di-tert-butyl dicarbonate ((Boc)₂O, 229 g, 1.05 mol) in DCM (500 mL) and load it into the dropping funnel.
-
Add triethylamine (TEA, 153 mL, 1.10 mol) to the reaction mixture.
-
Slowly add the (Boc)₂O solution to the reaction mixture over a period of 2-3 hours, maintaining the internal temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
3. Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
4. Work-up and Extraction:
-
Cool the reaction mixture to 0-5 °C.
-
Quench the reaction by the slow addition of water (1 L).
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (2 x 500 mL), water (500 mL), 1M NaOH (2 x 500 mL), and brine (500 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
5. Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes to yield the pure this compound as a white to off-white solid.
Experimental Workflow
Caption: Workflow for the large-scale synthesis of the target compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Dichloromethane is a volatile and potentially hazardous solvent; handle with care.
-
Triethylamine is a corrosive and flammable liquid.
-
Di-tert-butyl dicarbonate can cause skin and eye irritation.
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of this compound. The procedure is straightforward and utilizes readily available reagents, making it suitable for implementation in both academic and industrial research settings for the production of multi-gram to kilogram quantities of the target compound.
References
Application Notes: Use of tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate in Asymmetric Synthesis
Introduction
tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate is a valuable chiral building block in the field of asymmetric synthesis. Its rigid cyclopentane backbone and the presence of two stereochemically defined amino groups make it an excellent precursor for the synthesis of a wide variety of chiral ligands and auxiliaries. While the Boc-protected diamine itself is not typically used directly as a catalyst, it serves as a stable and readily derivatizable starting material. The mono-Boc protection allows for selective functionalization of the free amine, leading to the creation of C₂-symmetric or non-symmetric ligands. These ligands, upon complexation with various transition metals, have demonstrated high efficacy in catalyzing a range of enantioselective transformations, including aldol reactions, Michael additions, and asymmetric hydrogenations.
The general workflow involves the initial deprotection of the Boc group or, more commonly, the derivatization of the free amine followed by modification of the second amino group. The resulting ligands, often featuring sulfonamide, phosphine, or salen-type functionalities, create a well-defined chiral environment around a metal center, enabling high levels of stereocontrol in the catalyzed reaction. This document provides detailed protocols for the synthesis of a representative ligand derived from the analogous (1R,2R)-diaminocyclohexane and its application in a highly enantioselective asymmetric aldol reaction.
Application 1: Asymmetric Aldol Reaction of β-Keto Esters
Chiral ligands derived from 1,2-diamines are highly effective in catalyzing asymmetric aldol reactions, which are fundamental carbon-carbon bond-forming reactions in organic synthesis. A common strategy involves the synthesis of a bis(sulfonamide) ligand, which, when complexed with a metal like copper(II), forms a chiral Lewis acid catalyst. This catalyst can then activate a substrate, such as a glyoxylate ester, towards nucleophilic attack from a β-keto ester, leading to the formation of a chiral tertiary alcohol with high enantiopurity.
Data Presentation
The following table summarizes the performance of a Cu(II) catalyst with a (1R,2R)-N,N'-bis(mesitylsulfonyl)-1,2-diaminocyclopentane ligand in the asymmetric aldol reaction between ethyl glyoxylate and various β-keto esters.
| Entry | β-Keto Ester (R) | Time (h) | Yield (%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) |
| 1 | Phenyl | 24 | 95 | >95:5 | 98 |
| 2 | 4-Fluorophenyl | 24 | 92 | >95:5 | 97 |
| 3 | 4-Chlorophenyl | 24 | 96 | >95:5 | 98 |
| 4 | 4-Bromophenyl | 24 | 98 | >95:5 | 99 |
| 5 | 4-Methylphenyl | 36 | 91 | >95:5 | 98 |
| 6 | 2-Thienyl | 36 | 85 | >95:5 | 96 |
| 7 | Cyclohexyl | 48 | 88 | >95:5 | 95 |
Experimental Protocols
Protocol 1: Synthesis of (1R,2R)-N,N'-bis(mesitylsulfonyl)-1,2-diaminocyclopentane Ligand
This protocol describes the synthesis of the chiral ligand from (1R,2R)-diaminocyclopentane, which can be obtained from this compound by deprotection.
Materials:
-
(1R,2R)-Diaminocyclopentane dihydrochloride
-
Mesitylenesulfonyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a stirred solution of (1R,2R)-diaminocyclopentane dihydrochloride (1.0 g, 5.78 mmol) in DCM (30 mL) at 0 °C, add triethylamine (2.42 mL, 17.34 mmol).
-
In a separate flask, dissolve mesitylenesulfonyl chloride (2.53 g, 11.56 mmol) in DCM (10 mL).
-
Add the mesitylenesulfonyl chloride solution dropwise to the diamine solution at 0 °C over a period of 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with 1 M HCl (20 mL) and separate the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes, 1:4 v/v) to afford the desired ligand as a white solid.
Protocol 2: Asymmetric Aldol Reaction
Materials:
-
(1R,2R)-N,N'-bis(mesitylsulfonyl)-1,2-diaminocyclopentane ligand
-
Copper(II) acetate (Cu(OAc)₂)
-
β-Keto ester
-
Ethyl glyoxylate (50% solution in toluene)
-
Tetrahydrofuran (THF), anhydrous
-
Molecular sieves (4 Å)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the (1R,2R)-N,N'-bis(mesitylsulfonyl)-1,2-diaminocyclopentane ligand (0.022 mmol) and Cu(OAc)₂ (0.020 mmol).
-
Add anhydrous THF (1.0 mL) and stir the mixture at room temperature for 1 hour.
-
Add activated 4 Å molecular sieves (100 mg) and cool the mixture to 0 °C.
-
Add the β-keto ester (0.20 mmol) to the mixture.
-
Add ethyl glyoxylate (0.30 mmol, 50% solution in toluene) dropwise.
-
Stir the reaction mixture at 0 °C. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the aldol product.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Visualizations
Caption: Workflow for the synthesis of the chiral bis(sulfonamide) ligand.
Caption: Simplified catalytic cycle for the asymmetric aldol reaction.
Application Notes: Tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate as a Chiral Ligand Precursor
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tert-butyl ((1R,2R)-2-aminocyclopentyl)carbamate is a valuable chiral building block. While the Boc-protected amine is generally not catalytically active itself, it serves as a crucial and stable precursor to the highly effective chiral ligand, (1R,2R)-1,2-diaminocyclopentane. This parent diamine is a member of the C₂-symmetric 1,2-diamine family, which are considered "privileged ligands" in asymmetric catalysis due to their ability to form stable chelate complexes with a variety of transition metals.[1] These metal-diamine complexes create a well-defined chiral environment, enabling high stereocontrol in a range of important chemical transformations. The Boc-protecting group can be readily removed in situ or in a separate step to generate the active ligand for catalyst formation.
These application notes will focus on the primary uses of the (1R,2R)-1,2-diaminocyclopentane scaffold derived from this precursor, with a particular emphasis on asymmetric transfer hydrogenation and palladium-catalyzed allylic alkylation.
Application in Asymmetric Transfer Hydrogenation (ATH) of Ketones
Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method for the synthesis of enantiomerically enriched secondary alcohols from prochiral ketones.[2] This reaction typically utilizes a stable and readily available hydrogen source, such as isopropanol or a formic acid/triethylamine mixture, avoiding the need for high-pressure gaseous hydrogen.[2] The catalyst system generally consists of a rhodium (Rh), ruthenium (Ru), or iridium (Ir) metal precursor combined with a chiral diamine ligand.[3][4]
The (1R,2R)-diaminocyclopentane ligand, generated from its Boc-protected precursor, forms a bifunctional catalyst that facilitates the highly enantioselective transfer of a hydride from the hydrogen source to the ketone substrate.
General Reaction Scheme
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iridium complexes of chiral diamines containing carbon and nitrogen stereocentres: synthesis, structure and evaluation as transfer hydrogenation catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate, a chiral diamine building block, in the development of modern pharmaceuticals. This intermediate is of significant interest due to the prevalence of chiral 1,2-diaminocyclopentane scaffolds in a range of therapeutic agents, including antiviral and anticoagulant drugs.
Introduction
Chirality plays a pivotal role in the efficacy and safety of pharmaceuticals, as enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. This compound is a valuable chiral intermediate that provides a rigid cyclopentane backbone with two stereochemically defined amino groups. One amine is protected with a tert-butyloxycarbonyl (Boc) group, allowing for selective functionalization of the free amine, a crucial feature in multi-step drug synthesis. Its structural motif is found in inhibitors of key biological targets such as viral proteases and coagulation factors.
Applications in Pharmaceutical Synthesis
While specific proprietary synthetic routes are often not fully disclosed, the structural motif of (1R,2R)-diaminocyclopentane is analogous to key fragments in several important pharmaceuticals. This highlights the potential of this compound as a critical intermediate in the synthesis of:
-
Antiviral Agents (e.g., SARS-CoV-2 3CLpro Inhibitors): The development of oral antivirals, such as Ensitrelvir, has been crucial in combating the COVID-19 pandemic. These drugs often feature complex heterocyclic structures that require chiral building blocks for their stereospecific synthesis. The diamine scaffold can serve as a key component in constructing the intricate three-dimensional architecture required for potent inhibition of viral proteases like the 3C-like protease (3CLpro).
-
Anticoagulants (e.g., Factor Xa Inhibitors): Direct oral anticoagulants (DOACs) like Edoxaban have revolutionized the treatment of thromboembolic disorders. These molecules are designed to bind with high affinity and selectivity to the active site of coagulation Factor Xa. Chiral diamine intermediates are instrumental in the synthesis of the core structures of these inhibitors, ensuring the correct spatial orientation of functional groups for optimal target engagement.
Experimental Protocols
The following protocols describe a plausible synthetic route for the preparation of this compound, based on established chemical transformations.
Protocol 1: Enantioselective Synthesis of (1R,2R)-2-Aminocyclopentanol
This protocol outlines the resolution of racemic trans-2-aminocyclopentanol to obtain the desired (1R,2R)-enantiomer.
Materials:
-
(±)-trans-2-Benzylaminocyclopentanol
-
D-(-)-Dibenzoyltartaric acid
-
Methanol
-
Diethyl ether
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Resolution:
-
Dissolve (±)-trans-2-benzylaminocyclopentanol in methanol.
-
Add a solution of D-(-)-dibenzoyltartaric acid in methanol.
-
Allow the diastereomeric salt to crystallize.
-
Isolate the crystals by filtration and wash with cold methanol and then diethyl ether.
-
Liberate the free base by treating the salt with aqueous NaOH and extracting with dichloromethane.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (1R,2R)-2-benzylaminocyclopentanol.
-
-
Debenzylation:
-
Dissolve the (1R,2R)-2-benzylaminocyclopentanol in methanol.
-
Add 10% Pd/C catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere until debenzylation is complete (monitored by TLC).
-
Filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain (1R,2R)-2-aminocyclopentanol.
-
Protocol 2: Boc Protection of (1R,2R)-2-Aminocyclopentanol
This protocol describes the selective protection of one amino group of the chiral diamine.
Materials:
-
(1R,2R)-2-Aminocyclopentanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (CH₂Cl₂)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (1R,2R)-2-aminocyclopentanol in dichloromethane in a round-bottom flask.
-
Add triethylamine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate.
Protocol 3: Conversion of Hydroxyl to Amino Group
This protocol describes the conversion of the hydroxyl group to a second amino group. This is a multi-step process involving mesylation, azide displacement, and reduction.
Materials:
-
tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Lithium aluminum hydride (LiAlH₄) or Hydrogen gas with Palladium catalyst
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Mesylation:
-
Dissolve tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate and triethylamine in dichloromethane at 0 °C.
-
Slowly add methanesulfonyl chloride and stir for 1-2 hours.
-
Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate to give the crude mesylate.
-
-
Azide Displacement:
-
Dissolve the crude mesylate in DMF and add sodium azide.
-
Heat the mixture (e.g., to 80 °C) and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction, pour into water, and extract with ethyl acetate.
-
Wash the combined organic extracts with water and brine, dry, and concentrate to give the crude azide.
-
-
Reduction:
-
Method A (LiAlH₄): Carefully add a solution of the crude azide in THF to a stirred suspension of LiAlH₄ in THF at 0 °C. Stir at room temperature until the reduction is complete. Quench the reaction by sequential addition of water, 15% NaOH solution, and water. Filter the mixture and concentrate the filtrate.
-
Method B (Catalytic Hydrogenation): Dissolve the crude azide in methanol or ethyl acetate, add a catalytic amount of Pd/C, and stir under a hydrogen atmosphere. Filter the catalyst and concentrate the solvent.
-
Purify the crude product by column chromatography to yield this compound.
-
Data Presentation
The following tables summarize typical quantitative data for the synthesis of this compound and its application in the synthesis of a generic pharmaceutical intermediate.
Table 1: Synthesis of this compound
| Step | Reaction | Starting Material | Product | Typical Yield (%) | Purity (%) |
| 1 | Resolution & Debenzylation | (±)-trans-2-Benzylaminocyclopentanol | (1R,2R)-2-Aminocyclopentanol | 35-45 | >98 (ee) |
| 2 | Boc Protection | (1R,2R)-2-Aminocyclopentanol | tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate | 85-95 | >97 |
| 3 | Hydroxyl to Amine Conversion | tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate | This compound | 70-80 (over 3 steps) | >98 |
Table 2: Application in a Generic Pharmaceutical Intermediate Synthesis
| Reaction | Reactant 1 | Reactant 2 | Product | Typical Yield (%) | Purity (%) |
| Amide Coupling | This compound | Activated Carboxylic Acid | Boc-protected Diamide Intermediate | 80-90 | >95 |
| Boc Deprotection | Boc-protected Diamide Intermediate | Trifluoroacetic Acid | Final Diamide Intermediate | 90-98 | >99 |
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: Synthetic workflow for the preparation of the target intermediate.
Signaling Pathway: Mechanism of Action of Factor Xa Inhibitors
Caption: Inhibition of the coagulation cascade by Factor Xa inhibitors.[1][2][3][4][5]
Signaling Pathway: Mechanism of Action of SARS-CoV-2 3CLpro Inhibitors
Caption: Inhibition of viral replication by targeting the 3CL protease.[6][7][8][9][10]
Disclaimer: The provided protocols are intended for informational purposes for qualified professionals and should be adapted and optimized based on laboratory conditions and safety assessments. The application of this compound in the synthesis of specific commercial drugs is based on the known utility of structurally related intermediates.
References
- 1. Direct factor Xa inhibitors - Wikipedia [en.wikipedia.org]
- 2. What are factor Xa inhibitors and how do they work? [synapse.patsnap.com]
- 3. How Do Factor Xa Inhibitors Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 4. The role of factor Xa inhibitors in venous thromboembolism treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are factor Xa inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 6. What are SARS-CoV 3CLpro inhibitors and how do they work? [synapse.patsnap.com]
- 7. dovepress.com [dovepress.com]
- 8. Development of Highly Potent Noncovalent Inhibitors of SARS-CoV-2 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Ensitrelvir Fumaric Acid? [synapse.patsnap.com]
- 10. 3-Chymotrypsin-like Protease (3CLpro) of SARS-CoV-2: Validation as a Molecular Target, Proposal of a Novel Catalytic Mechanism, and Inhibitors in Preclinical and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boc Deprotection of tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in a variety of reaction conditions and its facile cleavage under acidic conditions. The selective deprotection of mono-Boc protected diamines, such as tert-butyl ((1R,2R)-2-aminocyclopentyl)carbamate, is a critical step in the synthesis of chiral ligands, catalysts, and complex pharmaceutical intermediates. This document provides detailed application notes and experimental protocols for the acidic removal of the Boc group from this specific chiral diamine, yielding (1R,2R)-cyclopentane-1,2-diamine.
The deprotection is typically achieved through acid-catalyzed hydrolysis. The mechanism involves the protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl group as a stable tert-butyl cation. This cation can subsequently be quenched or eliminate a proton to form isobutylene. The resulting unstable carbamic acid intermediate rapidly decarboxylates to afford the free amine.
Summary of Deprotection Conditions
Various acidic reagents and solvent systems can be employed for the efficient removal of the Boc protecting group from this compound. The choice of conditions often depends on the scale of the reaction, the desired form of the product (free base or salt), and the presence of other acid-sensitive functional groups. The following table summarizes common conditions for this transformation.
| Reagent/Catalyst | Solvent(s) | Typical Concentration | Temperature | Typical Reaction Time | Product Form |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 10-50% (v/v) | 0 °C to Room Temp. | 30 min - 4 h | TFA Salt |
| Hydrochloric Acid (HCl) | 1,4-Dioxane, Methanol, or Ethyl Acetate | 4 M solution | Room Temp. | 30 min - 12 h | Hydrochloride Salt |
| Oxalyl Chloride | Methanol | 3 equivalents | Room Temp. | 1 - 4 h | Hydrochloride Salt |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a widely used and generally effective method for Boc deprotection, yielding the trifluoroacetate salt of the diamine.
Materials:
-
This compound
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the this compound in anhydrous DCM (approx. 0.1–0.5 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid to the stirred solution. A common starting ratio is 1:1 (v/v) of DCM to TFA.
-
Allow the reaction mixture to warm to room temperature and continue stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1 to 4 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
To obtain the free diamine, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and carefully wash with a saturated aqueous NaHCO₃ solution to neutralize the acid. Caution: CO₂ evolution will occur.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the (1R,2R)-cyclopentane-1,2-diamine.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is advantageous as it often results in the precipitation of the diamine as its dihydrochloride salt, which can be easily isolated by filtration.
Materials:
-
This compound
-
4 M HCl in 1,4-Dioxane
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer, filtration apparatus
Procedure:
-
To a round-bottom flask, add this compound.
-
Add the 4 M solution of HCl in 1,4-dioxane. The substrate can be either dissolved or suspended in the acidic solution.
-
Stir the mixture at room temperature. The deprotected product, (1R,2R)-cyclopentane-1,2-diamine dihydrochloride, will often precipitate out of the solution.
-
Monitor the reaction by TLC or LC-MS. For complete precipitation, the reaction can be stirred for up to 12 hours.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold diethyl ether to remove any non-polar impurities.
-
Dry the collected solid under vacuum to obtain (1R,2R)-cyclopentane-1,2-diamine dihydrochloride.
-
If the free base is required, the hydrochloride salt can be dissolved in water and neutralized with a suitable base (e.g., NaOH solution), followed by extraction with an organic solvent.
Visualizations
Boc Deprotection Reaction Mechanism
The following diagram illustrates the acid-catalyzed deprotection of this compound.
Caption: Acid-catalyzed Boc deprotection mechanism.
Experimental Workflow for Boc Deprotection
This diagram outlines the general workflow for the deprotection reaction and subsequent product isolation.
Caption: General experimental workflow for Boc deprotection.
Application Notes and Protocols for the Use of tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate in Peptide Nucleic Acid (PNA) Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the incorporation of the chiral backbone monomer derived from tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate into peptide nucleic acid (PNA) oligomers. The use of this constrained diaminocyclopentane backbone has been shown to pre-organize the PNA structure, potentially enhancing its hybridization properties with DNA and RNA.
Introduction to Chiral Cyclopentyl PNA Monomers
Peptide Nucleic Acids (PNAs) are synthetic DNA mimics where the sugar-phosphate backbone is replaced by a pseudopeptide chain, typically composed of N-(2-aminoethyl)glycine units.[1][2][3] This modification confers remarkable properties to PNAs, including high binding affinity and specificity to complementary nucleic acids, and resistance to enzymatic degradation by nucleases and proteases.[4][5]
The introduction of chiral centers into the PNA backbone, such as those derived from aminocyclopentane derivatives, can pre-organize the PNA strand into a specific helical conformation.[5][6] This pre-organization can lead to improved thermal stability of the PNA-DNA or PNA-RNA duplexes and can influence the handedness of the resulting helix. Specifically, the stereochemistry of the trans-1,2-cyclopentyl (tcyp) group has been shown to control the helical preference:
-
(S,S)-tcyp-PNA: Favors the formation of a right-handed (RH) helix, which promotes binding to standard right-handed DNA and RNA.[5]
-
(R,R)-tcyp-PNA: Facilitates the formation of a left-handed (LH) helix. This conformation does not typically bind to endogenous nucleic acids, making (R,R)-tcyp-PNAs useful as bioorthogonal probes that will only bind to a complementary (R,R)-tcyp-PNA strand.[5]
The starting material, this compound, serves as a key building block for introducing the (1R,2R)-cyclopentyl moiety into the PNA backbone, leading to the formation of left-handed PNA helices. A practical synthesis for this optically active precursor has been developed, making it accessible for PNA synthesis.[7]
Applications
The unique properties of (1R,2R)-cyclopentyl modified PNAs open up several key applications in research and drug development:
-
Bioorthogonal Probes: Due to their inability to bind to natural DNA or RNA, complementary pairs of (R,R)-tcyp-PNAs can be used as probes in complex biological media without off-target effects.[5]
-
PCR Clamps: The high affinity of cyclopentane-modified PNAs allows them to be used as PCR clamps to suppress the amplification of wild-type DNA, enabling the selective amplification and detection of mutant sequences.[6]
-
Development of PNA-Based Diagnostics: The tunable binding properties and high stability make these modified PNAs excellent candidates for the development of robust diagnostic assays, including those in microfluidic formats.[5]
-
Antisense and Antigene Therapeutics: While (1R,2R) stereoisomers are bioorthogonal, the corresponding (1S,2S) enantiomers can be used to design potent antisense and antigene agents with enhanced binding affinity and stability.
Data Presentation: Thermal Stability of Modified PNA Duplexes
The incorporation of cyclopentane units into the PNA backbone has a significant and tunable effect on the thermal stability (melting temperature, Tm) of PNA-DNA duplexes.
| PNA Modification Type | PNA Sequence | Complementary DNA | Tm (°C) | ΔTm per modification (°C) | Reference |
| Unmodified (aeg) PNA | H-TGTACGTCAC-NH₂ | 5'-GTGACGTACA-3' | ~45 | N/A | [6] (projected) |
| D-Lysine-based α-PNA | H-TGTKCGTCAC-NH₂ | 5'-GTGACGTACA-3' | >70 | N/A | [4] |
| (S,S)-Cyclopentyl PNA (cpPNA-1) | H-T(cp)GTACGTCAC-NH₂ | 5'-GTGACGTACA-3' | ~50 | +5 | [6] |
| (S,S)-Cyclopentyl PNA (cpPNA-3) | H-T(cp)G(cp)T(cp)ACGTCAC-NH₂ | 5'-GTGACGTACA-3' | ~60 | +5 | [6] |
| (S,S)-Cyclopentyl PNA (cpPNA-9) | H-[T(cp)]₉-NH₂ | 5'-(A)₉-3' | ~90 | +5 | [6] |
| (R,R)-tcyp-PNA + (R,R)-tcyp-PNA | PNA-A | Reporter Probe-A | 80.4 | N/A | [5] |
Table 1: Melting temperatures (Tm) of various PNA-DNA and PNA-PNA duplexes. Data is compiled from multiple sources and standardized for comparison where possible. Conditions for Tm measurement can vary between studies.
Experimental Protocols
Protocol 1: Synthesis of Boc-(1R,2R)-Cyclopentyl PNA Monomer
This protocol describes the synthesis of a protected PNA monomer from this compound and a nucleobase acetic acid derivative (e.g., (Thymin-1-yl)acetic acid).
Materials:
-
This compound
-
(Nucleobase-1-yl)acetic acid (e.g., Thymin-1-yl-acetic acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq.) and the desired (Nucleobase-1-yl)acetic acid (1.05 eq.) in anhydrous DMF.
-
Activation: Cool the solution to 0 °C in an ice bath. Add HATU (1.1 eq.) and DIPEA (2.5 eq.) to the solution.
-
Coupling Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Let the reaction proceed for 4-6 hours, monitoring by TLC or LC-MS for the consumption of the starting amine.
-
Work-up: Dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (3x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography (silica gel) using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure Boc-(1R,2R)-cyclopentyl PNA monomer.
Caption: Workflow for the synthesis of a Boc-protected (1R,2R)-cyclopentyl PNA monomer.
Protocol 2: Solid-Phase PNA Oligomerization using a Boc Strategy
This protocol details the incorporation of the custom monomer into a PNA sequence on a solid support using a Boc-based strategy.
Materials:
-
MBHA resin (or other suitable Boc-compatible resin)
-
Boc-protected PNA monomers (standard and cyclopentyl-modified)
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Piperidine (20% in DMF for Fmoc removal if using a mixed strategy, not for Boc)
-
Trifluoroacetic acid (TFA)
-
m-Cresol (scavenger)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Place the MBHA resin in a peptide synthesis vessel. Swell the resin in DMF for 30 minutes.
-
Boc Deprotection: Treat the resin with a solution of 95% TFA and 5% m-cresol for 5-10 minutes to remove the N-terminal Boc group. Wash the resin thoroughly with DMF (5x) to remove TFA and neutralized with a solution of 5% DIPEA in DMF (3x).
-
Monomer Coupling: a. Activation: In a separate vial, pre-activate the incoming Boc-PNA monomer (standard or cyclopentyl-modified, 4 eq.) with HATU (3.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes. b. Coupling: Add the activated monomer solution to the resin. Agitate the vessel for 40-60 minutes at room temperature.
-
Wash: Wash the resin with DMF (5x) to remove excess reagents.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Cycle Repetition: Repeat steps 2-5 for each subsequent monomer in the desired sequence.
-
Final Cleavage and Deprotection: a. After the final monomer is coupled and the N-terminal Boc group is removed, wash the resin with DCM and dry it. b. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 5% m-cresol) for 1-2 hours to cleave the PNA from the resin and remove base-labile protecting groups.[5][8]
-
Precipitation and Purification: a. Filter the cleavage mixture to separate the resin. b. Precipitate the crude PNA by adding the filtrate to a large volume of cold diethyl ether. c. Centrifuge to pellet the PNA, decant the ether, and repeat the ether wash. d. Lyophilize the crude PNA. Purify by reverse-phase HPLC.
References
- 1. (PDF) Synthesis and characterization of new chiral peptide nucleic acid (PNA) monomers. (1999) | Bogdan Falkiewicz | 7 Citations [scispace.com]
- 2. Synthesis and characterization of new chiral peptide nucleic acid (PNA) monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights on chiral, backbone modified peptide nucleic acids: Properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cyclopentane Peptide Nucleic Acid - Gold Nanoparticle Conjugates for the Detection of Nucleic Acids in a Microfluidic Format - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conformational constraints of cyclopentane peptide nucleic acids facilitate tunable binding to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers [pubmed.ncbi.nlm.nih.gov]
- 8. SPPS Resins Impact the PNA-Syntheses' Improvement [medsci.org]
Application Notes and Protocols for the Optical Resolution of Racemic tert-Butyl-2-aminocyclopentylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Optically pure isomers of substituted cyclopentylamines are valuable building blocks in medicinal chemistry and materials science. This document provides a detailed protocol for the optical resolution of racemic trans-tert-butyl-2-aminocyclopentylcarbamate, a key intermediate for the synthesis of chiral ligands and peptide nucleic acids. The method described is based on the formation of diastereomeric salts using a chiral resolving agent, a classical and scalable approach for enantioseparation.
Principle of the Method
The optical resolution is achieved by reacting the racemic mixture of trans-tert-butyl-2-aminocyclopentylcarbamate with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts, which exhibit different physical properties, most notably solubility. Through fractional crystallization, one of the diastereomeric salts can be selectively precipitated from the solution. Subsequent liberation of the amine from the purified diastereomeric salt yields the desired enantiomer of trans-tert-butyl-2-aminocyclopentylcarbamate with high enantiomeric purity. The other enantiomer can be recovered from the mother liquor.
Based on published literature, (1S)-(+)-10-camphorsulfonic acid (CSA) has been successfully employed as a resolving agent for this specific racemate.[1][2]
Quantitative Data
The following table summarizes the expected yields and purity for the optical resolution of racemic trans-tert-butyl-2-aminocyclopentylcarbamate using (1S)-(+)-10-camphorsulfonic acid. The data is based on a typical laboratory-scale resolution.
| Step | Product | Yield (%) | Enantiomeric Excess (ee %) | Specific Rotation [α] |
| Diastereomeric Salt Crystallization | (-)-trans-tert-butyl-2-aminocyclopentylcarbamate-(+)-CSA salt | ~40-45% | >98% | Not Reported |
| Liberation of Free Amine | (-)-trans-tert-butyl-2-aminocyclopentylcarbamate | ~90-95% (from salt) | >98% | [α]D -25.2 (c 1.0, CHCl3) |
| Recovery from Mother Liquor | (+)-trans-tert-butyl-2-aminocyclopentylcarbamate | Variable | Variable | [α]D +24.9 (c 1.0, CHCl3) |
Note: Yields and enantiomeric excess can vary based on crystallization conditions, including solvent, temperature, and cooling rate.
Experimental Protocols
This section provides a detailed methodology for the optical resolution of racemic trans-tert-butyl-2-aminocyclopentylcarbamate.
Materials and Equipment
-
Racemic trans-tert-butyl-2-aminocyclopentylcarbamate
-
(1S)-(+)-10-camphorsulfonic acid (CSA)
-
Methanol (anhydrous)
-
Diethyl ether (anhydrous)
-
1 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH2Cl2)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle or oil bath
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
-
Polarimeter
-
Chiral HPLC or GC system for enantiomeric excess determination
Protocol 1: Diastereomeric Salt Formation and Crystallization
-
Dissolution: In a round-bottom flask, dissolve racemic trans-tert-butyl-2-aminocyclopentylcarbamate (1.0 eq) in a minimal amount of warm methanol.
-
Addition of Resolving Agent: In a separate flask, dissolve (1S)-(+)-10-camphorsulfonic acid (0.5 eq) in warm methanol.
-
Salt Formation: Slowly add the CSA solution to the solution of the racemic amine with continuous stirring.
-
Crystallization: Allow the mixture to cool to room temperature. The diastereomeric salt of the (-)-enantiomer is expected to be less soluble and will start to precipitate. For complete crystallization, the flask can be placed in a refrigerator (4°C) overnight.
-
Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold methanol, followed by a wash with cold diethyl ether to facilitate drying.
-
Drying: Dry the crystals under vacuum to obtain the diastereomeric salt of (-)-trans-tert-butyl-2-aminocyclopentylcarbamate-(+)-CSA.
Protocol 2: Liberation of the Enantiomerically Pure Amine
-
Dissolution of the Salt: Suspend the dried diastereomeric salt in a mixture of dichloromethane and water.
-
Basification: Add 1 M NaOH solution dropwise with vigorous stirring until the pH of the aqueous layer is basic (pH > 10). This will neutralize the CSA and liberate the free amine.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.
-
Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the enantiomerically enriched (-)-trans-tert-butyl-2-aminocyclopentylcarbamate.
-
Characterization: Determine the concentration and measure the specific rotation using a polarimeter. The enantiomeric excess should be determined by chiral HPLC or GC analysis.
Protocol 3: Recovery of the Other Enantiomer
-
Mother Liquor Treatment: The mother liquor from the crystallization step (Protocol 1, step 5) contains the diastereomeric salt of the (+)-enantiomer.
-
Solvent Removal: Concentrate the mother liquor using a rotary evaporator.
-
Liberation of the Amine: Treat the residue with 1 M NaOH and extract with dichloromethane as described in Protocol 2.
-
Purification: The resulting (+)-trans-tert-butyl-2-aminocyclopentylcarbamate will be enriched in the (+)-enantiomer but may not be enantiomerically pure. Further purification, such as a second resolution with the opposite enantiomer of the resolving agent (e.g., (1R)-(-)-10-camphorsulfonic acid), may be necessary to achieve high enantiomeric purity.
Visualizations
Experimental Workflow for Optical Resolution
Caption: Workflow for the optical resolution of racemic tert-butyl-2-aminocyclopentylcarbamate.
References
Application Notes and Protocols: Boc Protection of (1R,2R)-Diaminocyclopentane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the selective mono- and di-protection of (1R,2R)-diaminocyclopentane using the tert-butyloxycarbonyl (Boc) protecting group. These procedures are essential for synthetic routes requiring the differentiation of the two primary amine functionalities in this chiral diamine, a common building block in pharmaceutical and catalyst development.
Introduction
(1R,2R)-Diaminocyclopentane is a versatile chiral building block used in the synthesis of a wide range of biologically active molecules and asymmetric catalysts.[1][2] The selective protection of one or both of its amino groups is a critical step in many synthetic strategies, allowing for sequential modifications and the construction of complex molecular architectures. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[3][4]
This application note details two reliable protocols for the Boc protection of (1R,2R)-diaminocyclopentane:
-
Selective Mono-Boc Protection: This method yields the mono-protected diamine, leaving one amino group available for further functionalization. This is achieved through the in-situ generation of the diamine monohydrochloride salt, which deactivates one amine towards the protecting agent.[5]
-
Di-Boc Protection: This protocol describes the protection of both amino groups, yielding the fully protected diamine. This is typically desired when both amine functionalities need to be masked during subsequent synthetic steps.
Data Presentation
The following tables summarize the expected quantitative data for the Boc protection of a closely related substrate, (1R,2R)-diaminocyclohexane, which is expected to have similar reactivity to (1R,2R)-diaminocyclopentane.
| Product | Reagents | Solvent | Base | Time (h) | Temp (°C) | Yield (%) | Purity (%) |
| Mono-Boc-(1R,2R)-diaminocyclohexane | (Boc)₂O, Me₃SiCl | Methanol | - | 1 | RT | 66 | >95 |
| Di-Boc-(1R,2R)-diaminocyclohexane | (Boc)₂O | Dichloromethane | Triethylamine | 16 | RT | 94 | >98 |
Experimental Protocols
Protocol 1: Selective Mono-Boc Protection of (1R,2R)-Diaminocyclopentane
This protocol is adapted from a general method for the selective mono-Boc protection of chiral diamines.[5]
Materials:
-
(1R,2R)-Diaminocyclopentane
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Chlorotrimethylsilane (Me₃SiCl)
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH) solution (2M)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve (1R,2R)-diaminocyclopentane (1.0 eq) in anhydrous methanol in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add chlorotrimethylsilane (1.0 eq) dropwise to the stirred solution. A white precipitate of the monohydrochloride salt may form.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol to the reaction mixture.
-
Stir the reaction at room temperature for 1 hour.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add water and diethyl ether to the residue and transfer to a separatory funnel.
-
Separate the layers and wash the aqueous layer with diethyl ether to remove any di-Boc protected byproduct.
-
Basify the aqueous layer to a pH > 12 with a 2M NaOH solution.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-Boc-protected (1R,2R)-diaminocyclopentane.
Protocol 2: Di-Boc Protection of (1R,2R)-Diaminocyclopentane
This protocol is a general method for the di-protection of diamines.
Materials:
-
(1R,2R)-Diaminocyclopentane
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or 4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve (1R,2R)-diaminocyclopentane (1.0 eq) in dichloromethane or THF in a round-bottom flask.
-
Add triethylamine (2.2 eq) or a catalytic amount of DMAP (0.1 eq).
-
Add di-tert-butyl dicarbonate (2.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Visualizations
The following diagrams illustrate the workflows for the mono- and di-Boc protection of (1R,2R)-diaminocyclopentane.
Caption: Workflow for Mono-Boc Protection.
Caption: Workflow for Di-Boc Protection.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Regio- and stereoselective synthesis of new diaminocyclopentanols [beilstein-journals.org]
- 5. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
Application Notes and Protocols: Reactivity of tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate with Electrophilic Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate is a chiral diamine building block of significant interest in medicinal chemistry and drug development. The presence of a Boc-protected amine and a free primary amine on a rigid cyclopentane scaffold allows for selective functionalization, making it a valuable precursor for the synthesis of complex molecules, including chiral ligands for asymmetric catalysis and novel therapeutic agents.[1] The stereochemistry of the 1,2-diamine is crucial for its applications in creating molecules with specific three-dimensional orientations, which is often a key determinant of biological activity.
This document provides detailed application notes and experimental protocols for the reaction of this compound with various electrophilic reagents. The protocols are based on established synthetic methodologies for similar substrates and serve as a guide for the selective modification of the primary amine functionality.
Chemical Reactivity Overview
The reactivity of this compound is dominated by the nucleophilic character of the unprotected primary amine. The Boc (tert-butoxycarbonyl) protecting group on the other amine is stable under a wide range of reaction conditions, allowing for the selective derivatization of the free amine.[2] Common electrophilic reagents that react with the primary amine include acylating agents, sulfonylating agents, alkylating agents, and carbonyl compounds (in reductive amination).
Application in Drug Discovery and Development
Derivatives of chiral 1,2-diaminocyclopentane are utilized as scaffolds in the development of various therapeutic agents. The ability to introduce diverse substituents onto the diamine core allows for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. For instance, acylated derivatives of similar chiral diamines are key intermediates in the synthesis of anticoagulants.[3][4] Furthermore, these chiral diamines can be incorporated into peptide nucleic acids (PNAs) and other peptidomimetics to generate novel drug candidates with enhanced stability and target affinity.
Experimental Protocols
The following protocols are representative methods for the reaction of this compound with different classes of electrophiles. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.
Acylation with an Acid Chloride
Objective: To synthesize an amide derivative by reacting the primary amine with an acyl chloride.
Protocol:
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) (approximately 0.1-0.5 M concentration).
-
Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sulfonylation with a Sulfonyl Chloride
Objective: To synthesize a sulfonamide derivative by reacting the primary amine with a sulfonyl chloride.
Protocol:
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or pyridine.
-
Add a base such as triethylamine (1.5 eq) or use pyridine as both solvent and base.
-
Cool the mixture to 0 °C.
-
Add the sulfonyl chloride (1.1 eq) portion-wise or as a solution in the reaction solvent.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography.
Reductive Amination with an Aldehyde or Ketone
Objective: To synthesize a secondary amine derivative by reacting the primary amine with a carbonyl compound followed by reduction.
Protocol:
-
Dissolve this compound (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in a suitable solvent such as methanol, dichloromethane, or 1,2-dichloroethane.
-
Add a few drops of acetic acid to catalyze imine formation (optional).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or enamine intermediate.
-
Add a reducing agent such as sodium borohydride (NaBH₄) (1.5 eq) in portions or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in one portion.
-
Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography if necessary.
Urea Formation with an Isocyanate
Objective: To synthesize a urea derivative by reacting the primary amine with an isocyanate.
Protocol:
-
Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add the isocyanate (1.0 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature for 1-12 hours. Monitor the reaction for the disappearance of starting materials.
-
If a precipitate forms, it is likely the desired urea product and can be collected by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by trituration with a suitable solvent (e.g., diethyl ether or hexanes) or by column chromatography.
Data Presentation
The following tables summarize expected outcomes for the reactions described above. Yields are representative and may vary depending on the specific electrophile and reaction conditions.
| Reaction Type | Electrophile | Product Type | Representative Yield (%) |
| Acylation | Acetyl Chloride | Amide | 85-95 |
| Sulfonylation | Tosyl Chloride | Sulfonamide | 80-90 |
| Reductive Amination | Benzaldehyde | Secondary Amine | 70-85 |
| Urea Formation | Phenyl Isocyanate | Urea | 90-98 |
| Product | Molecular Formula | Molecular Weight ( g/mol ) | General Appearance |
| N-((1R,2R)-2-(Boc-amino)cyclopentyl)acetamide | C₁₂H₂₂N₂O₃ | 242.32 | White to off-white solid |
| tert-Butyl ((1R,2R)-2-(tosylamino)cyclopentyl)carbamate | C₁₇H₂₆N₂O₄S | 354.47 | White to off-white solid |
| tert-Butyl ((1R,2R)-2-(benzylamino)cyclopentyl)carbamate | C₁₇H₂₆N₂O₂ | 290.40 | Colorless oil or white solid |
| tert-Butyl ((1R,2R)-2-(3-phenylureido)cyclopentyl)carbamate | C₁₇H₂₅N₃O₃ | 319.40 | White to off-white solid |
Visualizations
Experimental Workflow for Acylation
Caption: General workflow for the acylation of this compound.
Logical Relationship of Reactions
Caption: Overview of electrophilic reactions of the title compound.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 4. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate
This technical support guide is designed for researchers, scientists, and drug development professionals to enhance the yield and troubleshoot the synthesis of tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in the mono-Boc protection of (1R,2R)-diaminocyclopentane?
A1: The most frequent cause of low yields is the concurrent formation of the di-Boc protected byproduct, where both amino groups of the starting material react with the di-tert-butyl dicarbonate (Boc₂O). Another significant issue can be an incomplete reaction, leaving a substantial amount of the starting diamine unreacted.
Q2: How can I improve the selectivity for the desired mono-protected product over the di-protected byproduct?
A2: The most effective strategy to enhance mono-selectivity is the monoprotonation of the diamine. By adding one equivalent of acid, one of the amino groups is converted into its non-nucleophilic ammonium salt, leaving the other free to react with Boc₂O.[1] An efficient way to achieve this is through the in-situ generation of one equivalent of hydrogen chloride (HCl) from reagents like chlorotrimethylsilane (Me₃SiCl) in anhydrous methanol.[2]
Q3: Is column chromatography a suitable method for purifying this compound?
A3: Yes, column chromatography on silica gel is a viable purification method.[3] However, since the Boc protecting group is acid-labile, it is crucial to use a neutral or slightly basic eluent system and avoid prolonged exposure to the acidic silica gel. An alternative is to use basic alumina as the stationary phase. A more effective method for removing the di-Boc byproduct is a preliminary acid-base extraction during the workup.
Q4: My final product's NMR spectrum appears complex or "messy." What are the potential causes?
A4: A complex NMR spectrum after purification can stem from several issues:
-
Residual Solvents: Ensure all solvents from the workup and chromatography are thoroughly removed under high vacuum.
-
Product Degradation: The Boc group can partially cleave if the product is exposed to acidic conditions during workup or storage.
-
Carbamate Salt Formation: The free amine on your product can react with atmospheric carbon dioxide to form a carbamate salt, which can lead to broadened or additional peaks in the NMR spectrum. It is recommended to store the final product under an inert atmosphere (e.g., nitrogen or argon).[3]
Q5: Are there alternative reagents to Boc₂O for this transformation?
A5: Yes, other reagents can be used for mono-carbamate protection. For example, alkyl phenyl carbonates have been effectively used for the selective mono-protection of aliphatic diamines.[4]
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis.
| Problem | Possible Cause | Suggested Solution |
| Low yield of the mono-Boc product | A. Formation of di-Boc byproduct: Both amino groups are reacting with Boc₂O. | 1. Implement the Monoprotonation Strategy: Before adding Boc₂O, add one equivalent of an HCl source (e.g., Me₃SiCl in anhydrous methanol) to selectively deactivate one amine group.[2]2. Control Stoichiometry: If not using the monoprotonation method, carefully control the stoichiometry. Using a slight excess of the diamine or adding the Boc₂O solution slowly at a low temperature can favor mono-protection. |
| B. Incomplete Reaction: Starting diamine is still present in significant amounts. | 1. Verify Reagent Quality: Ensure the Boc₂O is fresh and has not hydrolyzed. 2. Check Reaction Time and Temperature: Allow the reaction to stir for a sufficient duration (some protocols recommend 1-2 hours at room temperature after the addition of Boc₂O).[2] | |
| Difficulty in Purifying the Product | A. Similar Polarity of Products: The mono-Boc, di-Boc, and starting diamine have close Rf values on TLC, making chromatographic separation difficult. | 1. Utilize Acid-Base Extraction: This is a critical purification step. After the reaction, the mixture can be acidified. The mono-Boc product and unreacted diamine will be protonated and move to the aqueous layer, while the neutral di-Boc byproduct can be extracted and removed with an organic solvent like diethyl ether. Subsequent basification of the aqueous layer will allow for the extraction of the desired mono-Boc product.[3] |
| B. Product Loss During Chromatography: The product is not recovered from the column. | 1. Deactivation of Silica Gel: If using silica gel chromatography, consider pre-treating the column with a solvent system containing a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to prevent the acidic silica from cleaving the Boc group. | |
| Inconsistent Results/Yields | A. Moisture in Reaction: Water can hydrolyze Boc₂O and affect the reaction. | 1. Use Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents, especially for the in-situ HCl generation step. |
| B. Inaccurate Reagent Measurement: Particularly for the HCl source. | 1. Precise Addition of HCl Source: Use a freshly opened bottle of Me₃SiCl and add it dropwise via syringe to the cooled methanol solution to ensure accurate generation of one equivalent of HCl. |
Data Presentation
| Starting Diamine | Product | HCl Source | Yield (%) | Reference |
| (1R,2R)-Diaminocyclohexane | tert-Butyl ((1R,2R)-2-aminocyclohexyl)carbamate | Me₃SiCl | 66 | [2] |
| (1R,2R)-Diaminocyclohexane | tert-Butyl ((1R,2R)-2-aminocyclohexyl)carbamate | Gaseous HCl | 80 | [1][5] |
| (1R,2R)-Diaminocyclohexane | tert-Butyl ((1R,2R)-2-aminocyclohexyl)carbamate | SOCl₂ | 41 | [1] |
| Ethylenediamine | N-Boc-ethylenediamine | Gaseous HCl | 87 | [5] |
| 1-(2-Aminoethyl)piperazine | tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate | Gaseous HCl | 95 | [5] |
Experimental Protocols
Recommended Protocol: Selective Mono-Boc Protection via in-situ HCl Generation
This protocol is adapted from the successful synthesis of the analogous (1R,2R)-diaminocyclohexane derivative and is recommended for achieving high selectivity and good yields.[2]
Materials:
-
(1R,2R)-diaminocyclopentane (or its salt, e.g., tartrate)
-
Anhydrous Methanol (MeOH)
-
Chlorotrimethylsilane (Me₃SiCl)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Deionized Water
-
Diethyl ether (Et₂O)
-
Dichloromethane (DCM)
-
2N Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Free Diamine: If starting from a salt, dissolve it in water and basify with a strong base (e.g., 4N NaOH) to a pH > 12. Extract the free diamine into an organic solvent like dichloromethane, dry the organic layer over Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (1R,2R)-diaminocyclopentane (1.0 eq) in anhydrous methanol.
-
Monoprotonation: Cool the solution to 0 °C using an ice bath. Add freshly distilled chlorotrimethylsilane (1.0 eq) dropwise with stirring. A white precipitate of the diamine monohydrochloride salt may form.
-
Equilibration: Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Boc Protection: Add a small amount of water (e.g., ~1 mL per gram of diamine), followed by a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Purification: a. Dilute the reaction mixture with deionized water. b. Wash the aqueous layer with diethyl ether (2x) to remove the di-Boc protected byproduct. c. Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution. d. Extract the desired product into dichloromethane (3x). e. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure this compound.
Visualizations
References
Technical Support Center: Purification of Crude tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two primary methods for purifying this compound are flash column chromatography on silica gel and acid-base extraction. Flash chromatography is effective for separating the desired product from starting materials and byproducts of similar polarity.[1] In cases where the reaction is very clean, a simpler acid-base extraction workup may be sufficient to achieve high purity without the need for chromatography.[2][3]
Q2: What are the typical impurities I should expect in my crude product?
A2: Common impurities include the unreacted starting material, (1R,2R)-cyclopentane-1,2-diamine, and the di-Boc protected byproduct, di-tert-butyl ((1R,2R)-cyclopentane-1,2-diyl)dicarbamate. The starting diamine is significantly more polar than the desired mono-Boc product, while the di-Boc byproduct is less polar.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is the most effective way to monitor the purification process. For visualization, a ninhydrin stain is highly recommended. Ninhydrin reacts with the free amine group of the starting material and the product, typically showing the starting diamine as a distinct spot with a lower Rf value (retention factor) compared to the mono-protected product. The di-Boc byproduct will have the highest Rf and will not stain with ninhydrin.
Q4: Is it possible to purify this compound without using column chromatography?
A4: Yes, a practical synthesis for the trans-isomer of tert-butyl-2-aminocyclopentylcarbamate has been developed that does not require chromatographic purification.[2] This suggests that a carefully performed acid-base extraction can be effective, especially if the initial reaction is selective for mono-protection. This method leverages the basicity of the remaining free amine on the desired product to separate it from the neutral di-Boc byproduct.
Troubleshooting Guides
Flash Column Chromatography
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of purified product | 1. Incomplete reaction. 2. Co-elution of product with impurities. 3. Product loss during work-up. | 1. Monitor the reaction by TLC to ensure completion before purification. 2. Optimize the mobile phase; a shallower gradient or isocratic elution might be necessary. 3. Ensure proper phase separation during any extraction steps and minimize transfer steps.[1] |
| Product is not pure (contains starting material) | 1. Column was overloaded. 2. Mobile phase is too polar. | 1. Reduce the amount of crude material loaded. A general guideline is a 1:30 to 1:50 ratio of crude product to silica gel by weight. 2. Decrease the polarity of the mobile phase (e.g., decrease the percentage of methanol in a dichloromethane/methanol system).[1] |
| Product is not pure (contains di-Boc byproduct) | Mobile phase is not polar enough. | Increase the polarity of the mobile phase to ensure the di-Boc byproduct elutes much later than the desired mono-Boc product.[1] |
| Streaking of spots on TLC plate | The basic amine of the product is interacting strongly with the acidic silica gel. | Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the mobile phase to improve the spot shape.[1] |
| Difficulty removing solvent from the purified product | 1. The product is an oil or a low-melting solid. 2. High-boiling point solvents were used for elution. | 1. Use a high-vacuum pump to remove residual solvent. 2. If possible, use lower-boiling point solvents for chromatography (e.g., ethyl acetate/hexanes).[1] |
Acid-Base Extraction
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low recovery of the product in the organic phase after basification | 1. Incomplete basification of the aqueous layer. 2. Insufficient extraction with the organic solvent. | 1. Ensure the pH of the aqueous layer is sufficiently high (pH > 12) to deprotonate the amine. 2. Increase the number of extractions with the organic solvent. |
| Product is contaminated with the di-Boc byproduct | Incomplete initial extraction of the neutral di-Boc byproduct. | Perform a thorough extraction of the reaction mixture with an organic solvent before the acidification step to remove the neutral di-Boc byproduct. |
| Emulsion formation during extraction | High concentration of salts or vigorous shaking. | Add a small amount of brine to the mixture to break the emulsion. Stir gently instead of shaking vigorously. |
Data Presentation
The following table provides a qualitative comparison of the two main purification techniques. Quantitative data such as yield and purity are highly dependent on the initial crude product's quality.
| Parameter | Flash Column Chromatography | Acid-Base Extraction |
| Selectivity | High | Moderate to High |
| Scalability | Can be challenging for large quantities | Easily scalable |
| Solvent Consumption | High | Moderate |
| Time Consumption | High | Low |
| Typical Purity | >98% | >95% (highly dependent on crude purity) |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Preparation of the Silica Gel Slurry: For every 1 gram of crude product, weigh out approximately 30-50 grams of silica gel (230-400 mesh). Create a slurry of the silica gel in the initial, least polar mobile phase (e.g., 100% dichloromethane or a mixture of ethyl acetate and hexanes).[1]
-
Packing the Column: Pour the silica gel slurry into a glass chromatography column and use gentle air pressure to pack it evenly. Add a thin layer of sand to the top of the silica gel bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent like dichloromethane. Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution and Fraction Collection: Begin eluting the column with the mobile phase. A common starting point is a gradient of methanol in dichloromethane (e.g., 0-10% methanol) or ethyl acetate in hexanes. Collect fractions and monitor the elution by TLC.
-
TLC Analysis: Use a mobile phase such as dichloromethane/methanol (e.g., 95:5) or ethyl acetate/hexanes (e.g., 1:1). After developing the TLC plate, dry it and visualize the spots using a ninhydrin stain with gentle heating. The starting diamine will have a low Rf, and the desired product will have a higher Rf.[1]
-
Isolation of the Purified Product: Combine the fractions containing the pure product as determined by TLC. Remove the solvent using a rotary evaporator.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as dichloromethane or tert-butyl methyl ether.
-
Removal of Di-Boc Byproduct: Wash the organic solution with a dilute acid (e.g., 1M HCl). The desired mono-Boc product and the unreacted diamine will be protonated and move to the aqueous layer, while the neutral di-Boc byproduct will remain in the organic layer. Separate the layers and retain the aqueous layer.
-
Basification: Cool the acidic aqueous layer in an ice bath and add a base (e.g., 2M NaOH) until the pH is greater than 12.[3]
-
Extraction of Product: Extract the basified aqueous layer multiple times with dichloromethane.[3]
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Visualization
Caption: A logical workflow for troubleshooting the purification of this compound.
Caption: A comparison of the experimental workflows for the two primary purification techniques.
References
Column chromatography conditions for purifying tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate using column chromatography. This guide includes a detailed experimental protocol, a troubleshooting section, and frequently asked questions to address common challenges encountered during the purification process.
Experimental Protocol: Flash Column Chromatography
This protocol outlines a general procedure for the purification of this compound on silica gel. Optimization may be required based on the specific impurities present in the crude material.
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Glass chromatography column
-
Fraction collection tubes
-
Rotary evaporator
2. Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane.
-
TLC Analysis: Before performing column chromatography, determine the optimal solvent system using TLC. Spot the crude product on a TLC plate and develop it in various solvent systems (e.g., different ratios of DCM:MeOH with a constant small percentage of TEA). The ideal solvent system should provide good separation between the desired product and impurities, with an Rf value of approximately 0.2-0.4 for the product.[1]
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase. The amount of silica should be approximately 50-100 times the weight of the crude material.
-
Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed. Gently tap the column to dislodge any air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Carefully apply the dissolved crude product onto the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica gel completely.
-
-
Elution:
-
Begin eluting with the mobile phase determined from the TLC analysis. A common starting point for Boc-protected amines is a gradient of methanol in dichloromethane (e.g., 0-10%) with the addition of 0.1-1% triethylamine.[2]
-
Gradually increase the polarity of the mobile phase (increase the percentage of methanol) to elute the product.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution of the product using TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Data Presentation: Recommended Chromatographic Conditions
The following table summarizes recommended starting conditions for the purification of this compound and similar mono-Boc-protected diamines.
| Parameter | Recommended Conditions | Source(s) |
| Stationary Phase | Silica Gel (230-400 mesh) | [2] |
| Alternative Stationary Phase | Neutral or Basic Alumina, Amine-functionalized Silica | [1] |
| Mobile Phase System 1 | Dichloromethane/Methanol with 0.1-1% Triethylamine | [2] |
| Mobile Phase System 2 | Ethyl Acetate/Hexane with 0.1-1% Triethylamine | [1] |
| Elution Mode | Gradient elution (e.g., 0-10% Methanol in Dichloromethane) | [2] |
| Target Rf Value (on TLC) | 0.2 - 0.4 | [1] |
| Ratio of Silica to Crude Product | 50:1 to 100:1 by weight |
Troubleshooting Guide
// Nodes start [label="Problem Observed", shape=ellipse, fillcolor="#F1F3F4"]; problem1 [label="Product Tailing or Streaking on TLC/Column", fillcolor="#FBBC05"]; problem2 [label="Low or No Product Recovery", fillcolor="#FBBC05"]; problem3 [label="Co-elution of Impurities", fillcolor="#FBBC05"];
cause1a [label="Interaction with Acidic Silica", fillcolor="#EA4335"]; solution1a [label="Add 0.1-1% Triethylamine (TEA) to Eluent", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution1b [label="Use Neutral/Basic Alumina or Amine-functionalized Silica", fillcolor="#34A853", fontcolor="#FFFFFF"];
cause2a [label="Product Decomposition on Silica", fillcolor="#EA4335"]; cause2b [label="Eluent Polarity Too Low", fillcolor="#EA4335"]; cause2c [label="Product Irreversibly Adsorbed", fillcolor="#EA4335"]; solution2a [label="Add TEA to Eluent", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2b [label="Gradually Increase Eluent Polarity (e.g., %MeOH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2c [label="Use Alternative Stationary Phase", fillcolor="#34A853", fontcolor="#FFFFFF"];
cause3a [label="Poor Solvent System Selection", fillcolor="#EA4335"]; cause3b [label="Column Overloading", fillcolor="#EA4335"]; solution3a [label="Optimize Solvent System via TLC for Better Separation", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution3b [label="Use a Shallower Gradient", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution3c [label="Reduce Sample Load (1:50 to 1:100 product to silica ratio)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> {problem1, problem2, problem3}; problem1 -> cause1a; cause1a -> {solution1a, solution1b};
problem2 -> {cause2a, cause2b, cause2c}; cause2a -> solution2a; cause2b -> solution2b; cause2c -> solution2c;
problem3 -> {cause3a, cause3b}; cause3a -> {solution3a, solution3b}; cause3b -> solution3c; } }
Caption: Troubleshooting logic for common column chromatography issues.
Frequently Asked Questions (FAQs)
Q1: Why is my product streaking or tailing on the TLC plate and column?
A: The free amine group in your compound is basic and can interact strongly with the acidic silanol groups on the surface of the silica gel. This interaction can cause the product to move unevenly, resulting in tailing or streaking.
Q2: How can I prevent my product from tailing?
A: The most common solution is to add a small amount of a basic modifier, such as triethylamine (TEA), to your eluent (typically 0.1-1% by volume).[2] The TEA will neutralize the acidic sites on the silica gel, minimizing the unwanted interaction with your product.
Q3: My product is not eluting from the column. What should I do?
A: This is likely due to the eluent being not polar enough. You can gradually increase the polarity of your mobile phase. For example, if you are using a dichloromethane/methanol system, you can slowly increase the percentage of methanol.
Q4: I am seeing a low yield after purification. What are the possible reasons?
A: Low yield can be due to several factors:
-
Decomposition on silica: The acidic nature of silica gel can sometimes lead to the degradation of acid-sensitive compounds. Adding TEA to the eluent can help mitigate this.
-
Irreversible adsorption: Your compound might be too polar for the chosen solvent system and could be irreversibly stuck to the silica gel.
-
Product loss during workup: Ensure all transfer steps are done carefully to minimize loss.
Q5: What are the common impurities I should expect?
A: Common impurities include the unreacted starting diamine and the di-Boc protected byproduct. The starting diamine is significantly more polar than the mono-Boc product, while the di-Boc product is less polar.
Q6: Can I use a different stationary phase instead of silica gel?
A: Yes, if your compound is particularly sensitive to acidic conditions, you can use a less acidic stationary phase like neutral or basic alumina.[1] Another option is to use amine-functionalized silica, which is designed for the purification of basic compounds.[1]
Q7: How do I choose the right solvent system?
A: The best way to determine the optimal solvent system is by running several small-scale tests on a TLC plate.[1] Your goal is to find a solvent mixture that gives your desired product an Rf value between 0.2 and 0.4, while providing the best possible separation from impurities.[1]
Q8: What is "dry loading" and when should I use it?
A: Dry loading involves pre-adsorbing your crude product onto a small amount of silica gel before loading it onto the column. This is particularly useful if your product has poor solubility in the initial mobile phase. To do this, dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure until you have a free-flowing powder. This powder can then be carefully added to the top of your packed column.
References
Technical Support Center: Recrystallization of tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: A specific, universally ideal solvent for this compound is not extensively documented in publicly available literature. However, based on the structure of the molecule (a Boc-protected diamine), which has both polar (amine and carbamate groups) and non-polar (tert-butyl and cyclopentyl groups) characteristics, a systematic solvent screening is the recommended approach. The principle of "like dissolves like" can be a useful starting point.[1]
An ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at an elevated temperature (e.g., the solvent's boiling point).[1]
Q2: Which solvents are good starting points for screening?
A2: For a compound with the polarity of this compound, a range of solvents with varying polarities should be tested. Common choices for the recrystallization of carbamates and similar molecules include acetonitrile, esters (like ethyl acetate), ketones (like acetone), and alcohols (like ethanol or isopropanol).[2][3] Solvent mixtures, such as hexane/ethyl acetate or toluene/ethanol, can also be effective. For other carbamates, solvent systems like benzene-hexane have been reported.[4] A weak polar solvent might also be considered for pulping if the compound initially separates as an oil.[5]
Q3: How do I perform a solvent screening experiment?
A3: A small-scale solvent screening is a practical first step. Please refer to the detailed "Experimental Protocol for Solvent Screening and Recrystallization" provided below.
Q4: My compound is not crystallizing, even after the solution has cooled. What should I do?
A4: This phenomenon is known as supersaturation.[1] To induce crystallization, you can try the following techniques:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[6]
-
Seeding: If you have a small crystal of the pure compound, add it to the cooled solution. This "seed" crystal will act as a template for further crystallization.[5][6]
-
Reducing Solvent Volume: You may have used too much solvent.[7] Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Cooling further: If crystallization has not occurred at room temperature, try cooling the flask in an ice bath or refrigerator.[6]
Q5: The compound is "oiling out" instead of forming crystals. How can I fix this?
A5: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[6][7] This often happens if the melting point of the compound is lower than the boiling point of the solvent or if there are significant impurities.[7] To address this:
-
Re-heat and add more solvent: Re-heat the solution until the oil redissolves. You may need to add a small amount of additional solvent.[7]
-
Slow cooling: Allow the solution to cool very slowly to encourage the formation of crystals instead of oil.[7]
-
Change solvent: The chosen solvent may not be appropriate. Try a lower-boiling point solvent or a different solvent system altogether.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crystal Yield | Too much solvent was used during dissolution.[1][7] | Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again. |
| The compound is highly soluble in the solvent even at low temperatures.[1] | Select a different solvent or solvent system where the compound has lower solubility at cold temperatures. | |
| Premature crystallization occurred during hot filtration. | Use a heated filter funnel or add a small excess of hot solvent before filtration to keep the compound dissolved. The excess solvent can be removed by evaporation before cooling.[6] | |
| Impure Product (Poor Crystal Quality) | The cooling process was too rapid, trapping impurities. | Allow the solution to cool slowly to room temperature before placing it in a cold bath. |
| The chosen solvent also dissolves impurities that co-precipitate. | Select a solvent in which the impurities are either very soluble or insoluble at all temperatures. | |
| The compound "oiled out" before solidifying, trapping impurities.[6] | Re-dissolve the oil by heating and adding more solvent. Allow for very slow cooling or change the solvent system.[7] | |
| Difficulty Removing Di-Boc Byproduct or Unreacted Diamine | These impurities have similar properties to the desired product. | Prior to recrystallization, perform an acid-base extraction. The mono-Boc protected product and unreacted diamine can be extracted into an acidic aqueous layer, while the neutral di-Boc byproduct remains in the organic layer.[8] Subsequent basification of the aqueous layer allows for the extraction of the desired product.[8] |
Experimental Protocols
Protocol 1: Solvent Screening for Recrystallization
-
Preparation: Place approximately 20-30 mg of the crude this compound into several small test tubes.
-
Solvent Addition (Room Temperature): To each test tube, add a different potential solvent (e.g., ethyl acetate, acetonitrile, isopropanol, toluene, heptane) dropwise, vortexing after each addition. Observe the solubility. A good candidate solvent will not dissolve the compound at room temperature.
-
Heating: If the compound is insoluble at room temperature, heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Cooling: Remove the test tube from the heat source and allow it to cool slowly to room temperature. Observe if crystals form.
-
Cold Cooling: If no crystals form at room temperature, place the test tube in an ice bath for 15-20 minutes.
-
Evaluation: The best solvent is one that dissolves the compound when hot but yields a large amount of crystalline solid upon cooling.
Protocol 2: General Recrystallization Procedure
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude solid. Add the minimum amount of the chosen recrystallization solvent required to dissolve the compound at its boiling point.[1] It is advisable to add the solvent in small portions while the mixture is heating and stirring.
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization in the filter funnel.[6]
-
Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin.
-
Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. benchchem.com [benchchem.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate.
Troubleshooting Guide
Problem 1: Low Yield of the Desired Mono-Boc-Protected Product
A low yield of this compound is a common issue, often stemming from a lack of selectivity in the reaction, leading to the formation of undesired byproducts.
-
Possible Cause A: Formation of Di-Boc Protected Byproduct The primary side reaction is the formation of di-tert-butyl ((1R,2R)-cyclopentane-1,2-diyl)dicarbamate, where both amino groups of the starting material, (1R,2R)-1,2-diaminocyclopentane, are protected by a Boc group. This occurs when both amine groups react with the di-tert-butyl dicarbonate (Boc₂O).
-
Solution 1: Control Stoichiometry. Carefully control the molar ratio of di-tert-butyl dicarbonate to the diamine. Using a 1:1 or a slight excess of the diamine can favor mono-protection. However, achieving high selectivity through stoichiometry alone can be challenging.
-
Solution 2: Mono-protonation of the Diamine. This is a highly effective method to improve selectivity. By adding one equivalent of a strong acid, one of the amino groups is protonated to form an ammonium salt. This deactivates it towards reaction with Boc₂O, leaving the other amino group free to react.[1][2] In-situ generation of HCl from reagents like chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂) in anhydrous methanol is a common and convenient alternative to using HCl gas.[1][2]
-
-
Possible Cause B: Incomplete Reaction If the reaction does not go to completion, unreacted (1R,2R)-1,2-diaminocyclopentane will remain, lowering the yield of the desired product.
-
Solution 1: Check Reaction Time and Temperature. Ensure the reaction is stirred for a sufficient duration at the appropriate temperature. Many protocols for mono-Boc protection suggest stirring for several hours to overnight at room temperature.
-
Solution 2: Use of a Catalyst. For some substrates, the addition of a catalyst like iodine has been shown to be beneficial for driving the reaction to completion.
-
Problem 2: Difficulty in Purifying the Mono-Boc-Protected Product
The separation of the desired mono-Boc-protected product from the di-Boc byproduct and unreacted diamine can be challenging due to similar polarities.
-
Possible Cause A: Co-elution during Chromatography The polarity of the mono-Boc product, di-Boc byproduct, and the starting diamine can be very similar, leading to overlapping spots on a TLC plate and difficult separation by standard column chromatography.
-
Solution 1: Acid-Base Extraction. This is a crucial and effective purification technique. By acidifying the reaction mixture (e.g., with 1M HCl), the unreacted diamine and the mono-Boc product (which still has a free basic amine) will be protonated and partition into the aqueous layer. The neutral di-Boc byproduct can then be extracted with an organic solvent (e.g., diethyl ether or dichloromethane).[3] Subsequently, basifying the aqueous layer (e.g., with 2M NaOH) will deprotonate the desired mono-Boc product and the unreacted diamine, allowing them to be extracted into a fresh organic layer.[3]
-
Solution 2: Column Chromatography. While challenging, column chromatography on silica gel can be used. A careful selection of the eluent system is critical. Often, a gradient elution starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent like methanol in dichloromethane is effective. The use of basic alumina as the stationary phase can also be considered.
-
-
Possible Cause B: Product Degradation during Purification The Boc protecting group is known to be labile under acidic conditions.[3]
-
Solution: Avoid Prolonged Exposure to Acid. During acid-base extraction, it is important to perform the extractions promptly after acidification to minimize the risk of cleaving the Boc group.[3] When using silica gel chromatography, which can be slightly acidic, it is advisable to use a neutral or slightly basic eluent system if product degradation is observed.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in this synthesis? A1: The most common side reaction is the formation of the di-Boc protected byproduct, di-tert-butyl ((1R,2R)-cyclopentane-1,2-diyl)dicarbamate, where both amino groups are protected.
Q2: How can I best improve the selectivity for the mono-protected product? A2: The most effective method is to use the mono-protonation strategy. By adding one equivalent of a strong acid (like HCl, which can be generated in-situ from TMSCl), one amine group is deactivated as its ammonium salt, thus favoring the reaction at the other, free amine.[1][2]
Q3: Is column chromatography a suitable method for purification? A3: Yes, column chromatography can be used, but it can be challenging due to the similar polarities of the product, byproduct, and starting material. Acid-base extraction is often a more effective initial purification step to separate the basic components from the neutral di-Boc byproduct.
Q4: My final product's NMR spectrum looks impure, even after purification. What could be the cause? A4: If you observe unexpected signals in the NMR spectrum, consider the following:
-
Residual Solvents: Ensure all solvents from the workup and purification are thoroughly removed under vacuum.
-
Product Degradation: The Boc group can be partially cleaved if exposed to acidic conditions for too long during workup.
-
Carbamate formation with CO₂: The free amine of your product can react with atmospheric carbon dioxide to form a carbamate salt, which can lead to broadening or additional signals in the NMR spectrum. It is advisable to store the purified product under an inert atmosphere.
Q5: Are there alternative reagents to di-tert-butyl dicarbonate for this protection? A5: Yes, other reagents like tert-butyl phenyl carbonate have been used for the selective mono-carbamate protection of aliphatic diamines.[3] These can sometimes offer different selectivity profiles.
Data Presentation
Table 1: Effect of Stoichiometry on Mono-Boc Protection of Diamines (General Trend)
| Molar Ratio (Diamine : Boc₂O) | Expected Major Product(s) | Expected Yield of Mono-Boc Product |
| 2 : 1 | Mono-Boc Product & Unreacted Diamine | Moderate to Good |
| 1 : 1 | Mono-Boc & Di-Boc Products | Moderate |
| 1 : 1.2 | Di-Boc Product & Mono-Boc Product | Low |
Note: This table represents a general trend. Actual yields will vary depending on reaction conditions.
Table 2: Comparison of Methods for Selective Mono-Boc Protection of (1R,2R)-Diaminocyclohexane (as an analogue for (1R,2R)-Diaminocyclopentane)
| Method | Reagents | Typical Yield of Mono-Boc Product | Reference |
| Mono-protonation with HCl gas | (1R,2R)-Diaminocyclohexane, HCl, Boc₂O, MeOH | 80% | [2] |
| In-situ HCl generation with Me₃SiCl | (1R,2R)-Diaminocyclohexane, Me₃SiCl, Boc₂O, MeOH | 66% | [1][2] |
| In-situ HCl generation with SOCl₂ | (1R,2R)-Diaminocyclohexane, SOCl₂, Boc₂O, MeOH | 41% | [1] |
Experimental Protocols
Key Experiment: Selective Mono-Boc Protection of (1R,2R)-1,2-Diaminocyclopentane via In-situ HCl Generation
This protocol is adapted from established procedures for the mono-Boc protection of similar cyclic diamines.[1][2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve (1R,2R)-1,2-diaminocyclopentane (1.0 equivalent) in anhydrous methanol. Cool the solution to 0 °C using an ice bath.
-
In-situ HCl Generation: To the cooled and stirring solution, add chlorotrimethylsilane (Me₃SiCl) (1.0 equivalent) dropwise. A white precipitate of the diamine monohydrochloride salt may form.
-
Equilibration: Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Boc Protection: Add water (a small amount, e.g., 1 mL per mmol of diamine) to the mixture, followed by a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent) in methanol.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or LC-MS.
-
Work-up:
-
Once the starting material is consumed, dilute the reaction mixture with water.
-
Wash the aqueous mixture with diethyl ether or dichloromethane to remove the di-Boc protected byproduct.
-
Basify the aqueous layer to a pH > 12 with a 2M NaOH solution.
-
-
Product Extraction:
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
-
Purification: If necessary, the crude product can be further purified by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction pathway showing the formation of the desired product and the di-Boc side product.
References
Proper storage and handling to ensure tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate stability.
This technical support center provides guidance on the proper storage and handling of tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate to ensure its stability for research, scientific, and drug development applications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For optimal stability, the solid compound should be stored in a cool, dry place. Specific recommendations vary by supplier, but generally fall into two categories: refrigeration at 2-8°C or storage at a controlled room temperature (15-25°C). It is also advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) and protected from light, especially for long-term storage.
Q2: How should I store solutions of this compound?
A2: Solutions should be prepared fresh for immediate use whenever possible. If short-term storage is necessary, store solutions at 2-8°C and protect them from light. The choice of solvent can impact stability; protic and acidic solvents should be avoided for long-term storage. For extended storage, consider aliquoting and freezing solutions at -20°C or below, though freeze-thaw cycles should be minimized.
Q3: What are the primary factors that can cause the degradation of this compound?
A3: The primary cause of degradation is the cleavage of the tert-butoxycarbonyl (Boc) protecting group. This is most commonly caused by exposure to acidic conditions. Other factors that can contribute to degradation include prolonged exposure to high temperatures, moisture, and light.
Q4: Is this compound sensitive to air or moisture?
A4: While specific data for this compound is limited, carbamates, in general, can be sensitive to moisture, which can lead to hydrolysis over time. The primary amine is also susceptible to reaction with atmospheric carbon dioxide. Therefore, it is best practice to handle the compound in a dry environment and store it in a tightly sealed container, preferably under an inert atmosphere.
Q5: What are the expected degradation products?
A5: The main degradation pathway involves the acid-catalyzed cleavage of the Boc group, which would result in the formation of (1R,2R)-cyclopentane-1,2-diamine, isobutylene, and carbon dioxide.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results or loss of compound activity. | Compound degradation due to improper storage or handling. | 1. Review storage conditions. Ensure the compound is stored at the recommended temperature, protected from light and moisture. 2. Prepare fresh solutions for each experiment. 3. Verify the pH of your experimental conditions. Avoid acidic environments. 4. Perform a purity check of your compound stock using a suitable analytical method (e.g., HPLC, LC-MS). |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Presence of degradation products. | 1. The primary degradation product is likely the free diamine, which will have a different retention time. 2. If using mass spectrometry, look for the mass of (1R,2R)-cyclopentane-1,2-diamine. 3. Re-purify the compound if necessary and ensure proper storage of the purified material. |
| Solid compound has changed in appearance (e.g., discoloration, clumping). | Exposure to light, moisture, or reaction with atmospheric CO2. | 1. Discard the product if significant changes are observed, as its purity may be compromised. 2. Ensure future batches are stored in a desiccator, under an inert atmosphere, and in a light-protected container. |
Stability Data Summary
| Condition | Stability of Boc Group | Potential Degradation Products |
| Acidic pH (<5) | Unstable, readily cleaved. | (1R,2R)-cyclopentane-1,2-diamine, isobutylene, CO2 |
| Neutral pH (6-8) | Generally stable. | Minimal degradation expected. |
| Basic pH (>9) | Generally stable. | Minimal degradation expected. |
| Elevated Temperature (>40°C) | May promote slow degradation over time. | (1R,2R)-cyclopentane-1,2-diamine, isobutylene, CO2 |
| Light Exposure | Some carbamates are light-sensitive. | Potential for photolytic degradation, though specific pathways are not documented for this compound. |
| Oxidizing/Reducing Agents | The Boc group is generally stable to many common oxidizing and reducing agents. | Stability should be evaluated on a case-by-case basis depending on the specific reagents used. |
Experimental Protocols
Protocol for a Short-Term Stability Study of this compound in Solution
This protocol outlines a general method to assess the stability of the compound in a specific solvent under defined temperature and light conditions.
1. Materials:
- This compound
- High-purity solvent of interest (e.g., acetonitrile, DMSO, methanol)
- Calibrated analytical balance
- Volumetric flasks and pipettes
- HPLC or LC-MS system with a suitable column (e.g., C18)
- Temperature-controlled incubator/oven
- Light-protected (amber) and clear vials
2. Methodology:
- Stock Solution Preparation: Accurately weigh a known amount of the compound and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
- Sample Preparation: Aliquot the stock solution into several amber and clear vials.
- Storage Conditions:
- Control (T=0): Immediately analyze a sample from the freshly prepared stock solution.
- Temperature Stress: Store a set of amber vials at an elevated temperature (e.g., 40°C) and at the recommended storage temperature (e.g., 4°C).
- Photostability: Store a set of clear vials under ambient light and a set of amber vials (as a dark control) at room temperature.
- Time Points: Analyze samples from each storage condition at predetermined time points (e.g., 0, 24, 48, 72 hours, and 1 week).
- Analysis:
- Use a validated stability-indicating HPLC or LC-MS method to determine the purity of the compound in each sample.
- Quantify the peak area of the parent compound and any new peaks that appear, which may correspond to degradation products.
- Data Evaluation: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. A significant decrease in the parent peak area and the appearance of new peaks indicate degradation.
Visualizations
Caption: Troubleshooting workflow for compound instability.
Caption: Primary degradation pathway of the compound.
Avoiding tert-butyl cation side products during Boc deprotection.
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the acid-catalyzed deprotection of the tert-butoxycarbonyl (Boc) group. The primary focus is on preventing the formation of side products resulting from the reactive tert-butyl cation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side product formation during Boc deprotection?
A1: The main source of side products during Boc deprotection is the generation of a reactive tert-butyl cation intermediate.[1][2] This occurs when the Boc group is cleaved by a strong acid, such as trifluoroacetic acid (TFA).[3][4] This carbocation is a potent electrophile and can alkylate nucleophilic residues within the substrate, leading to undesired modifications.[1][2]
Q2: Which amino acid residues are most susceptible to tert-butylation?
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:
-
Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[3][4]
-
Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium salt.[3][4] Methionine is also prone to oxidation to methionine sulfoxide, a side reaction that can be exacerbated by certain deprotection conditions.[4]
-
Cysteine (Cys): The free thiol group is a strong nucleophile and a prime target for alkylation.[3][4]
-
Tyrosine (Tyr): The activated phenolic ring can also be alkylated by the tert-butyl cation.[3]
Q3: What are scavengers and how do they prevent the formation of side products?
A3: Scavengers are reagents added to the deprotection reaction mixture to "trap" the reactive tert-butyl cation.[5] These are typically nucleophilic compounds that react more readily with the carbocation than the sensitive residues of your molecule.[5] By intercepting the tert-butyl cation, scavengers prevent it from reacting with your substrate and forming unwanted byproducts.[3][4]
Q4: My Boc deprotection is incomplete. What are the common causes and solutions?
A4: Incomplete Boc deprotection can be caused by several factors:
-
Insufficient Acid Strength or Concentration: The acidic conditions may not be strong enough to efficiently cleave the Boc group. Solution: Increase the concentration of TFA (e.g., from 50% to 95% in DCM) or consider a stronger acid system like 4M HCl in dioxane.[5]
-
Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion. Solution: Increase the reaction time and monitor the progress by TLC or LC-MS. Gentle warming (e.g., to 40°C) can also be beneficial, but be aware that this may also increase side product formation if scavengers are not used.[5]
-
Steric Hindrance: Bulky groups near the Boc-protected amine can hinder the approach of the acid. Solution: More forcing conditions, such as a stronger acid, longer reaction time, and/or elevated temperature, may be necessary. The use of an effective scavenger cocktail is critical under these conditions.[5]
Troubleshooting Guide: Side Product Formation
Issue: Unexpected peaks are observed in HPLC/LC-MS analysis after Boc deprotection, often corresponding to a mass increase of 56 Da (+C₄H₈).
Possible Cause: Alkylation of sensitive amino acid residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.[3]
Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your compound.
Scavenger Selection Guide
| Sensitive Residue | Recommended Scavenger(s) | Rationale |
| Tryptophan (Trp) | Triisopropylsilane (TIS), Triethylsilane (TES), 1,2-Ethanedithiol (EDT), Thioanisole | TIS and TES are highly effective at reducing the tert-butyl cation.[3] EDT and thioanisole are also effective at protecting the indole ring from modification.[3] |
| Methionine (Met) | Thioanisole, Dimethyl Sulfide (DMS) | Thioanisole is particularly effective at preventing S-alkylation.[3] DMS can help to reduce any methionine sulfoxide that may form.[3] |
| Cysteine (Cys) | 1,2-Ethanedithiol (EDT), Thiophenol | These thiol-containing scavengers are excellent at protecting the free thiol of cysteine from alkylation.[5] |
| Tyrosine (Tyr) | Phenol, Anisole, m-Cresol | These phenolic compounds act as decoys, reacting with the tert-butyl cation in preference to the tyrosine side chain.[3] |
Quantitative Data on Scavenger Efficiency
The following tables summarize the effectiveness of different scavenger cocktails in minimizing common side reactions during Boc deprotection.
Table 1: Effectiveness of Scavengers in Preventing S-tert-butylation of a Cysteine-Containing Peptide [5]
| Scavenger Cocktail (v/v/v) | % Desired Peptide | % S-tert-butylated Peptide |
| 95% TFA / 5% H₂O | 75 | 25 |
| 95% TFA / 2.5% H₂O / 2.5% TIS | 90 | 10 |
| 92.5% TFA / 5% Thioanisole / 2.5% EDT | 95 | 5 |
| Reagent K (TFA/phenol/water/thioanisole/EDT) | >98 | <2 |
Table 2: Comparison of Scavenger Cocktails for a Methionine-Containing Peptide [6]
| Cleavage Cocktail Composition (v/v/w) | % Main Product | % Met(O) (Oxidized Met) | % Other Impurities |
| TFA/H₂O (95:5) | 85.2 | 8.5 | 6.3 |
| TFA/Thioanisole/H₂O (90:5:5) | 92.1 | 2.1 | 5.8 |
| TFA/DMS/NH₄I (90:5:5) | 95.5 | <1 | 4.5 |
Experimental Protocols
Protocol 1: General Boc Deprotection with a Scavenger Cocktail (TFA/TIS/H₂O)
-
Preparation: Dissolve the Boc-protected substrate in dichloromethane (DCM).
-
Scavenger Addition: In a well-ventilated fume hood, prepare the cleavage cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% Water (H₂O) (v/v/v).[5]
-
Deprotection: Add the cleavage cocktail to the dissolved substrate. A typical ratio is 10 mL of cocktail per gram of substrate.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the majority of the TFA and DCM.
-
Add cold diethyl ether to the residue to precipitate the deprotected product.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the precipitate with cold diethyl ether to remove the scavengers and other organic-soluble impurities.[1]
-
Dry the product under vacuum.
-
Protocol 2: Boc Deprotection of a Peptide Containing Tryptophan and Methionine
-
Preparation: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.
-
Scavenger Cocktail Preparation: Prepare "Reagent K" cleavage cocktail: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (v/v/v/v/v).[5]
-
Deprotection: Drain the DCM and add the Reagent K cocktail to the resin.
-
Reaction: Gently agitate the mixture at room temperature for 2-4 hours.
-
Work-up:
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.
-
Collect the peptide by centrifugation, wash the pellet with cold ether, and dry under vacuum.
-
Visualizations
Caption: Mechanism of Boc deprotection, side product formation, and scavenger intervention.
Caption: Troubleshooting workflow for Boc deprotection issues.
References
Selective removal of Boc group in the presence of other acid-sensitive groups.
Technical Support Center: Selective Boc Group Deprotection
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the selective removal of the tert-butyloxycarbonyl (Boc) protecting group in the presence of other acid-sensitive functionalities.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in selectively removing a Boc group in the presence of other acid-sensitive groups?
A1: The main challenge lies in the similar lability of the Boc group and other acid-sensitive protecting groups (e.g., tert-butyl esters, trityl ethers) under acidic conditions. The goal is to find reaction conditions mild enough to cleave the Boc group efficiently without affecting other sensitive moieties. The Boc group is generally one of the most acid-sensitive protecting groups, which often makes selective deprotection possible.[1]
Q2: What are "orthogonal" protecting groups, and how do they relate to selective Boc deprotection?
A2: Two protecting groups are considered orthogonal if one can be selectively removed in the presence of the other under distinct chemical conditions.[2][3] For instance, the acid-labile Boc group is orthogonal to the base-labile Fmoc group, the hydrogenolysis-cleavable Cbz group, and the palladium-catalyzed Alloc group.[2] Utilizing an orthogonal protection strategy is a robust way to avoid issues with selective deprotection.
Q3: What causes the formation of side products during Boc deprotection?
A3: The acid-catalyzed removal of the Boc group generates a reactive tert-butyl cation.[1][4][5][6] This electrophilic intermediate can alkylate nucleophilic sites on the substrate, leading to undesired byproducts.[1][5][6]
Q4: Which functional groups are most susceptible to alkylation by the tert-butyl cation?
A4: Nucleophilic residues are particularly vulnerable to tert-butylation. In peptide synthesis, this includes the side chains of Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[5][6] Other susceptible groups include amidines, guanidines, thiols, and electron-rich aromatic rings.[1][5]
Q5: How can I prevent side reactions caused by the tert-butyl cation?
A5: The most effective method is to add "scavengers" to the reaction mixture.[5][6] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the sensitive residues of your substrate, effectively trapping the carbocation.[5][6]
Troubleshooting Guide
Issue 1: Incomplete Deprotection
Symptoms:
-
Starting material is still present in the reaction mixture after the expected reaction time (observed via TLC or LC-MS).
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Acid Strength or Concentration | The rate of Boc cleavage often has a second-order dependence on acid concentration. A slight decrease in acid strength can significantly slow the reaction.[7] Increase the acid concentration (e.g., from 20% to 50% TFA in DCM) or switch to a stronger acid.[5][7] |
| Inadequate Reaction Time | The time required for complete deprotection can vary based on the substrate.[7] Monitor the reaction at regular intervals (e.g., every 30-60 minutes) to determine the optimal time.[7] |
| Steric Hindrance | Increased steric bulk around the Boc-protected amine can impede the approach of the acid, slowing down cleavage.[7] For sterically hindered substrates, you may need to increase the reaction time or elevate the temperature, but be mindful of potential side reactions.[5][7] |
Issue 2: Loss of Other Acid-Sensitive Groups
Symptoms:
-
LC-MS or NMR analysis shows the removal of other protecting groups (e.g., tert-butyl esters, trityl ethers) in addition to the Boc group.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Reaction Conditions are Too Harsh | The acidic conditions are strong enough to cleave other acid-labile groups. Switch to a milder deprotection method. See the table below for options. For example, using catalytic p-toluenesulfonic acid (pTSA) or oxalyl chloride in methanol can be much milder than strong acids like TFA.[4][8][9] |
| Prolonged Reaction Time | Even under mild conditions, extended exposure to acid can lead to the slow cleavage of other sensitive groups. Monitor the reaction closely and stop it as soon as the Boc-protected starting material is consumed. |
Issue 3: Formation of Unexpected Byproducts
Symptoms:
-
Multiple unexpected peaks are observed in the HPLC or LC-MS analysis.
-
Mass spectrometry data shows peaks corresponding to the addition of a tert-butyl group (+56 Da).
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Alkylation by tert-butyl Cation | The reactive tert-butyl cation generated during deprotection is alkylating nucleophilic sites on your molecule.[5] Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the sensitive residues present.[5][6] |
| Trifluoroacetylation | When using TFA, the deprotected, nucleophilic amine can be acylated by residual trifluoroacetic anhydride present in the TFA.[6] Use high-purity TFA. If the problem persists, ensure complete removal of TFA by co-evaporation with a solvent like toluene.[6] |
Quantitative Data: Mild Conditions for Selective Boc Deprotection
The selection of an appropriate acidic condition is critical and depends on the substrate and the presence of other acid-labile groups. The following table summarizes common mild acidic conditions for selective Boc deprotection.
| Reagent | Concentration | Solvent | Typical Time | Temperature | Remarks |
| Trifluoroacetic Acid (TFA) | 1-20% (v/v) | Dichloromethane (DCM) | 0.5 - 2 hours | 0°C to RT | Lower concentrations and temperatures increase selectivity. Scavengers are often required.[4] |
| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane or Ethyl Acetate | 0.5 - 4 hours | Room Temp. | A common alternative to TFA.[4][10] |
| Formic Acid | Neat or in DCM | Dichloromethane (DCM) | 1 - 16 hours | Room Temp. | Generally milder than TFA or HCl.[4] |
| p-Toluenesulfonic Acid (pTSA) | Catalytic to stoichiometric | DCM or Acetonitrile | 10 min - 2 hours | Room Temp. | A good alternative for eco-friendly deprotection.[4][11] |
| Aqueous Phosphoric Acid | - | Tetrahydrofuran (THF) | High Yielding | - | An effective and environmentally benign reagent. Tolerates Cbz carbamates, benzyl and methyl esters, and TBDMS ethers.[12] |
| Oxalyl Chloride in Methanol | 1-3 equivalents | Methanol | 1 - 4 hours | Room Temp. | A very mild method tolerant of acid-labile esters.[8][9] |
| Thermal Deprotection | - | Various (e.g., Methanol, Dioxane/Water) | 30 min - several hours | 100-150°C | An acid-free method, but may not be suitable for thermally sensitive substrates.[13][14][15] |
Experimental Protocols
Protocol 1: General Procedure using Trifluoroacetic Acid (TFA) in DCM
-
Preparation: Dissolve the Boc-protected compound in dichloromethane (DCM).[5]
-
Cooling: Cool the solution to 0°C in an ice bath.[4]
-
Addition of Reagents: Add the desired scavenger(s) (e.g., triisopropylsilane, 2.5-5% v/v).[6] Slowly add TFA to the desired final concentration (typically 20-50% for standard deprotection, lower for selective removal).[4]
-
Reaction Monitoring: Stir the reaction mixture, allowing it to warm to room temperature, for 30 minutes to 2 hours.[5] Monitor the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure.[5] To ensure complete removal of residual TFA, co-evaporate with toluene (3 times).[4][6] The product is often obtained as the TFA salt and can be used directly or neutralized with a basic wash (e.g., saturated aqueous sodium bicarbonate).[5]
Protocol 2: Milder Deprotection using HCl in Dioxane
-
Preparation: Dissolve the Boc-protected compound in a minimal amount of anhydrous 1,4-dioxane.
-
Addition of Reagent: To the stirred solution, add a 4M solution of HCl in 1,4-dioxane.[10]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the deprotection by TLC or LC-MS until all the starting material has been consumed (typically 1-4 hours).[10]
-
Work-up: Remove the solvent under reduced pressure. The product is typically isolated as the hydrochloride salt.
Protocol 3: Deprotection using Oxalyl Chloride in Methanol
-
Preparation: Dissolve the Boc-protected substrate in methanol.
-
Addition of Reagent: Add oxalyl chloride (1-3 equivalents) to the solution at room temperature.[8]
-
Reaction Monitoring: Stir the reaction for 1-4 hours, monitoring by TLC or LC-MS.[8]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to obtain the deprotected amine, typically as the hydrochloride salt.
Visual Guides
Caption: Decision workflow for choosing a Boc deprotection strategy.
Caption: A generalized experimental workflow for Boc deprotection.
References
- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. reddit.com [reddit.com]
- 14. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Sonogashira Coupling Reactions of 4-((4-iodophenyl)ethynyl)benzonitrile
Welcome to the technical support center for troubleshooting low conversion rates in coupling reactions involving 4-((4-iodophenyl)ethynyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during Sonogashira coupling reactions with this substrate.
Troubleshooting Guide
This section addresses specific problems in a question-and-answer format to help you navigate experimental challenges.
Q1: My Sonogashira reaction with 4-((4-iodophenyl)ethynyl)benzonitrile is showing low or no conversion. What are the most likely causes?
Low conversion rates in Sonogashira couplings of electron-deficient aryl iodides like 4-((4-iodophenyl)ethynyl)benzonitrile can stem from several factors. The primary culprits are often related to the catalyst system, reaction conditions, or the presence of impurities. Key areas to investigate include:
-
Catalyst Deactivation: The palladium catalyst is susceptible to deactivation, which can be caused by impurities, incorrect ligand choice, or the reaction temperature. The nitrile group on the substrate can potentially coordinate to the palladium center, inhibiting its catalytic activity.
-
Ineffective Base: The base plays a crucial role in the Sonogashira reaction. An inappropriate or weak base may not efficiently deprotonate the terminal alkyne, hindering the catalytic cycle.
-
Suboptimal Solvent: The choice of solvent can significantly impact the solubility of reactants and the stability of the catalytic species.
-
Homocoupling of the Alkyne (Glaser Coupling): A significant side reaction is the dimerization of the terminal alkyne, which consumes the starting material and reduces the yield of the desired cross-coupled product. This is often promoted by the presence of oxygen and the copper co-catalyst.
-
Reaction Temperature: The temperature can be a critical parameter. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and increased side reactions. For aryl iodides, the reaction can often proceed at room temperature.[1]
Q2: I am observing a significant amount of homocoupled alkyne byproduct. How can I minimize this?
The formation of diynes through homocoupling is a common issue in Sonogashira reactions, particularly when a copper co-catalyst is used. To mitigate this:
-
Degas Solvents and Reagents Thoroughly: Oxygen promotes the oxidative homocoupling of alkynes. It is crucial to rigorously degas all solvents and the reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solution.
-
Consider Copper-Free Conditions: While copper(I) salts accelerate the reaction, they are also implicated in Glaser coupling. Numerous copper-free Sonogashira protocols have been developed and may be beneficial for your substrate.
-
Control the Addition of the Alkyne: Slow addition of the terminal alkyne to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.
-
Use an appropriate amine base: The choice of amine can influence the extent of homocoupling.
Q3: My reaction turns black, and I see a precipitate forming. What does this indicate?
The formation of a black precipitate, often referred to as "palladium black," is a sign of palladium catalyst decomposition and aggregation. This leads to a loss of catalytic activity and, consequently, low conversion. Several factors can contribute to this:
-
Inappropriate Ligand: The phosphine ligand stabilizes the palladium(0) species. If the ligand is not bulky or electron-rich enough, or if it dissociates from the palladium center, the metal can aggregate.
-
High Temperature: Excessive heat can accelerate catalyst decomposition.
-
Solvent Effects: Certain solvents may not effectively stabilize the catalytic complex. For instance, some anecdotal evidence suggests that THF can promote the formation of palladium black in some cases.[2]
-
Impurities: The presence of oxygen or other impurities can contribute to catalyst degradation.
To address this, consider screening different phosphine ligands, optimizing the reaction temperature, and ensuring all reagents and solvents are pure and thoroughly degassed.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a Sonogashira coupling of 4-((4-iodophenyl)ethynyl)benzonitrile?
For an initial optimization, a good starting point would be to use a palladium catalyst like Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, with or without a copper(I) iodide co-catalyst. An amine base such as triethylamine (TEA) or diisopropylamine (DIPA) is commonly used. A variety of solvents can be tested, with DMF, THF, and acetonitrile being common choices. Given the electron-withdrawing nature of the nitrile group, starting at room temperature or slightly elevated temperatures (e.g., 40-60 °C) is advisable.
Q2: How does the nitrile group in 4-((4-iodophenyl)ethynyl)benzonitrile affect the reaction?
The electron-withdrawing nature of the nitrile group makes the aryl iodide more reactive towards oxidative addition to the palladium(0) center, which is a key step in the catalytic cycle. However, the nitrogen lone pair of the nitrile group could potentially coordinate to the palladium catalyst, which might inhibit its activity. Careful selection of the ligand and reaction conditions can help to mitigate this potential issue.
Q3: Should I use a copper co-catalyst?
The use of a copper(I) co-catalyst (typically CuI) can significantly accelerate the Sonogashira reaction, allowing for milder reaction conditions. However, it is also a major contributor to the undesirable homocoupling of the terminal alkyne. Therefore, if homocoupling is a significant problem, exploring copper-free conditions is recommended.
Q4: What is the reactivity order for different aryl halides in Sonogashira coupling?
The reactivity of aryl halides in Sonogashira coupling generally follows the order: I > Br > OTf > Cl.[1] Aryl iodides are the most reactive and can often be coupled at or near room temperature.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the impact of various reaction parameters on the yield of Sonogashira couplings for substrates similar to 4-((4-iodophenyl)ethynyl)benzonitrile. This data can guide your optimization efforts.
Table 1: Effect of Catalyst and Ligand on Yield
| Catalyst | Ligand | Co-Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ | PPh₃ | CuI | TEA | THF | RT | ~85-95 | General Protocol |
| Pd₂(dba)₃ | XPhos | None | K₂CO₃ | CH₃CN | 110 | ~77-92 | [3] |
| Pd(OAc)₂ | SPhos | None | K₃PO₄ | Toluene | 100 | High | General Protocol |
| NiCl₂(PCy₃)₂ | PCy₃ | None | K₃PO₄ | Dioxane | 80 | Varies | [4] |
Note: Yields are representative for similar electron-deficient aryl iodides and may vary for 4-((4-iodophenyl)ethynyl)benzonitrile.
Table 2: Effect of Base and Solvent on Yield
| Base | Solvent | Catalyst | Co-Catalyst | Temperature (°C) | Yield (%) | Reference |
| TEA | THF | Pd(PPh₃)₂Cl₂ | CuI | RT | High | General Protocol |
| DIPA | Toluene | Pd(PPh₃)₄ | CuI | 80 | High | [5] |
| K₂CO₃ | CH₃CN | PdCl₂/XPhos | None | 110 | High | [3] |
| Cs₂CO₃ | Dioxane | Pd(OAc)₂/SPhos | None | 100 | High | General Protocol |
| Piperidine | DMF | Pd(PPh₃)₂Cl₂ | CuI | 50 | High | [6] |
Note: The optimal combination of base and solvent is highly substrate-dependent.
Experimental Protocols
Below are detailed experimental protocols for Sonogashira coupling reactions that can be adapted for 4-((4-iodophenyl)ethynyl)benzonitrile.
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol is a general starting point for the coupling of an aryl iodide with a terminal alkyne.
-
Reaction Setup: To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl iodide (1.0 equiv.), the terminal alkyne (1.2 equiv.), Pd(PPh₃)₂Cl₂ (1-5 mol%), and CuI (1-5 mol%).
-
Solvent and Base Addition: Add a degassed solvent (e.g., THF or DMF, ~0.1-0.5 M concentration of the aryl iodide) followed by a degassed amine base (e.g., TEA or DIPA, 2-3 equiv.).
-
Reaction Monitoring: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution (to remove copper salts) and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is recommended if homocoupling is a significant issue.
-
Reaction Setup: In a dried Schlenk flask under an inert atmosphere, combine the aryl iodide (1.0 equiv.), the terminal alkyne (1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a phosphine ligand (e.g., XPhos or SPhos, 4-10 mol%).
-
Solvent and Base Addition: Add a degassed solvent (e.g., acetonitrile or dioxane, ~0.1-0.5 M) and a degassed inorganic base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv.).
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor its progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purification: Purify the crude product via column chromatography.
Visualizations
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low conversion rates.
Sonogashira Catalytic Cycle
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.
References
Optimizing solvent systems for reactions with tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Due to the presence of both a polar primary amine and a Boc-protected amine on a cyclopentyl scaffold, this compound is expected to be soluble in a range of polar organic solvents. While specific quantitative data is not widely published, solubility can be estimated based on structurally similar compounds. It is generally expected to be soluble in solvents like Dichloromethane (DCM), Chloroform, Methanol, and Dimethyl Sulfoxide (DMSO). Its solubility is likely to be lower in non-polar solvents such as hexanes and toluene, and it is expected to be sparingly soluble in water.
Q2: Which typical reactions is this compound used for?
This molecule is a bifunctional building block. The free primary amine is available for nucleophilic attack, making it ideal for reactions such as amide bond formation, reductive amination, and alkylation. The tert-butoxycarbonyl (Boc) protected amine can be deprotected under acidic conditions to reveal a second primary amine, allowing for subsequent functionalization. This makes it a valuable component in the synthesis of chiral ligands, peptide nucleic acids (PNAs), and other complex molecules where a constrained diamine scaffold is required.[1][2]
Q3: What are the standard conditions for Boc deprotection of this compound?
The Boc group is acid-labile and is typically removed using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM).[3][4] A common starting point is a solution of 20-50% TFA in DCM, with the reaction typically proceeding to completion within 1-2 hours at room temperature.[3][5]
Q4: What causes the formation of side products during Boc deprotection, and how can this be prevented?
The primary cause of side product formation is the generation of a reactive tert-butyl cation during the cleavage of the Boc group.[6][7] This cation can alkylate any nucleophilic sites on your molecule of interest. To prevent this, "scavengers" are added to the reaction mixture to trap the tert-butyl cation.[3][6] Common scavengers include triisopropylsilane (TIS) and thioanisole.[3]
Troubleshooting Guides
Amide Bond Formation
Problem 1: Low yield of the desired amide product.
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Ensure stoichiometric amounts or a slight excess of the acylating agent and coupling reagents are used. - Monitor the reaction progress using TLC or LC-MS to confirm the consumption of the starting material.[5] - Increase reaction time or temperature, although room temperature is generally preferred to minimize side reactions. |
| Poor Solubility of Reagents | - Ensure all reactants are fully dissolved. Consider a different solvent system or a solvent mixture. DMF and DCM are common choices for amide coupling reactions.[8] |
| Hydrolysis of Acylating Agent | - Use anhydrous solvents and reagents, as water will react with the acylating agent. |
| Sub-optimal Coupling Reagents | - Experiment with different carbodiimide coupling agents (e.g., EDC, DCC) and additives (e.g., HOBt, NHS).[9] |
Problem 2: Presence of multiple spots on TLC or peaks in LC-MS after the reaction.
| Possible Cause | Suggested Solution |
| Unreacted Starting Material | - If the reaction has not gone to completion, consider the points in "Incomplete Reaction" above. Unreacted starting material can often be removed by flash column chromatography.[5] |
| Formation of Diacylated Byproduct | - This may occur if the Boc-protecting group is partially cleaved under the reaction conditions, exposing the second amine. Use milder coupling conditions and ensure the reaction is run at or below room temperature. This byproduct will be less polar and can typically be separated by chromatography. |
| Hydrolyzed Acylating Agent (Carboxylic Acid) | - This can be removed during the workup with an aqueous basic wash (e.g., saturated sodium bicarbonate solution).[5] |
Boc-Deprotection
Problem 1: Incomplete deprotection.
| Possible Cause | Suggested Solution |
| Insufficient Acid | - Increase the concentration of the acid (e.g., from 20% TFA to 50% TFA in DCM) or use a stronger acid system like 4M HCl in dioxane.[3][6] |
| Inadequate Reaction Time | - Monitor the reaction by TLC or LC-MS. While often complete in 1-2 hours, some substrates may require longer reaction times.[3][5] |
| Low Temperature | - Most Boc deprotections are carried out at room temperature. Ensure the reaction is not being run at a lower temperature unless substrate sensitivity is a major concern.[6] |
| Solvent Issues | - DCM is a standard and effective solvent for TFA-mediated deprotection. Ensure your starting material is soluble in the chosen solvent system.[3] |
Problem 2: Formation of side products during deprotection.
| Possible Cause | Suggested Solution |
| Alkylation by tert-butyl cation | - The cleavage of the Boc group generates a reactive tert-butyl cation which can alkylate nucleophilic sites on your product.[5][6][7] - Add a scavenger such as triisopropylsilane (TIS) or anisole to the reaction mixture to trap the cation.[3][5] |
| Intramolecular Cyclization | - Depending on the substrate, the newly deprotected amine could potentially undergo intramolecular reactions. This is highly substrate-dependent. |
Data Presentation
Table 1: Representative Solvent Systems for Reactions
| Reaction Type | Common Solvents | Notes |
| Amide Coupling | Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Acetonitrile | DCM and DMF are widely used for their ability to dissolve a broad range of reactants.[8] Acetonitrile has been successfully used in similar amide formations.[10] |
| Boc-Deprotection | Dichloromethane (DCM), 1,4-Dioxane | DCM is the most common solvent for TFA-mediated deprotection.[3] 4M HCl in Dioxane is a common alternative reagent/solvent system.[3] |
| Purification (Chromatography) | Ethyl Acetate/Hexanes, DCM/Methanol | Gradients of these solvent systems are typically effective for purifying both the starting material and products by flash column chromatography. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling
This protocol describes a general method for the coupling of a carboxylic acid to this compound using EDC and HOBt.
-
Dissolution: Dissolve the carboxylic acid (1.0 eq.), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1-1.5 eq.), and 1-Hydroxybenzotriazole (HOBt) (1.1-1.5 eq.) in anhydrous DMF or DCM.
-
Activation: Stir the mixture at room temperature for 15-30 minutes to form the active ester.
-
Addition of Amine: To the activated carboxylic acid solution, add a solution of this compound (1.0-1.2 eq.) in the same anhydrous solvent.
-
Reaction: If the carboxylic acid or amine salt is used, add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1-2 eq.). Stir the reaction mixture at room temperature for 2-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Boc-Deprotection
This protocol outlines a standard method for the removal of the Boc protecting group.
-
Dissolution: Dissolve the Boc-protected compound (1.0 eq.) in anhydrous DCM (at a concentration of 0.1-0.2 M).
-
Addition of Scavenger (Optional but Recommended): Add a scavenger such as triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[3]
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA) dropwise to the desired final concentration (e.g., 20-50% v/v).[3]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitoring: Monitor the deprotection by TLC or LC-MS.
-
Workup: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[3]
-
Isolation: The resulting amine can be isolated as the TFA salt or neutralized by dissolving the residue in an organic solvent and washing with a saturated aqueous solution of sodium bicarbonate to obtain the free amine.[3]
Visualizations
Caption: Workflow for Amide Coupling Reaction.
Caption: Troubleshooting Logic for Incomplete Boc Deprotection.
References
- 1. Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
Validation & Comparative
Navigating Purity Analysis: A Comparative Guide to Analytical Methods for tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate
For researchers, scientists, and professionals in drug development, ensuring the purity of chiral building blocks like tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of key analytical methods for determining the chemical and enantiomeric purity of this versatile intermediate. We will delve into the principles, experimental protocols, and performance characteristics of Chiral High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS), offering a data-driven approach to selecting the most appropriate analytical strategy.
At a Glance: Comparing Analytical Techniques
The selection of an analytical method for purity determination hinges on the specific requirements of the analysis, such as the need for quantitating trace impurities, determining enantiomeric excess, or obtaining an absolute purity value. The following table summarizes the key performance attributes of Chiral HPLC, qNMR, and GC-MS for the analysis of this compound.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on differential partitioning between a chiral stationary phase and a mobile phase. | Absolute quantification by comparing the integral of an analyte's NMR signal to that of a certified internal standard. | Separation of volatile compounds based on their boiling point and polarity, with mass-based identification and quantification. |
| Primary Application | Enantiomeric and chemical purity, quantification of non-volatile impurities. | Absolute purity determination, structural confirmation, and quantification of impurities without the need for specific reference standards. | Identification and quantification of volatile and semi-volatile impurities, including residual solvents. |
| Typical Purity Range | >99% for enantiomeric excess (e.e.), >98% for chemical purity. | 95-100% with high accuracy. | Primarily for trace impurity analysis (ppm levels). |
| Limit of Quantification (LOQ) | ~0.05% for related substances and enantiomeric impurities. | ~0.1% for impurities. | <100 ppm for residual solvents and volatile impurities. |
| Key Advantages | High resolution for separating enantiomers and diastereomers, high sensitivity with UV detection. | Primary analytical method, non-destructive, provides structural information. | High sensitivity and selectivity for volatile compounds, excellent for impurity identification. |
| Limitations | Requires a chromophore for UV detection, relative quantification unless impurity standards are available. | Lower sensitivity than chromatographic methods, potential for signal overlap. | Not suitable for non-volatile or thermally labile compounds, requires derivatization for polar amines. |
In-Depth Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving accurate and reproducible purity data. Below are representative methodologies for the three key analytical techniques, adapted for the analysis of this compound.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric and Chemical Purity
This method is designed to separate the (1R,2R)-enantiomer from its (1S,2S)-enantiomer and other potential non-volatile impurities.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Chiral Stationary Phase: A polysaccharide-based chiral stationary phase, such as one derived from amylose or cellulose tris(3,5-dimethylphenylcarbamate), is highly effective for the enantioselective analysis of chiral amines and carbamates.[1][2] A typical column would be a Chiralpak® AD-H (250 mm x 4.6 mm I.D., 5 µm particle size).
-
Mobile Phase: A normal-phase elution is often employed for these types of separations. A typical mobile phase would be a mixture of n-hexane and a polar modifier like isopropanol or ethanol, with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. For example, n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v).[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detection at 210 nm, where the carbamate group has some absorbance.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in the mobile phase to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity
qNMR is a primary ratio method that provides a direct measurement of the absolute purity of the compound without the need for a specific reference standard of the analyte itself.[4]
-
Instrumentation: NMR spectrometer (400 MHz or higher) equipped with a high-precision probe.
-
Internal Standard: A certified internal standard with known purity, such as maleic anhydride or 1,4-dinitrobenzene, that has signals that do not overlap with the analyte signals.
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble, for example, Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh about 20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh about 10 mg of the internal standard into the same vial.
-
Dissolve the mixture in approximately 0.75 mL of the deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Experimental Parameters:
-
Pulse Program: A standard 90° pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons of interest in both the analyte and the internal standard to ensure full relaxation. This is a critical parameter for accurate quantification.
-
Number of Scans: Sufficient to obtain a signal-to-noise ratio of at least 250:1 for the signals being integrated.
-
-
Data Processing and Calculation:
-
Apply phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of the analyte (e.g., the tert-butyl protons) and a signal from the internal standard.
-
Calculate the purity using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the internal standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from the synthesis or degradation products.[5]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for general impurity profiling.[4]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split injection (e.g., 50:1) is suitable for analyzing the main component, while splitless injection can be used for trace impurity analysis.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
Sample Preparation: Dissolve the sample in a volatile solvent like methanol or dichloromethane to a concentration of approximately 1 mg/mL. For the analysis of primary amines like the parent diamine, derivatization with a reagent like pentafluoropropionic anhydride (PFPA) may be necessary to improve volatility and chromatographic peak shape.[6]
Visualizing the Analytical Workflow
A systematic workflow is crucial for the comprehensive purity assessment of this compound. The following diagram illustrates the logical progression from initial sample analysis to a final, well-characterized purity profile.
Caption: A comprehensive workflow for the purity analysis of this compound.
By employing a combination of these orthogonal analytical techniques, researchers can build a complete and reliable purity profile for this compound, ensuring its suitability for downstream applications in drug discovery and development. This multi-faceted approach provides confidence in the identity, strength, quality, and purity of this critical chiral building block.
References
Interpreting the ¹H NMR Spectrum of tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of chiral molecules is a critical aspect of pharmaceutical development and chemical research. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose. This guide provides a detailed interpretation of the ¹H NMR spectrum of tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate, a common building block in organic synthesis. We present a comparison of expected chemical shifts with related structures and provide a standardized experimental protocol for data acquisition.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the tert-butyl group, the cyclopentyl ring, and the amine and carbamate functionalities. Due to the rigidity of the cyclopentane ring and the defined stereochemistry, the protons on the ring are diastereotopic and will exhibit complex splitting patterns.
Below is a table summarizing the predicted ¹H NMR data. The chemical shifts are estimated based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary depending on the solvent and concentration.
| Signal Assignment | Structure | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| tert-Butyl Protons | -C(CH₃)₃ | ~ 1.45 | Singlet | 9H |
| Amine Protons | -NH₂ | 1.5 - 2.5 (variable) | Broad Singlet | 2H |
| Carbamate Proton | -NH-Boc | 4.5 - 5.5 (variable) | Broad Singlet | 1H |
| Methine Proton | H-1 | ~ 3.5 - 3.9 | Multiplet | 1H |
| Methine Proton | H-2 | ~ 2.8 - 3.2 | Multiplet | 1H |
| Methylene Protons | H-3, H-4, H-5 | ~ 1.2 - 2.0 | Multiplets | 6H |
Note: The signals for the NH and NH₂ protons are often broad and their chemical shifts can be highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. The protons on the cyclopentyl ring (H-1 to H-5) will show complex splitting patterns due to geminal and vicinal coupling.
Comparison with Alternative Structures
The chemical shifts of the methine protons (H-1 and H-2) are key indicators of the substitution pattern on the cyclopentyl ring. In a related compound, tert-Butyl ((1S,2R)-2-aminocyclopentyl)carbamate (a diastereomer), one would expect similar chemical shift ranges but potentially different coupling constants, leading to a different appearance of the multiplets. For a simple Boc-protected amine like tert-butyl carbamate, the most prominent feature is a singlet at around 1.4 ppm for the tert-butyl group.[1][2] The presence and complexity of the signals between 1.2 and 4.0 ppm are characteristic of the substituted cyclopentyl moiety in the title compound.
Experimental Protocol for ¹H NMR Spectroscopy
This protocol outlines the standard procedure for acquiring a high-quality ¹H NMR spectrum.
1. Sample Preparation:
-
Weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube. The choice of solvent can affect the chemical shifts, particularly for the NH and NH₂ protons.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm.
2. NMR Spectrometer Setup:
-
The data should be acquired on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.
-
The spectrometer should be properly tuned and shimmed to optimize the magnetic field homogeneity.
3. Data Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses is recommended to allow for full relaxation of the protons.
-
Number of Scans: 16 to 64 scans are usually adequate to achieve a good signal-to-noise ratio.
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the splitting patterns (multiplicities) and coupling constants to elucidate the connectivity of the protons.
Logical Workflow for ¹H NMR Analysis
The following diagram illustrates the logical workflow for the structural interpretation of this compound using ¹H NMR spectroscopy.
References
Predicted 13C NMR Chemical Shifts for tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate
A comprehensive analysis of the expected 13C NMR chemical shifts for tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate is presented below. This guide leverages data from computational NMR prediction tools and comparative analysis with structurally similar compounds to provide researchers, scientists, and drug development professionals with a reliable reference for spectroscopic analysis.
The structure of this compound, with carbons numbered for NMR assignment, is shown below:
Figure 1. Structure of this compound with carbon numbering.
Predicted Chemical Shifts
Due to the absence of a publicly available experimental spectrum for the title compound, the expected 13C NMR chemical shifts have been generated using online prediction tools and analysis of related structures. The predicted values are summarized in the table below. These predictions are based on established algorithms that consider the local chemical environment of each carbon atom.
| Carbon Atom | Predicted Chemical Shift (ppm) | Functional Group |
| C1 | 59.8 | CH-NHBoc |
| C2 | 54.2 | CH-NH2 |
| C3 | 33.5 | CH2 |
| C4 | 21.0 | CH2 |
| C5 | 30.1 | CH2 |
| C6 (C=O) | 155.9 | Carbamate Carbonyl |
| C7 (quat.) | 79.2 | Boc Quaternary Carbon |
| C8 (CH3) | 28.4 | Boc Methyl Carbons |
Comparison with Related Structures
The predicted chemical shifts are consistent with values reported for similar structural motifs found in the literature.
-
Carbamate Group (Boc): The carbonyl carbon (C=O) of a tert-butyl carbamate typically resonates in the range of 152-156 ppm.[1][2] The quaternary carbon of the tert-butyl group is expected around 79-82 ppm, and the methyl carbons are typically found near 28 ppm.[1]
-
Cyclopentyl Ring: The carbons of a cyclopentane ring bearing amino groups will have chemical shifts influenced by the electronegativity of the nitrogen atoms. Carbons directly attached to the nitrogen (C1 and C2) are expected to be the most downfield among the ring carbons. The remaining methylene carbons (C3, C4, C5) will appear at higher fields.
Experimental Protocols
While no specific experimental protocol for the title compound is available, a general procedure for acquiring 13C NMR spectra for similar organic molecules is provided below. This protocol is based on standard practices in NMR spectroscopy.[3][4]
Instrumentation:
-
NMR Spectrometer: 400 MHz or higher field instrument
-
Probe: 5 mm broadband probe
Sample Preparation:
-
Dissolve 10-20 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or D2O).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition Parameters:
-
Experiment: 1D 13C NMR with proton decoupling
-
Solvent: Chloroform-d (CDCl3) is a common choice, with its residual peak at approximately 77.16 ppm used for referencing.
-
Temperature: Standard ambient temperature (e.g., 298 K).[4]
-
Pulse Program: A standard single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) with a 30-degree pulse angle.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of quaternary carbons.
-
Number of Scans: 256 to 1024 scans, depending on the sample concentration.
-
Spectral Width: 0 to 220 ppm.
Data Processing:
-
Apply an exponential window function with a line broadening of 1-2 Hz.
-
Perform Fourier transformation.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the solvent peak as a reference.
Logical Relationship of NMR Prediction
The following diagram illustrates the workflow for predicting 13C NMR chemical shifts.
Figure 2. Workflow for 13C NMR chemical shift prediction.
References
A Comparative Guide to HPLC Analysis of tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate
This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the analysis of tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate. The protocols detailed below are designed for researchers, scientists, and drug development professionals requiring robust analytical techniques for purity assessment and chiral separation of this compound. Two primary methodologies are compared: Chiral Normal-Phase HPLC for enantiomeric and diastereomeric separation, and Reversed-Phase HPLC for the analysis of general impurities.
Comparative Data
The following table summarizes the typical performance characteristics of the two HPLC methods. It is important to note that specific values such as retention time and resolution will be dependent on the exact instrumentation and batch of the stationary phase used.
| Parameter | Chiral Normal-Phase HPLC | Reversed-Phase HPLC |
| Primary Application | Enantiomeric & Diastereomeric Purity | General Purity & Impurity Profiling |
| Stationary Phase | Polysaccharide-based Chiral Stationary Phase (e.g., Amylose or Cellulose derivatives) | C18 (Octadecyl Silane) |
| Mobile Phase | Hexane/Isopropanol/Diethylamine | Water/Acetonitrile + 0.1% TFA |
| Typical Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 210-220 nm | 210-220 nm |
| Expected Resolution (Rs) | > 1.5 between stereoisomers | Not applicable for stereoisomers |
| Primary Advantage | Separates all stereoisomers | Broad applicability, good for non-chiral impurities |
| Primary Limitation | May not resolve all non-chiral impurities | Does not separate enantiomers or diastereomers |
Experimental Protocols
Method 1: Chiral Normal-Phase HPLC for Enantiomeric and Diastereomeric Purity
This method is designed to separate the (1R,2R) enantiomer from other potential stereoisomers (1S,2S), (1R,2S), and (1S,2R). The use of a polysaccharide-based chiral stationary phase is a widely recognized and effective technique for the separation of chiral amines.[1][2][3]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Chiralpak® AD-H, 4.6 x 250 mm, 5 µm (or equivalent amylose-based chiral column).
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 215 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample solution.
-
Run the analysis for a sufficient time to allow for the elution of all stereoisomers.
-
Identify and quantify the peaks based on the retention times of reference standards, if available.
Method 2: Reversed-Phase HPLC for General Purity Analysis
This method is suitable for assessing the purity of this compound with respect to non-chiral impurities and degradation products. It utilizes a standard C18 column and a gradient elution.[4]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[4]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[4]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[4]
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)[4]
-
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.[4]
-
Detection: UV at 210 nm or 220 nm.[4]
-
Injection Volume: 10 µL.[4]
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (e.g., 50:50) to a concentration of approximately 1 mg/mL.
Procedure:
-
Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 10-15 minutes or until a stable baseline is achieved.
-
Inject the sample solution.
-
Execute the gradient program.
-
Analyze the resulting chromatogram for the main peak and any impurity peaks.
Visualizations
Caption: Experimental workflow for HPLC analysis.
Caption: Logical relationship for selecting the appropriate HPLC method.
References
- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to the Mass Spectrometry Fragmentation of Stereoisomeric N-Boc-1,2-diaminocyclopentanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted mass spectrometry fragmentation patterns of tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate and its trans-diastereomer, tert-Butyl ((1S,2R)-2-aminocyclopentyl)carbamate. Due to the absence of direct experimental mass spectra in publicly available databases for these specific compounds, this guide is based on established fragmentation mechanisms for Boc-protected amines and principles of stereochemical influence on mass spectral fragmentation.
The differentiation of stereoisomers by mass spectrometry is a nuanced challenge, often relying on subtle but reproducible differences in the relative abundances of fragment ions. This guide will delineate the expected fragmentation pathways and highlight the potential differences between the cis and trans isomers, providing a valuable resource for researchers working with chiral diamines and related structures.
Predicted Fragmentation Patterns and Key Differentiators
The primary fragmentation of N-Boc protected amines under electrospray ionization (ESI) conditions typically involves the facile cleavage of the tert-butyloxycarbonyl (Boc) group. The key fragmentation pathways are expected to be consistent for both the cis-((1R,2R)-) and trans-((1S,2R)-) isomers of tert-Butyl (2-aminocyclopentyl)carbamate. However, the stereochemical arrangement of the amino and Boc-amino groups is likely to influence the kinetics of certain fragmentation reactions, leading to variations in the relative intensities of the resulting fragment ions.
Key Predicted Fragmentation Pathways:
-
Loss of Isobutene: A characteristic fragmentation of Boc-protected amines is the loss of isobutene (C4H8, 56 Da) via a McLafferty-type rearrangement, leading to a prominent [M+H-56]⁺ ion.
-
Formation of the tert-Butyl Cation: Cleavage of the C-O bond of the carbamate can result in the formation of a stable tert-butyl cation at m/z 57.
-
Loss of the Boc Group: The complete loss of the Boc group (C5H9O2, 101 Da) can occur, yielding an ion corresponding to the protonated diaminocyclopentane.
-
Ring Fragmentation: Subsequent fragmentation of the cyclopentane ring may occur, although these are generally less prominent than the cleavages associated with the protecting group.
The differentiation between the cis and trans isomers is anticipated to be observable in the relative abundances of these key fragment ions. Stereochemical hindrance in the cis isomer may favor or hinder certain transition states in the fragmentation process compared to the more extended conformation of the trans isomer. For instance, the proximity of the amino and Boc-amino groups in the cis isomer could influence the propensity for specific hydrogen transfer reactions involved in fragmentation.
Data Presentation: Predicted Fragment Ions
The following table summarizes the predicted major fragment ions for both this compound (cis) and its trans diastereomer. The molecular weight of both isomers is 200.28 g/mol .
| m/z | Proposed Fragment Identity | Formula | Predicted Relative Abundance (cis-isomer) | Predicted Relative Abundance (trans-isomer) | Notes |
| 201.16 | [M+H]⁺ | [C₁₀H₂₁N₂O₂]⁺ | High | High | Protonated molecular ion. |
| 145.12 | [M+H - C₄H₈]⁺ | [C₆H₁₃N₂O₂]⁺ | High | High | Loss of isobutene from the Boc group. Subtle differences in intensity may be observed between isomers. |
| 101.12 | [M+H - C₅H₈O₂]⁺ | [C₅H₁₃N₂]⁺ | Moderate | Moderate | Loss of the entire Boc group. |
| 83.09 | [C₅H₉N]⁺ | [C₅H₉N]⁺ | Low | Low | Fragment resulting from cleavage of the cyclopentane ring and loss of the amino and carbamate groups. |
| 57.07 | [C₄H₉]⁺ | [C₄H₉]⁺ | High | High | tert-Butyl cation. |
Note: The relative abundances are predicted and may vary based on experimental conditions. The key comparison lies in the subtle differences in these abundances between the two isomers.
Experimental Protocols
The following is a representative experimental protocol for the analysis of Boc-protected diamines using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).
1. Sample Preparation
-
Dissolve the purified compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a final concentration of approximately 10 µg/mL.[1][2]
-
If necessary, add a small amount of formic acid (e.g., 0.1% v/v) to the sample solution to promote protonation.[1]
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[1][2]
2. Mass Spectrometry Analysis
-
Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is recommended.
-
Ionization Mode: Positive ion mode.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
ESI Source Parameters:
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizing Gas (N₂): 1 - 2 Bar
-
Drying Gas (N₂): 4 - 8 L/min
-
Drying Gas Temperature: 180 - 220 °C
-
-
MS Scan: Acquire full scan mass spectra over a mass range of m/z 50-500 to identify the protonated molecular ion ([M+H]⁺).
-
Tandem MS (MS/MS):
-
Select the [M+H]⁺ ion (m/z 201.16) as the precursor ion.
-
Perform collision-induced dissociation (CID) using argon as the collision gas.
-
Vary the collision energy (e.g., 10-40 eV) to obtain a comprehensive fragmentation pattern.
-
Visualization of Fragmentation Pathways
The following diagram illustrates the primary predicted fragmentation pathways for protonated this compound. The same pathways are expected for the trans isomer, with potential differences in ion intensities.
Caption: Predicted fragmentation of protonated tert-Butyl (2-aminocyclopentyl)carbamate.
The logical workflow for comparing the cis and trans isomers is depicted below.
Caption: Workflow for differentiating stereoisomers using mass spectrometry.
References
A Comparative Guide to Chiral Diamines in Asymmetric Synthesis: Spotlight on tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the judicious selection of a chiral ligand is paramount to achieving high enantioselectivity and catalytic efficiency. Chiral diamines have established themselves as a privileged class of ligands, indispensable for the synthesis of stereochemically complex molecules, including a multitude of active pharmaceutical ingredients. This guide presents a comparative analysis of tert-butyl ((1R,2R)-2-aminocyclopentyl)carbamate and its derivatives against other widely employed chiral diamines, such as (1R,2R)-diaminocyclohexane (DACH) and (1S,2S)-1,2-diphenylethylenediamine (DPEN). This comparison is supported by experimental data from benchmark asymmetric reactions, detailed experimental protocols, and mechanistic insights to inform ligand selection for specific synthetic challenges.
Performance in Asymmetric Catalysis: A Quantitative Comparison
The efficacy of a chiral diamine ligand is primarily assessed by the yield and enantiomeric excess (ee%) it imparts in a given asymmetric transformation. Below, we summarize the performance of ligands derived from this compound, DACH, and DPEN in the asymmetric transfer hydrogenation of acetophenone, a standard benchmark reaction.
Table 1: Performance Comparison in Asymmetric Transfer Hydrogenation of Acetophenone
| Chiral Diamine Ligand Derivative | Catalyst System | Conversion (%) | ee (%) | Product Configuration |
| (1R,2R)-N-Tosyl-1,2-diaminocyclopentane | Ru(II) complex | >99 | 95 | (R) |
| (1R,2R)-N-Tosyl-1,2-diaminocyclohexane (TsDACH) | Ru(II) complex | 100 | 97 | (R) |
| (1S,2S)-N-Tosyl-1,2-diphenylethylenediamine (TsDPEN) | Ru(II) complex | >99 | 99 | (S) |
Note: The data presented is compiled from various literature sources and may not have been generated under identical reaction conditions. Direct comparison should be made with caution.
Experimental Protocols
To ensure the reproducibility of the presented data and to provide a practical resource, detailed experimental methodologies for a benchmark asymmetric reaction are provided below.
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
Objective: To synthesize enantiomerically enriched 1-phenylethanol via asymmetric transfer hydrogenation of acetophenone using a chiral ruthenium-diamine catalyst.
Materials:
-
Ruthenium(II) precursor (e.g., [RuCl₂(p-cymene)]₂)
-
Chiral diamine ligand (e.g., (1R,2R)-N-Tosyl-1,2-diaminocyclohexane)
-
Acetophenone
-
2-Propanol (isopropanol), anhydrous
-
Potassium tert-butoxide (KOtBu) or Sodium isopropoxide (NaOiPr)
-
Anhydrous solvent (e.g., 2-propanol or toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Pre-formation (in situ): In a glovebox or under an inert atmosphere, a Schlenk flask is charged with the ruthenium precursor (e.g., 0.5-1 mol%) and the chiral diamine ligand (e.g., 1.1 equivalents relative to Ru). Anhydrous solvent is added to dissolve the components. The mixture is stirred at a specified temperature (e.g., 80 °C) for a designated period (e.g., 30 minutes) to form the active catalyst complex.
-
Reaction Setup: The catalyst solution is cooled to room temperature. A solution of the base (e.g., KOtBu or NaOiPr, 5-10 mol%) in 2-propanol is added to the activated catalyst solution.
-
Substrate Addition: Acetophenone (1 equivalent) is added to the reaction mixture.
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., 25-30 °C) for a specified duration (e.g., 1-24 hours). The progress of the reaction is monitored by an appropriate analytical technique (e.g., TLC or GC).
-
Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by column chromatography on silica gel to afford the chiral 1-phenylethanol. The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
Mechanistic Insights and Logical Frameworks
The stereochemical outcome of these asymmetric transformations is governed by the formation of a chiral metal-ligand complex that creates a sterically and electronically defined environment around the active site.
Catalytic Cycle of Asymmetric Transfer Hydrogenation
The widely accepted mechanism for the ruthenium-catalyzed asymmetric transfer hydrogenation of ketones involves a concerted outer-sphere hydrogen transfer from the metal hydride to the ketone, mediated by the diamine ligand.
Caption: Proposed catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.
Experimental Workflow for Catalyst Screening
The selection of an optimal chiral ligand and reaction conditions often requires a systematic screening process. The following diagram illustrates a typical workflow for such an investigation.
A Comparative Guide to Boc and Cbz Protecting Groups for (1R,2R)-Diaminocyclopentane
For Researchers, Scientists, and Drug Development Professionals
The selective protection of one amino group in a symmetric diamine is a critical step in the synthesis of chiral ligands, catalysts, and complex pharmaceutical intermediates. For (1R,2R)-diaminocyclopentane, a versatile building block, the choice between the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) protecting groups is a common decision point. This guide provides an objective comparison of their performance, supported by experimental data from analogous systems, to aid in the selection of the optimal protecting group strategy.
At a Glance: Key Properties of Boc and Cbz Groups
| Property | Boc (tert-Butoxycarbonyl) | Cbz (Benzyloxycarbonyl) |
| Protecting Agent | Di-tert-butyl dicarbonate (Boc₂O) | Benzyl chloroformate (Cbz-Cl) |
| Protection Conditions | Mild basic or neutral conditions | Mild basic conditions (Schotten-Baumann) |
| Cleavage Conditions | Acidic conditions (e.g., TFA, HCl)[1] | Catalytic hydrogenolysis (e.g., H₂, Pd/C)[2] |
| Stability | Stable to bases and hydrogenolysis | Stable to acidic and basic conditions (mild) |
| Byproducts of Deprotection | Isobutylene and CO₂ | Toluene and CO₂ |
| Orthogonality | Orthogonal to Cbz and Fmoc | Orthogonal to Boc and Fmoc |
Quantitative Data Comparison
The following table summarizes typical yields for the mono-protection and deprotection of diamines, based on data for (1R,2R)-diaminocyclohexane and other similar substrates.
| Reaction | Protecting Group | Reagents and Conditions | Typical Yield (%) |
| Mono-protection | Boc | Boc₂O, in situ HCl generation (from Me₃SiCl), MeOH, 0 °C to rt | 66-87%[3][4][5] |
| Cbz | Cbz-Cl, NaHCO₃, THF/H₂O, 0 °C to rt | ~90% (substrate dependent)[2] | |
| Deprotection | Boc | Oxalyl chloride, MeOH, rt | up to 90%[1][6] |
| Boc | H₂O, 90-100 °C | 90-97%[7] | |
| Cbz | H₂, 5% Pd/C, MeOH, 60 °C | High (often quantitative)[2] | |
| Cbz | NaBH₄, 10% Pd/C, MeOH, rt | 93-98%[8][9] |
Experimental Protocols
Mono-Boc Protection of (1R,2R)-Diaminocyclopentane
This protocol is adapted from a procedure for the mono-Boc protection of (1R,2R)-diaminocyclohexane.[3]
-
Dissolve (1R,2R)-diaminocyclopentane (1.0 eq) in anhydrous methanol at 0 °C under an inert atmosphere.
-
Slowly add chlorotrimethylsilane (1.0 eq) dropwise. A white precipitate of the monohydrochloride salt may form.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add water (approx. 1 mL), followed by a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Concentrate the mixture in vacuo.
-
Add water and wash with diethyl ether to remove any di-Boc protected byproduct.
-
Adjust the aqueous layer to pH > 12 with a 2N NaOH solution.
-
Extract the product with dichloromethane (3 x volumes).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the mono-Boc-protected product.
Deprotection of Mono-Boc-(1R,2R)-Diaminocyclopentane
This protocol describes a mild deprotection using oxalyl chloride.[1][6]
-
Dissolve the mono-Boc-protected (1R,2R)-diaminocyclopentane (1.0 eq) in methanol at room temperature.
-
Add oxalyl chloride (3.0 eq) dropwise.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Redissolve the residue in an appropriate solvent and wash with a saturated NaHCO₃ solution to neutralize any remaining acid.
-
Extract the aqueous layer with an organic solvent.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected diamine.
Mono-Cbz Protection of (1R,2R)-Diaminocyclopentane
This is a general Schotten-Baumann procedure for Cbz protection of amines.[2]
-
Dissolve (1R,2R)-diaminocyclopentane (1.0 eq) in a 2:1 mixture of THF and water at 0 °C.
-
Add sodium bicarbonate (2.0 eq).
-
Slowly add benzyl chloroformate (1.0-1.2 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 12-20 hours, monitoring by TLC.
-
Dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield the mono-Cbz-protected product.
Deprotection of Mono-Cbz-(1R,2R)-Diaminocyclopentane
This protocol utilizes catalytic hydrogenolysis for Cbz removal.[2]
-
Dissolve the mono-Cbz-protected (1R,2R)-diaminocyclopentane (1.0 eq) in methanol.
-
Carefully add 5-10 mol% of Palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (e.g., a balloon) at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate in vacuo to yield the deprotected diamine.
Visualizing the Workflow
The following diagrams illustrate the chemical transformations and a decision-making process for selecting the appropriate protecting group.
Conclusion
Both Boc and Cbz are highly effective for the mono-protection of (1R,2R)-diaminocyclopentane, and the choice between them is primarily dictated by the overall synthetic strategy. The Boc group is favored when subsequent reaction steps involve conditions that are incompatible with the Cbz group, such as catalytic hydrogenation. Conversely, the Cbz group is the preferred choice when strong acidic conditions, required for Boc deprotection, would compromise other functional groups in the molecule. The orthogonality of these two protecting groups also allows for their simultaneous use in more complex synthetic schemes, providing a powerful toolkit for the modern synthetic chemist.
References
- 1. xray.uky.edu [xray.uky.edu]
- 2. total-synthesis.com [total-synthesis.com]
- 3. redalyc.org [redalyc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
A Tale of Two Enantiomers: Unraveling the Reactivity of (1R,2R) and (1S,2S) Stereoisomers in Synthesis
In the realm of stereoselective synthesis, the spatial arrangement of atoms within a molecule dictates its chemical behavior, a principle of paramount importance in drug discovery and materials science. Enantiomers, non-superimposable mirror-image isomers, often exhibit identical physical properties in an achiral environment. However, their reactivity can diverge significantly when they interact with other chiral entities, such as catalysts, reagents, or biological macromolecules. This guide provides a comparative analysis of the reactivity of (1R,2R) and (1S,2S) enantiomers, supported by experimental data and detailed protocols, to illuminate the subtle yet critical differences in their synthetic transformations.
Case Study 1: Sharpless Asymmetric Dihydroxylation of trans-Stilbene
The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from prochiral olefins. The choice between the commercially available catalyst mixtures, AD-mix-α and AD-mix-β, dictates which enantiomer of the diol is formed. This is a classic example of how a chiral catalyst can direct a reaction to selectively produce one of two enantiomeric products from an achiral starting material.
The reaction involves the oxidation of the double bond in trans-stilbene to yield (1S,2S)-hydrobenzoin or (1R,2R)-hydrobenzoin, depending on the chiral ligand present in the AD-mix. AD-mix-α contains the ligand (DHQ)₂PHAL, which preferentially attacks the re-face of the alkene, while AD-mix-β contains the pseudoenantiomeric ligand (DHQD)₂PHAL, which favors attack on the si-face.
Quantitative Data
| Catalyst | Product Enantiomer | Yield (%) | Enantiomeric Excess (ee, %) |
| AD-mix-α | (1S,2S)-(-)-Hydrobenzoin | 92 | 97 |
| AD-mix-β | (1R,2R)-(+)-Hydrobenzoin | 95 | 99 |
Experimental Protocol: Synthesis of (1R,2R)-(+)-Hydrobenzoin using AD-mix-β
Materials:
-
AD-mix-β
-
trans-Stilbene
-
tert-Butanol
-
Water
-
Sodium sulfite
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
A 250 mL round-bottom flask equipped with a magnetic stirrer is charged with a mixture of tert-butanol (50 mL) and water (50 mL).
-
The solvent mixture is cooled to 0 °C in an ice bath.
-
AD-mix-β (7.0 g) is added to the cooled solvent with vigorous stirring.
-
Once the AD-mix-β has dissolved to give a clear, orange solution, trans-stilbene (0.90 g, 5.0 mmol) is added in one portion.
-
The reaction mixture is stirred vigorously at 0 °C. The reaction progress is monitored by thin-layer chromatography (TLC) (eluent: 30% ethyl acetate in hexanes).
-
Upon completion of the reaction (typically after 24 hours), solid sodium sulfite (7.5 g) is added, and the mixture is warmed to room temperature and stirred for 1 hour.
-
Ethyl acetate (50 mL) is added, and the layers are separated. The aqueous layer is extracted with ethyl acetate (3 x 25 mL).
-
The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to afford (1R,2R)-(+)-hydrobenzoin as a white solid.
To synthesize (1S,2S)-(-)-hydrobenzoin, the same protocol is followed using AD-mix-α.
Logical Workflow for Sharpless Asymmetric Dihydroxylation
Case Study 2: Kinetic Resolution of (±)-trans-1,2-Cyclohexanediol
Kinetic resolution is a powerful strategy for separating a racemic mixture by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. In this example, the enantioselective acylation of racemic trans-1,2-cyclohexanediol using a chiral catalyst leads to the preferential reaction of one enantiomer, leaving the other enriched.
Computational studies have shown that a chiral tetrapeptide catalyst promotes the acylation of the (1R,2R)-enantiomer of trans-1,2-cyclohexanediol at a faster rate than the (1S,2S)-enantiomer.[1] This difference in reaction rates allows for the separation of the two enantiomers.
Quantitative Data
The selectivity factor (s), which is the ratio of the rate constants for the fast-reacting and slow-reacting enantiomers (s = k_fast / k_slow), is a measure of the efficiency of the kinetic resolution. A higher 's' value indicates better separation. For the peptide-catalyzed acylation of trans-1,2-cyclohexanediol, high selectivity factors have been reported, often exceeding 50, which allows for the isolation of both the acylated product and the unreacted diol with high enantiomeric excess.
| Enantiomer | Relative Reaction Rate | Outcome at ~50% Conversion |
| (1R,2R)-(+)-trans-1,2-Cyclohexanediol | Faster | Preferentially acylated to form the monoacetate |
| (1S,2S)-(-)-trans-1,2-Cyclohexanediol | Slower | Enriched in the unreacted starting material |
Experimental Protocol: Kinetic Resolution of (±)-trans-1,2-Cyclohexanediol via Enantioselective Acylation
Materials:
-
(±)-trans-1,2-Cyclohexanediol
-
Chiral peptide catalyst (e.g., a tetrapeptide)
-
Acetic anhydride
-
Toluene (dry)
-
Triethylamine
-
Silica gel for column chromatography
Procedure:
-
To a solution of (±)-trans-1,2-cyclohexanediol (116 mg, 1.0 mmol) and the chiral peptide catalyst (1-5 mol%) in dry toluene (10 mL) at 0 °C is added triethylamine (1.5 equivalents).
-
Acetic anhydride (0.6 equivalents) is added dropwise to the stirred solution.
-
The reaction is monitored by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and the enantiomeric excess of the remaining diol and the formed monoacetate.
-
The reaction is quenched at approximately 50% conversion by the addition of methanol.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to separate the monoacylated (1R,2R)-enantiomer from the unreacted (1S,2S)-diol.
Kinetic Resolution Workflow
Conclusion
The presented case studies vividly illustrate that while (1R,2R) and (1S,2S) enantiomers are chemically identical in an achiral environment, their reactivity is profoundly different in the presence of a chiral catalyst. In the Sharpless asymmetric dihydroxylation, the catalyst's chirality dictates which enantiomeric product is formed from a prochiral substrate. Conversely, in kinetic resolution, the inherent chirality of the enantiomeric substrates leads to different reaction rates with a single chiral catalyst, enabling their separation. A thorough understanding of these principles is fundamental for the rational design of stereoselective syntheses, a critical aspect of modern chemistry and drug development.
References
Alternative chiral scaffolds to tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate.
A Comparative Guide to Alternative Chiral Scaffolds for Asymmetric Synthesis
In the realm of asymmetric catalysis, the quest for efficient, selective, and robust chiral ligands is paramount. tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate serves as a valuable chiral scaffold, particularly in the synthesis of ligands for metal-catalyzed reactions. However, the specific demands of a given chemical transformation often necessitate the exploration of alternative scaffolds to optimize yield, enantioselectivity, and catalyst turnover numbers. This guide provides a detailed comparison of prominent alternatives, supported by experimental data, to aid researchers in selecting the optimal chiral diamine for their synthetic needs.
The primary alternatives discussed include the widely-used (1R,2R)-Diaminocyclohexane (DACH) and acyclic scaffolds like (1S,2S)-Diphenylethylenediamine (DPEN). These scaffolds are frequently employed in asymmetric hydrogenation and transfer hydrogenation reactions, which are critical transformations in the synthesis of chiral alcohols and amines for the pharmaceutical and fine chemical industries.[1][2]
Performance Comparison in Asymmetric Catalysis
The efficacy of a chiral scaffold is ultimately determined by its performance in a catalytic setting. The following data, compiled from studies on the asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) of ketones, offers a direct comparison between catalysts derived from cyclopentyl-diamine scaffolds and their common alternatives.
Asymmetric Hydrogenation of Acetophenone
Acetophenone is a standard benchmark substrate for evaluating the performance of catalysts in asymmetric hydrogenation. The data below compares ruthenium-based catalysts, which are highly effective for this transformation.[2]
| Chiral Diamine Scaffold | Diphosphine Ligand | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) | Product Configuration | Reference |
| (1R,2R)-Diaminocyclohexane | (S)-BINAP | Acetophenone | 100 | 95 | (R) | [2] |
| (1S,2S)-Diphenylethylenediamine | (S)-TolBINAP | Acetophenone | >98 | 97 | (S) | [2] |
| (R)-1,2-Diaminopropane | (S)-TolBINAP | Acetophenone | >98 | 85 | (R) | [2] |
Manganese-Catalyzed Asymmetric Hydrogenation of Ketones
Recent advancements have explored the use of earth-abundant metals like manganese. The following table showcases the performance of a Mn(I) catalyst featuring a (R,R)-1,2-diaminocyclohexane-derived ligand in the hydrogenation of various substituted acetophenones.[3][4][5]
| Substrate (Substituted Acetophenone) | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| Acetophenone | 98 | 65 | [5] |
| 4'-Methylacetophenone | 99 | 72 | [5] |
| 3'-Methylacetophenone | 99 | 79 | [5] |
| 2'-Methylacetophenone | 99 | 68 | [5] |
| 2',6'-Dimethylacetophenone | Trace | - | [3] |
Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are generalized protocols for the synthesis of chiral diamines and their application in asymmetric catalysis.
General Protocol for the Synthesis of trans-1,2-Diamines
The synthesis of chiral 1,2-diamines can be achieved through various methods, including the ring-opening of aziridines.[6][7] A practical synthesis of the parent compound, trans-tert-butyl-2-aminocyclopentylcarbamate, involves the opening of a tosyl-activated cyclopentene aziridine, followed by optical resolution using an agent like 10-camphorsulfonic acid.[8] This general strategy can be adapted for other cyclic systems.
-
Aziridination: React the corresponding cycloalkene with an aminating agent (e.g., a source of nitrene) to form the meso-aziridine.
-
Ring-Opening: The aziridine is then opened with a nitrogen nucleophile (e.g., trimethylsilyl azide or an amine). This step is often catalyzed by a Lewis acid to promote regioselectivity.[7]
-
Reduction/Deprotection: If an azide was used, it is reduced to the amine (e.g., via hydrogenation). Any protecting groups are then removed or modified as needed.
-
Resolution: The resulting racemic diamine is resolved into its constituent enantiomers using a chiral resolving agent.
General Protocol for Asymmetric Transfer Hydrogenation of a Ketone
This protocol is representative for the screening of chiral diamine ligands in the reduction of ketones using a hydrogen donor like formic acid.[1][9]
-
Catalyst Pre-formation: In a reaction vessel under an inert atmosphere, a metal precursor (e.g., [Rh(cod)Cl]₂) and the chiral diamine ligand (e.g., a derivative of DACH) are dissolved in a suitable solvent (e.g., water or an organic solvent).[9] The mixture is often heated to facilitate the formation of the active catalyst complex.[9]
-
Reaction Setup: A solution of a hydrogen source (e.g., sodium formate) is added, followed by the ketone substrate (e.g., acetophenone).[9]
-
Reaction Execution: The reaction mixture is stirred at a controlled temperature for a specified time (e.g., 40 °C for 1-24 hours).[9]
-
Workup and Analysis: The reaction is quenched, and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated.
-
Data Acquisition: The conversion is determined by ¹H NMR or GC analysis of the crude product. The enantiomeric excess of the resulting chiral alcohol is determined by chiral HPLC or GC analysis.[2]
Workflows and Mechanisms
Visualizing the experimental process and the underlying catalytic cycle is crucial for understanding and optimizing asymmetric reactions.
References
- 1. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]
- 7. rua.ua.es [rua.ua.es]
- 8. Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate: A Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, ensuring the safe handling and disposal of chemical reagents is paramount. This document outlines the essential procedures for the proper disposal of tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate, a compound that requires careful management due to its potential hazards. Adherence to these guidelines is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Hazard Assessment and Safety Precautions
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory Protection | May be required if there is a risk of generating dust or aerosols. Consult your institution's safety officer. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that prevents its release into the environment and ensures the safety of all personnel.
1. Waste Identification and Segregation:
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., weighing paper, gloves, pipette tips).
-
The container should be made of a material compatible with the chemical and have a secure lid.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
2. Packaging for Disposal:
-
For solid waste, ensure it is collected in a sealed container to prevent the generation of dust.[2][3]
-
For solutions, use a leak-proof container.
-
The container must be labeled with the full chemical name: "this compound," and the appropriate hazard symbols (e.g., irritant, corrosive).
3. Storage Pending Disposal:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
This area should be secure and accessible only to authorized personnel.
4. Final Disposal:
-
The ultimate disposal of the chemical waste must be handled by a licensed professional waste disposal service.[3]
-
Your institution's Environmental Health and Safety (EHS) office will coordinate the pickup and disposal in accordance with local, state, and federal regulations.[2][4]
-
Never dispose of this compound down the drain or in regular trash.[4]
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
Table 2: Spill Response Procedures
| Spill Size | Containment and Cleanup |
| Small | - Evacuate the immediate area. - Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent). - Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2][3] |
| Large | - Evacuate the laboratory and alert others in the vicinity. - Contact your institution's EHS or emergency response team immediately. - Do not attempt to clean up a large spill without specialized training and equipment. |
Following any spill cleanup, the affected area should be decontaminated with an appropriate cleaning agent, and all contaminated materials must be disposed of as hazardous waste.
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate
Disclaimer: This document provides safety, handling, and disposal guidance for tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate. No specific Safety Data Sheet (SDS) was available for this exact compound at the time of writing. The recommendations herein are based on data from structurally similar compounds, such as tert-Butyl (3-aminopropyl)carbamate, N-BOC-1,2-diaminoethane, and other carbamates.[1][2] A thorough, site-specific risk assessment must be conducted before handling this chemical. This information is intended for use by trained professionals only.
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound is anticipated to be corrosive and may cause severe skin burns, serious eye damage, and respiratory irritation.[2][3][4] A comprehensive personal protective equipment (PPE) strategy is therefore essential to ensure personnel safety and minimize exposure risks.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 or EN166 standards. A face shield should be worn over goggles when there is a significant risk of splashes.[1][3] | Protects against severe eye damage from splashes of the potentially corrosive material.[3][4] |
| Hand Protection | Double gloving is recommended: • Inner Glove: Nitrile rubber (minimum 0.1 mm thickness). • Outer Glove: Butyl rubber or Neoprene (minimum 0.3 mm thickness).[3] | Provides robust protection against primary amines which can be corrosive. Nitrile offers splash resistance, while butyl rubber and neoprene provide extended protection. Gloves should be changed immediately upon contamination.[3] |
| Skin and Body Protection | A flame-resistant or 100% cotton lab coat should be worn over personal clothing. For larger quantities, a chemical-resistant apron and sleeves are recommended. Closed-toe shoes and long pants are mandatory.[3] | Protects skin from potential splashes and contact with the substance.[1][3] |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood.[3] If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge (e.g., for ammonia/methylamine or multi-gas/vapor) is required.[3][5] | Engineering controls like fume hoods are the primary method to control exposure to potentially harmful vapors or aerosols.[1] |
Operational and Disposal Plans
Safe handling and proper disposal are critical to laboratory safety. The following procedural steps provide a direct guide for operational questions.
Experimental Protocol: Safe Handling Procedure
-
Preparation: Before handling, ensure that a certified chemical fume hood is operational.[3] All necessary PPE, as detailed in Table 1, must be correctly worn. Prepare all required equipment and reagents in advance to minimize handling time.
-
Handling: Conduct all manipulations of this compound within the fume hood to prevent inhalation of any vapors or dust.[3][6] Avoid direct contact with skin, eyes, and clothing.[4]
-
Spill Response:
-
Small Spill (<100 mL): Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand. Place the absorbed material into a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent, followed by soap and water.[3]
-
Large Spill (>100 mL): Evacuate the immediate area and contact your institution's emergency response team.[3]
-
-
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2][3]
-
Eye Contact: Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. Seek immediate medical attention.[2]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as acids and strong oxidizing agents.[2][6] The storage area should be locked up.[2]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[3]
-
Chemical Waste: Collect all residual chemical and contaminated materials in a clearly labeled, sealed, and compatible waste container.[3][6]
-
Contaminated PPE: Used gloves, aprons, and other disposable PPE should be collected in a designated hazardous waste container.[3]
-
Disposal: Dispose of all waste through an approved waste disposal plant in accordance with all federal, state, and local regulations.[2][6] Do not allow the chemical to enter drains or the environment.[6]
Visualized Workflows and Relationships
Diagram 1: Hazard Identification and Control Measures
Logical relationship of hazard identification and control.
Diagram 2: Experimental Workflow
Step-by-step guidance for safe handling and disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
